molecular formula C27H31Cl2N9O2 B12395904 Fgfr-IN-8

Fgfr-IN-8

Cat. No.: B12395904
M. Wt: 584.5 g/mol
InChI Key: QPGRMRIBWAFOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fgfr-IN-8 is a small molecule inhibitor designed to target and potently inhibit Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. FGFRs play crucial roles in vital physiological processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling through amplification, mutations, or fusions is implicated in a wide variety of cancers, such as urothelial carcinoma, breast cancer, and squamous cell lung carcinoma, making it a promising therapeutic target. The mechanism of action for FGFR inhibitors like this compound typically involves competitive binding at the ATP-binding pocket within the intracellular kinase domain of the receptor. This binding prevents receptor autophosphorylation and subsequent activation of key downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT cascades. By blocking these oncogenic signaling routes, this compound exerts anti-tumor effects, including the suppression of cancer cell growth and induction of apoptosis in preclinical models. As a research tool, this compound is valuable for investigating the biological functions of FGFR signaling, exploring mechanisms of oncogenesis, and evaluating potential resistance mechanisms to targeted therapy in various cellular and animal models. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C27H31Cl2N9O2

Molecular Weight

584.5 g/mol

IUPAC Name

4-[2-(2,6-dichloro-3,5-dimethoxyanilino)-3-pyridinyl]-N-[1-(1-propan-2-ylpiperidin-4-yl)pyrazol-4-yl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C27H31Cl2N9O2/c1-16(2)37-10-7-18(8-11-37)38-14-17(13-33-38)34-27-32-15-31-26(36-27)19-6-5-9-30-25(19)35-24-22(28)20(39-3)12-21(40-4)23(24)29/h5-6,9,12-16,18H,7-8,10-11H2,1-4H3,(H,30,35)(H,31,32,34,36)

InChI Key

QPGRMRIBWAFOOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)N2C=C(C=N2)NC3=NC=NC(=N3)C4=C(N=CC=C4)NC5=C(C(=CC(=C5Cl)OC)OC)Cl

Origin of Product

United States

Foundational & Exploratory

Fgfr-IN-8 (PRN1371): A Deep Dive into the Mechanism of a Covalent FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of solid tumors, including bladder, liver, lung, breast, and gastric cancers.[2][3] This has made the FGFR family a compelling target for cancer therapy.

This technical guide focuses on the mechanism of action of Fgfr-IN-8 , a potent and selective irreversible covalent inhibitor of FGFR1-4. The compound is scientifically known as 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one , and is also referred to as PRN1371 .[2][3] Its covalent binding mechanism offers distinct pharmacological advantages, including high potency, enhanced selectivity, and a prolonged duration of action, making it a significant tool for both research and potential therapeutic applications.[2][4]

Core Mechanism of Action: Covalent Inhibition

PRN1371 is an ATP-competitive inhibitor that covalently binds to a specific cysteine residue within the ATP-binding pocket of FGFR isoforms 1-4.[5][6] This irreversible interaction leads to sustained inhibition of the receptor's kinase activity, even after the drug has been cleared from circulation.[4][7]

The key features of its mechanism include:

  • Covalent Bonding: PRN1371 possesses an acrylamide "warhead" that forms a covalent bond with the thiol group of a cysteine residue.[5]

  • Target Residue: The targeted residue is Cys488 (based on FGFR1 numbering), which is located in the flexible, glycine-rich P-loop of the kinase domain.[2][5] This cysteine is conserved across FGFR1, FGFR2, and FGFR3, and PRN1371 also demonstrates covalent binding to FGFR4.[2]

  • Irreversible Inhibition: The formation of the covalent bond renders the inhibition irreversible, leading to a durable blockade of FGFR signaling. This has been confirmed in cellular washout studies where, unlike reversible inhibitors, PRN1371 maintained its inhibitory effect on FGFR2 autophosphorylation after the drug was removed.[7]

The covalent binding of PRN1371 to the P-loop of FGFR is a key differentiator from many other FGFR inhibitors and is central to its potent and sustained activity.

cluster_0 FGFR Kinase Domain ATP_Pocket ATP Binding Pocket P_Loop P-Loop with Cys488 Covalent_Bond Covalent Bond Formation P_Loop->Covalent_Bond PRN1371 PRN1371 (this compound) Acrylamide Acrylamide Warhead PRN1371->Acrylamide Acrylamide->Covalent_Bond Targets Inhibition Irreversible Inhibition of Kinase Activity Covalent_Bond->Inhibition

Figure 1: Covalent binding mechanism of PRN1371 (this compound) to Cys488 in the FGFR ATP binding pocket.

Inhibition of Downstream Signaling Pathways

By blocking the kinase activity of FGFR, PRN1371 effectively shuts down the downstream signaling cascades that are crucial for tumor cell proliferation and survival.[5] Ligand binding to FGFR normally triggers receptor dimerization and transphosphorylation of the tyrosine kinase domains, which then phosphorylate intracellular substrates like FRS2.[7] This initiates a cascade of signaling events. PRN1371's inhibition of FGFR prevents these initial steps.

The primary pathways inhibited by PRN1371 include:

  • RAS/MAPK Pathway: Inhibition of FGFR prevents the phosphorylation of FRS2, which blocks the recruitment of Grb2/SOS and subsequent activation of RAS, RAF, MEK, and ERK. The inhibition of bFGF-stimulated ERK phosphorylation by PRN1371 has been demonstrated in human umbilical vein endothelial cells (HUVECs).[2][7]

  • PI3K/AKT Pathway: This pro-survival pathway is also attenuated by the blockade of FGFR activation.

FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PRN1371 PRN1371 (this compound) Block X PRN1371->Block FRS2 FRS2 Dimerization->FRS2 Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Block->Dimerization

Figure 2: Inhibition of FGFR downstream signaling pathways by PRN1371 (this compound).

Quantitative Data

Biochemical Potency

PRN1371 demonstrates potent inhibition of all four FGFR isoforms at the nanomolar level. The half-maximal inhibitory concentrations (IC50) are summarized below.

TargetIC50 (nM)
FGFR10.6 ± 0.1
FGFR21.3 ± 0.2
FGFR34.1 ± 0.7
FGFR419.3 ± 4.7
CSF1R8.1
VEGFR2705 ± 63

Data sourced from multiple references.[7][8][9][10]

Cellular Activity

The inhibitory activity of PRN1371 translates effectively to cellular models, where it inhibits both downstream signaling and cell proliferation in cancer cell lines with FGFR alterations.

AssayCell LineIC50 (nM)
Cell ProliferationSNU-16 (FGFR2 amplified)2.6
Cell ProliferationBa/F3-FGFR10.7 ± 0.02
Cell ProliferationBa/F3-FGFR20.7 ± 0.1
Cell ProliferationBa/F3-FGFR32.5 ± 0.5
Cell ProliferationBa/F3-FGFR449.8 ± 26.0
ERK PhosphorylationHUVEC (bFGF-stimulated)1.5 ± 0.7

Data sourced from multiple references.[2][7][8][9]

Kinase Selectivity Profile

A key advantage of PRN1371 is its high selectivity for the FGFR family. The covalent targeting of Cys488, which is not present in closely related kinases like VEGFR2 and PDGFR, contributes to this specificity.[2] In a broad kinase panel of 250 kinases, PRN1371 at 1 µM demonstrated excellent selectivity. Only Colony-Stimulating Factor 1 Receptor (CSF1R) was identified as an additional potent off-target.[7] However, the binding to CSF1R is noncovalent (reversible), and a significant shift between biochemical and cellular potency for CSF1R suggests this off-target activity may not be physiologically relevant.[2] This high selectivity profile is expected to minimize off-target mediated toxicities.[11]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Caliper-based)
  • Principle: A Caliper capillary electrophoresis system is used to separate phosphorylated and non-phosphorylated peptide substrates based on charge to quantify enzyme activity.

  • Protocol:

    • Varying concentrations of PRN1371 are pre-incubated with the FGFR enzyme for 15 minutes.

    • The kinase reaction is initiated by adding the peptide substrate and ATP (at its predetermined Km concentration) and MgCl2.

    • The reaction proceeds for 3 hours at 25°C.

    • The reaction is quenched with EDTA.

    • The amounts of phosphorylated and non-phosphorylated peptide are quantified by the Caliper system to determine the level of inhibition.[12]

Cellular Proliferation Assay (e.g., SNU-16 cells)
  • Principle: Measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.

  • Protocol:

    • SNU-16 human gastric cancer cells, which overexpress FGFR2, are seeded in 96-well plates.

    • Cells are treated with a serial dilution of PRN1371.

    • The cells are incubated for 72 hours at 37°C.

    • Cell viability is assessed using a reagent such as Presto-Blue.

    • Fluorescence (e.g., 530 nm excitation / 590 nm emission) is measured to determine the number of viable cells relative to untreated controls.

    • IC50 values are calculated from the dose-response curve.[2][12]

In Vivo Xenograft Efficacy Study
  • Principle: Evaluates the anti-tumor activity of a compound in an animal model where human tumor cells are implanted.

  • Protocol:

    • Immunocompromised mice (e.g., BALB/c nude) are subcutaneously implanted with a human cancer cell line harboring an FGFR alteration (e.g., SNU-16).[7][13]

    • Tumors are allowed to grow to a specified size (e.g., 150-180 mm³).

    • Mice are randomized into vehicle control and treatment groups.

    • PRN1371 is administered orally (e.g., suspended in 0.5% methylcellulose) at various doses and schedules (e.g., 10 mg/kg, twice daily).[7][10]

    • Tumor volumes are measured regularly (e.g., three times a week) using calipers (Volume = 0.5 × length × width²).[7]

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pFGFR).[12]

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Biochem Biochemical Kinase Assay (IC50 Determination) Cell_Prolif Cell Proliferation Assay (Cellular IC50) Biochem->Cell_Prolif Confirms Cellular Potency Xenograft Establish Xenograft Model (e.g., SNU-16 in mice) Cell_Prolif->Xenograft Guides In Vivo Studies Western Western Blot (pERK, pFGFR) Dosing Oral Dosing with PRN1371 Xenograft->Dosing Measurement Tumor Volume & Body Weight Measurement Dosing->Measurement PD_Analysis Pharmacodynamic Analysis (Tumor pFGFR levels) Measurement->PD_Analysis Correlates Efficacy with Target Inhibition

Figure 3: Experimental workflow for the evaluation of PRN1371 (this compound).

Conclusion

This compound (PRN1371) is a highly potent and selective pan-FGFR inhibitor that functions through an irreversible covalent binding mechanism. By targeting a conserved cysteine in the P-loop of the FGFR kinase domain, it achieves sustained inhibition of downstream signaling pathways, leading to potent anti-proliferative effects in cancer cells with aberrant FGFR activity. Its high selectivity for the FGFR family over other kinases, including VEGFR, suggests a favorable therapeutic window. The data gathered from biochemical, cellular, and in vivo studies underscore its potential as a targeted therapy for solid tumors driven by FGFR alterations.

References

Fgfr-IN-8: A Technical Guide to a Potent Pan-FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr-IN-8, also identified as Compound 17a in scientific literature, is a highly potent, orally active, and irreversible pan-FGFR inhibitor. It targets the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a significant target for therapeutic intervention. This compound exhibits robust inhibitory activity against both wild-type and clinically relevant mutant forms of FGFRs, positioning it as a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological activity, and the experimental protocols used for its characterization.

Core Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
FGFR1<0.5
FGFR2<0.5
FGFR2 (V564F mutant)189.1
FGFR2 (N549H mutant)<0.5
FGFR3<0.5
FGFR3 (V555M mutant)22.6
FGFR47.30

Data sourced from MedChemExpress.[1][2][3]

Chemical Properties
PropertyValue
CAS Number 2640217-64-5
Molecular Formula C27H31Cl2N9O2
Appearance Solid powder
Purity ≥98.0%
Solubility Soluble in DMSO

Mechanism of Action

This compound functions as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways. The primary signaling cascades inhibited by this compound are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for tumor cell proliferation and survival. By disrupting these pathways, this compound induces cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.

Caption: Simplified FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to this compound.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various FGFR kinases.

  • Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains; ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); this compound; kinase buffer; 96-well plates; plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the kinase, substrate peptide, and kinase buffer to the wells of a 96-well plate.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Materials: Cancer cell lines with known FGFR alterations (e.g., SNU-16, NCI-H1581); cell culture medium; fetal bovine serum (FBS); this compound; 96-well cell culture plates; MTS or CellTiter-Glo reagent.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO for 72 hours.

    • Add MTS or CellTiter-Glo reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and determine the GI50 value.

cluster_invitro In Vitro Workflow A Cancer Cell Seeding B Treatment with This compound A->B C Incubation (72 hours) B->C D Cell Viability Assay C->D E Data Analysis (GI50 Calculation) D->E

Caption: General workflow for in vitro cell proliferation assays.
Western Blot Analysis

  • Objective: To investigate the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins.

  • Materials: Cancer cell lines; this compound; lysis buffer; protease and phosphatase inhibitors; primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK); secondary antibodies; SDS-PAGE gels; PVDF membranes; chemiluminescence substrate.

  • Procedure:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

  • Materials: Immunocompromised mice (e.g., BALB/c nude mice); cancer cell lines for xenograft implantation; this compound formulation for oral administration; vehicle control; calipers.

  • Procedure:

    • Subcutaneously inject cancer cells into the flanks of the mice.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle to the respective groups orally, once daily.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

    • Calculate the tumor growth inhibition (TGI) percentage.

Synthesis Outline

The synthesis of this compound and its analogs is based on a pyrazolo[3,4-d]pyrimidine scaffold. A key step in the synthesis involves the construction of this core structure, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. The final step typically involves the attachment of an acrylamide moiety, which is responsible for the irreversible covalent binding to the target cysteine residue in FGFR. For detailed synthetic schemes and procedures, please refer to the primary literature on the discovery of pyrazolo[3,á-d]pyrimidine derivatives as pan-FGFR inhibitors.[1]

Conclusion

This compound is a potent and irreversible pan-FGFR inhibitor with significant potential for the treatment of cancers driven by aberrant FGFR signaling. Its robust in vitro and in vivo activity, coupled with a well-defined mechanism of action, makes it a valuable tool for cancer research and a promising lead compound for further drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel FGFR inhibitors.

References

Fgfr-IN-8: A Technical Guide to its Kinase Profile and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr-IN-8, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the target kinase profile of this compound, detailed experimental methodologies for its characterization, and a visual representation of the associated signaling pathways.

Target Kinase Profile of this compound (PRN1371)

This compound was designed to be a highly selective and potent inhibitor of all four members of the FGFR family (FGFR1-4). Its irreversible covalent binding mechanism contributes to its high potency and prolonged target inhibition. The inhibitory activity of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Kinase TargetIC50 (nM)
FGFR1 0.6 ± 0.1
FGFR2 1.3 ± 0.2
FGFR3 2.0 ± 0.2
FGFR4 12 ± 1
CSF1R8.1 ± 0.2
FLT-4 (VEGFR4)410 ± 9
JAK3556 ± 6
Data represents the mean ± standard deviation from multiple experiments.[1]

A broader kinase panel screening of this compound (compound 34) against 251 kinases demonstrated high selectivity for the FGFR family. Besides FGFR1-4, only Colony-Stimulating Factor 1 Receptor (CSF1R) was potently inhibited in biochemical assays.[1] However, the binding to CSF1R is noncovalent, and a significant shift between biochemical and cellular potency suggests this interaction may not be physiologically relevant.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay

This assay determines the in vitro potency of a compound against a purified kinase.

Objective: To measure the IC50 value of this compound against FGFR family members and other kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase domains

  • ATP (Adenosine triphosphate)

  • Poly(E,Y)4:1 peptide substrate

  • This compound (or other test compounds) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay[2]

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well or 384-well plate, add the assay buffer, the appropriate concentration of the kinase, and the peptide substrate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescent signal is measured using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for FGFR Phosphorylation

This assay measures the ability of a compound to inhibit the phosphorylation of FGFR in a cellular context.

Objective: To assess the cellular potency of this compound in inhibiting FGFR signaling.

Materials:

  • Human cancer cell line with known FGFR amplification or fusion (e.g., SNU-16 for FGFR2 amplification).[1]

  • Cell culture medium and supplements.

  • This compound dissolved in DMSO.

  • Fibroblast growth factor (FGF) ligand (e.g., FGF2) to stimulate the pathway.

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • Antibodies: primary antibody against phosphorylated FGFR (p-FGFR) and total FGFR; secondary antibody conjugated to a detectable label (e.g., HRP).

  • Western blotting equipment and reagents.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

  • Stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15 minutes) to induce FGFR phosphorylation.

  • Wash the cells with cold PBS and lyse them on ice using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-FGFR and total FGFR.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities to determine the ratio of p-FGFR to total FGFR at different inhibitor concentrations.

Visualizations

FGFR Signaling Pathway

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains.[3][4] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[3][4]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell_Response Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibits

Caption: Simplified FGFR signaling cascade and the point of inhibition by this compound.

Experimental Workflow: Biochemical Kinase Assay

The workflow for determining the IC50 of an inhibitor against a specific kinase involves a series of sequential steps from preparation to data analysis.

Kinase_Assay_Workflow A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions B Dispense Reagents into Microplate A->B C Initiate Kinase Reaction (Add ATP) B->C D Incubate at Room Temp. C->D E Stop Reaction & Measure Luminescence D->E F Data Analysis: Plot Inhibition vs. [Inhibitor] E->F G Calculate IC50 Value F->G

Caption: Workflow for a biochemical kinase inhibition assay.

References

The Discovery and Synthesis of Fgfr-IN-8 (PRN1371): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR signaling, driven by genetic alterations such as gene amplification, mutations, and fusions, is a known oncogenic driver in a variety of solid tumors.[2][3] This has led to the development of targeted therapies aimed at inhibiting FGFR activity. Fgfr-IN-8, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of FGFR1-4.[4] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound.

Discovery of this compound (PRN1371)

The discovery of this compound (PRN1371) was the result of a structure-based drug design program aimed at developing a highly selective and potent irreversible inhibitor of the FGFR family. The rationale behind pursuing an irreversible covalent inhibitor was to achieve sustained target inhibition, even after the drug has been cleared from systemic circulation, thereby maximizing therapeutic efficacy while minimizing off-target effects.[4] The design strategy focused on targeting a non-catalytic cysteine residue within the ATP-binding pocket of FGFRs.

Synthesis Pathway

The synthesis of this compound (PRN1371) is a multi-step process. A detailed schematic of the synthesis pathway is provided below.

G cluster_0 Synthesis of the Pyrido[2,3-d]pyrimidinone Core cluster_1 Synthesis of the Piperazine Side Chain cluster_2 Final Assembly 2-amino-4-chloro-6-methylnicotinonitrile 2-amino-4-chloro-6-methylnicotinonitrile Intermediate_A Intermediate_A 2-amino-4-chloro-6-methylnicotinonitrile->Intermediate_A Reaction with 2,6-dichloro-3,5-dimethoxyphenylacetonitrile Pyrido[2,3-d]pyrimidinone_Core Pyrido[2,3-d]pyrimidinone_Core Intermediate_A->Pyrido[2,3-d]pyrimidinone_Core Cyclization This compound (PRN1371) This compound (PRN1371) Pyrido[2,3-d]pyrimidinone_Core->this compound (PRN1371) Alkylation with Acryloyl_Piperazine_Side_Chain 1-(3-bromopropyl)piperazine 1-(3-bromopropyl)piperazine Intermediate_B Intermediate_B 1-(3-bromopropyl)piperazine->Intermediate_B Boc Protection Acryloyl_Piperazine_Side_Chain Acryloyl_Piperazine_Side_Chain Intermediate_B->Acryloyl_Piperazine_Side_Chain Acryloylation and Deprotection

Caption: Synthesis pathway of this compound (PRN1371).

Mechanism of Action

This compound (PRN1371) is an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain. This irreversible binding leads to sustained inhibition of FGFR signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

cluster_0 FGFR Signaling cluster_1 Inhibition FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_8 This compound (PRN1371) Fgfr_IN_8->FGFR Covalent Inhibition

Caption: FGFR signaling pathway and inhibition by this compound.

Quantitative Data

The biological activity of this compound (PRN1371) has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition
Target/Cell LineAssay TypeIC50 (nM)Reference
FGFR1Kinase Assay0.7 ± 0.1[4]
FGFR2Kinase Assay1.3 ± 0.2[4]
FGFR3Kinase Assay4.1 ± 0.7[4]
FGFR4Kinase Assay19.3 ± 4.7[4]
VEGFR2Kinase Assay705 ± 63[4]
Ba/F3-FGFR1Cell Proliferation0.7 ± 0.02[4]
Ba/F3-FGFR2Cell Proliferation0.7 ± 0.1[4]
Ba/F3-FGFR3Cell Proliferation2.5 ± 0.5[4]
Ba/F3-FGFR4Cell Proliferation49.8 ± 26.0[4]
SNU-16 (Gastric Cancer)Cell Proliferation2.6 ± 2.2[4]
NCI-H716 (Colorectal Cancer)Cell Proliferation2.0 ± 1.7[4]
RT4 (Bladder Cancer)Cell Proliferation4.0 ± 1.7[4]
RT112 (Bladder Cancer)Cell Proliferation4.1 ± 1.4[4]
Table 2: Preclinical Pharmacokinetic Parameters
SpeciesDose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Rat2 mg/kg IV----
Rat20 mg/kg PO--43483.8
Dog2 mg/kg IV----
Dog10 mg/kg PO----
Cynomolgus Monkey1.23 mg/kg IV----
Cynomolgus Monkey10 mg/kg PO----

Experimental Protocols

FGFR Kinase Inhibition Assay (Caliper-based)

Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - FGFR Enzyme - ATP/Substrate Solution - this compound (PRN1371) dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound dilutions into 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add FGFR enzyme solution Dispense_Inhibitor->Add_Enzyme Incubate_1 Incubate at room temperature Add_Enzyme->Incubate_1 Add_ATP Add ATP/Substrate solution to initiate reaction Incubate_1->Add_ATP Incubate_2 Incubate at 28°C Add_ATP->Incubate_2 Stop_Reaction Add Stop solution (containing EDTA) Incubate_2->Stop_Reaction Analyze Analyze on Caliper EZ Reader Stop_Reaction->Analyze End End Analyze->End

References

An In-depth Technical Guide on the Biological Function of Fibroblast Growth Factor Receptor (FGFR) Signaling in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the User: Extensive research did not yield specific information on a molecule designated "Fgfr-IN-8." This name does not appear in the public scientific literature or databases accessed. It is possible that "this compound" is an internal compound designation not yet publicly disclosed or a potential typographical error.

This guide will, therefore, focus on the well-documented biological functions of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway in cancer cells and the mechanisms of action of representative, well-characterized FGFR inhibitors. The data, protocols, and visualizations provided are based on established research in the field and serve as a comprehensive overview of how targeting the FGFR axis is a critical strategy in oncology.

Introduction to the FGF/FGFR Signaling Axis

The Fibroblast Growth Factor (FGF) and FGF Receptor (FGFR) signaling axis is a crucial pathway involved in a myriad of physiological processes, including embryonic development, tissue repair, angiogenesis, and cell differentiation.[1][2][3][4] The family consists of four highly conserved transmembrane receptor tyrosine kinases (RTKs)—FGFR1, FGFR2, FGFR3, and FGFR4—and 22 FGF ligands.[4][5][6] The binding of an FGF ligand to its cognate FGFR induces receptor dimerization and subsequent transphosphorylation of tyrosine residues within the intracellular kinase domains.[1][7] This activation initiates a cascade of downstream signaling pathways, primarily:

  • RAS-RAF-MEK-MAPK Pathway: Principally drives cell proliferation and differentiation.[1][5][7]

  • PI3K-AKT-mTOR Pathway: Promotes cell survival and inhibits apoptosis.[1][5][7]

  • PLCγ Pathway: Regulates cell motility and metastasis.[5][8]

  • JAK-STAT Pathway: Contributes to tumor invasion and immune evasion.[5]

Dysregulation of this axis through gene amplification, activating mutations, or chromosomal translocations is a key oncogenic driver in a significant percentage of human cancers, making it a prime target for therapeutic intervention.[2][7][8] Aberrations are found in approximately 7.1% of all malignant tumors, with the most common being gene amplification (66%), followed by mutations (26%) and rearrangements (8%).[2][5]

The Role of Aberrant FGFR Signaling in Cancer

Oncogenic activation of the FGFR pathway contributes to multiple hallmarks of cancer:

  • Sustained Proliferative Signaling: Constitutive activation of FGFRs leads to uncontrolled cell division through the MAPK and PI3K pathways.[1][2]

  • Evasion of Apoptosis: The PI3K/AKT pathway, activated by FGFR signaling, provides potent anti-apoptotic signals.[1]

  • Angiogenesis: FGFs, particularly FGF1 and FGF2, are potent pro-angiogenic factors that stimulate endothelial cell proliferation and migration, contributing to tumor vascularization.[1][2]

  • Metastasis and Invasion: FGFR signaling can induce an epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[2][8]

  • Therapeutic Resistance: Upregulation of the FGF/FGFR axis has been identified as a mechanism of acquired resistance to other targeted therapies, such as EGFR and VEGFR inhibitors.[8][9]

Quantitative Data: Inhibitory Activity of Selected FGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized FGFR inhibitors against FGFR kinases and their effect on various cancer cell lines. This data is critical for comparing the potency and selectivity of different therapeutic agents.

InhibitorTarget(s)IC50 (nM) vs. KinaseCancer Cell Line(s)IC50 (nM) vs. CellsReference(s)
AZD4547 FGFR1, 2, 3FGFR1: 0.2FGFR2: 1.8FGFR3: 2.5Gastric, BreastVaries by cell line[5]
BGJ398 FGFR1, 2, 3-FGFR overactivated cellsVaries by cell line[10]
DW14383 FGFR1, 2, 3, 4FGFR1: <0.3FGFR2: 1.1FGFR3: <0.3FGFR4: 0.5--[10]
PD173074 FGFR1, 3-Triple-Negative Breast Cancer~1000 (for sensitive lines)[11]
Compound 38 FGFR2 selectiveFGFR1: 389FGFR2: 29FGFR3: 758--[12]

Note: IC50 values can vary significantly based on the specific assay conditions and cell lines used.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the FGFR signaling cascade and the workflows used to study its inhibition is essential for a clear understanding.

FGFR Downstream Signaling Pathways

The following diagram illustrates the primary signaling cascades activated upon FGF ligand binding to its receptor.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation, Differentiation MAPK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival PKC PKC PLCG->PKC Migration Cell Migration, Invasion PKC->Migration STAT_P p-STAT STAT->STAT_P Gene Gene Transcription STAT_P->Gene Inhibitor FGFR Inhibitor (e.g., this compound) Inhibitor->FGFR

Caption: Core FGFR signaling pathways and point of therapeutic intervention.

Experimental Workflow for Evaluating FGFR Inhibitors

This diagram outlines a typical preclinical workflow for assessing the efficacy of a novel FGFR inhibitor in cancer cells.

Experimental_Workflow start Identify Cancer Cell Lines with FGFR Aberrations kinase_assay In Vitro Kinase Assay (Determine IC50 vs. FGFRs) start->kinase_assay cell_viability Cell Viability/Proliferation Assay (e.g., CCK-8, MTT) start->cell_viability western_blot Western Blot Analysis (p-FGFR, p-ERK, p-AKT) cell_viability->western_blot apoptosis_assay Apoptosis & Cell Cycle Assays (e.g., Flow Cytometry, PARP Cleavage) cell_viability->apoptosis_assay in_vivo In Vivo Xenograft Model (Tumor Growth Inhibition) western_blot->in_vivo apoptosis_assay->in_vivo end Evaluate Therapeutic Potential in_vivo->end

Caption: Preclinical workflow for FGFR inhibitor efficacy testing.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols used to investigate FGFR inhibitors.

Cell Viability Assay (CCK-8/MTT)
  • Objective: To determine the effect of an FGFR inhibitor on the proliferation and viability of cancer cells.

  • Methodology:

    • Cell Seeding: Cancer cells with known FGFR status are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (typically 48-72 hours).

    • Reagent Addition: A reagent such as CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Incubation: Plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

    • Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

    • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Western Blot Analysis
  • Objective: To assess the inhibition of FGFR signaling by measuring the phosphorylation status of FGFR and its downstream effectors.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated with the FGFR inhibitor for a short period (e.g., 2-24 hours) and then lysed using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT).

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Band intensities are quantified to determine the relative change in protein phosphorylation upon inhibitor treatment.[11][13]

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of an FGFR inhibitor in a living organism.

  • Methodology:

    • Cell Implantation: Human cancer cells with FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment Administration: Mice are randomized into treatment and control groups. The FGFR inhibitor is administered (e.g., orally, intraperitoneally) according to a predetermined dose and schedule. The control group receives a vehicle.

    • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²)/2.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors may be excised for further analysis (e.g., histology, Western blot).

    • Analysis: The anti-tumor activity is assessed by comparing the tumor growth curves between the treated and control groups. Metrics such as tumor growth inhibition (TGI) are calculated.[14]

Conclusion

The FGF/FGFR signaling axis is a validated and critical oncogenic driver in a variety of human cancers. Its central role in promoting cell proliferation, survival, and angiogenesis makes it an attractive target for therapeutic intervention. While the specific molecule "this compound" remains uncharacterized in public literature, the principles of its biological function would be investigated through the established experimental protocols detailed in this guide. The ultimate goal of an agent like this compound would be to selectively inhibit the kinase activity of aberrant FGFRs, thereby blocking downstream oncogenic signaling and impeding tumor growth. Further preclinical and clinical studies on specific, potent, and selective FGFR inhibitors continue to be a promising avenue in the development of targeted cancer therapies.

References

Fgfr-IN-8: A Deep Dive into Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of Fgfr-IN-8, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Understanding the intricate molecular consequences of FGFR inhibition is paramount for advancing cancer research and developing targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Core Mechanism of Action

FGFRs are a family of receptor tyrosine kinases (RTKs) that, upon binding to fibroblast growth factors (FGFs), trigger a cascade of intracellular signaling events crucial for cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGF/FGFR signaling axis through gene amplification, activating mutations, or chromosomal translocations is a known driver in various malignancies.[2] this compound and other similar FGFR inhibitors function by competing with ATP for the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream pathways.[3]

Impact on Major Downstream Signaling Pathways

Inhibition of FGFR by compounds like this compound leads to the significant attenuation of several key signaling pathways. The primary cascades affected are the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[4][5][6]

The RAS-MAPK Pathway

The RAS-MAPK pathway is a central regulator of cell proliferation and differentiation.[5] Upon FGFR activation, the docking protein FRS2 is phosphorylated, leading to the recruitment of the Grb2-SOS complex, which in turn activates RAS.[7][8] This initiates a phosphorylation cascade through RAF, MEK, and ultimately ERK (MAPK).[5] Treatment with FGFR inhibitors has been shown to rapidly decrease the phosphorylation of FRS2 and subsequently reduce the activity of ERK1/2.[4][9]

The PI3K-AKT Pathway

The PI3K-AKT pathway is critical for cell survival and inhibition of apoptosis.[5] Activated FGFRs can recruit the p85 subunit of PI3K, leading to the production of PIP3 and the subsequent activation of AKT.[4] Studies have demonstrated that FGFR inhibition effectively blocks this pathway, resulting in decreased AKT phosphorylation.[4][10] This disruption of PI3K/AKT signaling is a key mechanism through which FGFR inhibitors induce apoptosis in cancer cells.[4]

The PLCγ Pathway

The Phospholipase Cγ (PLCγ) pathway is involved in cell motility and calcium signaling.[5] Activated FGFRs phosphorylate PLCγ, which then hydrolyzes PIP2 into IP3 and DAG, leading to calcium release and activation of Protein Kinase C (PKC).[8][11] Inhibition of FGFR leads to a reduction in PLCγ phosphorylation and a dampening of its downstream effects.[4][12]

The STAT Pathway

The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, plays a role in cell proliferation, survival, and inflammation.[13][14] FGFR activation can lead to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[13][15] While some studies show a decrease in STAT3 activity upon FGFR inhibition, others suggest this link might be context-dependent or less pronounced compared to the effects on the MAPK and PI3K/AKT pathways.[4][13]

Quantitative Effects of FGFR Inhibition

The following tables summarize the quantitative data on the effects of FGFR inhibition from various studies. These values highlight the potency and specificity of compounds targeting this pathway.

Cell LineInhibitorTarget Pathway ComponentEffectReference
4T1 (Breast Cancer)TKI258Proliferation~50% decrease[4]
4T1 (Breast Cancer)TKI258FRS2 PhosphorylationRapid decrease[4]
4T1 (Breast Cancer)TKI258p-AKTDecreased levels[4]
4T1 (Breast Cancer)TKI258p-ERK1/2Decreased activity[4]
67NR (Breast Cancer)TKI258ProliferationBlocked[4]
Multiple MyelomaDovitinib (TKI258)FGFR3 Kinase ActivityInhibition[2]
ParameterValueCompoundCell Line/ContextReference
IC50 (FGFR1)<10 nMDovitinib (TKI258)Enzymatic Assay[2]
IC50 (FGFR2)<10 nMDovitinib (TKI258)Enzymatic Assay[2]
IC50 (FGFR3)<10 nMDovitinib (TKI258)Enzymatic Assay[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate the downstream effects of FGFR inhibitors.

Western Blot Analysis

Objective: To determine the phosphorylation status and total protein levels of key signaling molecules.

Protocol:

  • Cells are seeded and treated with this compound or a vehicle control for the desired time points.

  • Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is incubated with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3) overnight at 4°C.

  • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

Cell Proliferation Assay (MTT Assay)

Objective: To quantify the effect of this compound on cell viability and proliferation.

Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound or vehicle control.

  • After the desired incubation period (e.g., 24, 48, 72 hours), MTT reagent is added to each well and incubated for 2-4 hours at 37°C.

  • The formazan crystals are dissolved in DMSO or another suitable solvent.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control.[14]

Apoptosis Assay (TUNEL Assay)

Objective: To detect DNA fragmentation associated with apoptosis.

Protocol:

  • Cells are cultured on coverslips and treated with this compound or a vehicle control.

  • After treatment, cells are fixed with 4% paraformaldehyde.

  • Cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

  • The TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) is added to the cells and incubated in a humidified chamber at 37°C.

  • The nuclei are counterstained with DAPI.

  • The percentage of TUNEL-positive cells is determined by fluorescence microscopy.[14]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P STAT3 STAT3 FGFR->STAT3 P Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibits Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG Nucleus Nucleus (Proliferation, Survival, etc.) STAT3->Nucleus RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Nucleus MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus PKC PKC IP3_DAG->PKC PKC->Nucleus

Caption: FGFR downstream signaling pathways inhibited by this compound.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: Cancer Cell Lines treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment proliferation Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (TUNEL) treatment->apoptosis western_blot Western Blot (Signaling Protein Phosphorylation) treatment->western_blot data_analysis Data Analysis (IC50, % Inhibition, etc.) proliferation->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Elucidation of Downstream Effects data_analysis->conclusion

Caption: Workflow for characterizing this compound's downstream effects.

Logical_Relationship FGFR_Activation Aberrant FGFR Activation in Cancer Downstream_Signaling Activation of Downstream Pathways (MAPK, PI3K/AKT) FGFR_Activation->Downstream_Signaling Fgfr_IN_8_Action This compound Inhibition FGFR_Activation->Fgfr_IN_8_Action Cellular_Effects Increased Proliferation & Survival Downstream_Signaling->Cellular_Effects Pathway_Inhibition Blockade of Downstream Signaling Fgfr_IN_8_Action->Pathway_Inhibition Therapeutic_Outcome Decreased Tumor Growth & Apoptosis Pathway_Inhibition->Therapeutic_Outcome

Caption: Logical flow of FGFR signaling and this compound intervention.

References

The Impact of FGFR Inhibition on the MAPK Pathway: A Technical Guide to AZD4547

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or translocations, is a key driver in various cancers. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream effector of FGFR signaling. This guide provides a detailed technical overview of how the potent and selective FGFR inhibitor, AZD4547, modulates the MAPK pathway, offering insights into its mechanism of action and providing protocols for its preclinical evaluation.

Mechanism of Action: AZD4547

AZD4547 is a highly potent and selective, orally bioavailable inhibitor of FGFR1, FGFR2, and FGFR3.[3][4] It exerts its therapeutic effect by competing with ATP for binding to the kinase domain of these receptors, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.[4][5] A primary consequence of FGFR inhibition by AZD4547 is the suppression of the MAPK/ERK signaling pathway.[6][7][8]

Quantitative Data: Potency and Cellular Activity of AZD4547

The inhibitory activity of AZD4547 has been quantified in both biochemical and cellular assays.

Target IC50 (nM) Assay Type
FGFR10.2Biochemical
FGFR22.5Biochemical
FGFR31.8Biochemical
FGFR4165Biochemical
VEGFR2 (KDR)24Biochemical

This table summarizes the half-maximal inhibitory concentration (IC50) of AZD4547 against various recombinant kinases. Data sourced from multiple studies.[3][4]

Cell Line Cancer Type FGFR Alteration GI50/IC50 (nM)
KG1aLeukemiaFGFR1 Fusion18 - 281
Sum52-PEBreast CancerFGFR Amplification18 - 281
KMS11Multiple MyelomaFGFR3 Translocation18 - 281
KM12(Luc)Colorectal CancerTPM3-NTRK1 Fusion49.74

This table presents the growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) of AZD4547 in various cancer cell lines with known FGFR alterations. Data compiled from several research articles.[1][4]

The FGFR-MAPK Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation. This creates docking sites for adaptor proteins, primarily FGFR Substrate 2 (FRS2).[2][9][10] Phosphorylated FRS2 recruits a complex containing Growth factor receptor-bound protein 2 (GRB2) and Son of sevenless (SOS), which in turn activates RAS.[2][11] Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK).[2][10] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell proliferation and survival. Another key protein, Phospholipase C gamma (PLCγ), can also be activated by FGFR, contributing to MAPK pathway activation.[2][11][12]

FGFR_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription AZD4547 AZD4547 AZD4547->FGFR

Caption: The FGFR-MAPK signaling cascade and the inhibitory action of AZD4547.

Experimental Protocols

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of AZD4547 on FGFR kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3 kinase (e.g., as a GST fusion protein).

  • Biotinylated peptide substrate (e.g., Biotin-Pyk2 (Tyr402)).

  • AZD4547 (dissolved in DMSO).

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 1mM DTT).

  • ATP.

  • Assay plates (e.g., 384-well).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF® Kinase Assay).

Procedure:

  • Prepare serial dilutions of AZD4547 in kinase buffer.

  • In an assay plate, add the diluted AZD4547 or DMSO (vehicle control).

  • Add the FGFR kinase and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, ADP production is measured via a luciferase-based reaction.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of AZD4547.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare AZD4547 dilutions start->prep_inhibitor add_reagents Add AZD4547, FGFR kinase, and peptide substrate to plate prep_inhibitor->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubation Incubate at room temperature start_reaction->incubation detection Stop reaction and measure kinase activity (e.g., luminescence) incubation->detection analysis Calculate IC50 value detection->analysis end End analysis->end

References

The Impact of FGFR Inhibition on PI3K/AKT Signaling: A Technical Guide Featuring AZD4547 as a Core Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide utilizes AZD4547 as a representative Fibroblast Growth Factor Receptor (FGFR) inhibitor to explore the impact on the PI3K/AKT signaling pathway. This is due to the limited availability of public data on "Fgfr-IN-8." The principles, experimental methodologies, and data interpretation described herein are broadly applicable to the study of selective FGFR inhibitors.

Executive Summary

The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a critical regulator of cellular processes, and its dysregulation is a known driver in various cancers. A key downstream effector of FGFR activation is the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is central to cell survival, proliferation, and resistance to therapy.[1] This guide provides an in-depth technical overview of how selective FGFR inhibition, exemplified by the potent and selective FGFR1-3 inhibitor AZD4547, modulates the PI3K/AKT signaling cascade. We will delve into the mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize complex biological processes using signaling pathway and workflow diagrams.

Introduction to FGFR and PI3K/AKT Signaling

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating a cascade of intracellular signaling events. One of the primary signaling conduits activated by FGFRs is the PI3K/AKT pathway.[1][2] This activation is often mediated by the recruitment and phosphorylation of adaptor proteins like FGFR substrate 2 (FRS2), which in turn recruits Grb2 and Gab1, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.

Mechanism of Action of Selective FGFR Inhibitors: The Case of AZD4547

AZD4547 is a potent and selective, orally bioavailable inhibitor of FGFR1, FGFR2, and FGFR3.[3][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the FGFRs and preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[5] By blocking the initial step in the signaling cascade, AZD4547 effectively abrogates the activation of the PI3K/AKT pathway, leading to decreased cell proliferation and induction of apoptosis in FGFR-dependent cancer cells.[5][6]

Quantitative Data on the Impact of AZD4547

The efficacy and selectivity of AZD4547 have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Biochemical Potency of AZD4547 Against FGFRs and Other Kinases

Kinase TargetIC50 (nM)Reference
FGFR10.2[7]
FGFR22.5[7]
FGFR31.8[7]
FGFR4165[3]
VEGFR2 (KDR)>1000[7]
IGFR1>1000[7]

Table 2: Cellular Activity of AZD4547 in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (µM)Reference
Ovcar3Ovarian CancerNot specified~7.18 - 11.46[4]
Neuroblastoma Cell LinesNeuroblastomaNot specifiedVaries[8]
Rhabdomyosarcoma Cell LinesRhabdomyosarcomaNot specifiedVaries[8]
Ewing Sarcoma Cell LinesEwing SarcomaNot specifiedVaries[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of FGFR inhibitors on the PI3K/AKT pathway.

Cell Culture and Treatment
  • Cell Lines: Select cancer cell lines with known FGFR alterations (e.g., amplification, fusion, or mutation) and demonstrated dependence on the PI3K/AKT pathway.

  • Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: Dissolve AZD4547 in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).

  • Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of AZD4547 or vehicle control (DMSO). The incubation time will vary depending on the specific assay.

Western Blotting for PI3K/AKT Pathway Proteins

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the PI3K/AKT pathway.

  • Cell Lysis: After treatment with AZD4547, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-FGFR, p-FRS2, p-AKT Ser473, p-AKT Thr308) and total proteins (e.g., FGFR, FRS2, AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTS Assay)

The MTS assay is used to measure the effect of the inhibitor on cell proliferation and viability.

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of AZD4547 for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vitro Kinase Assay

Biochemical kinase assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

  • Reaction Setup: In a microplate, combine the recombinant FGFR enzyme, a specific substrate peptide, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of AZD4547 or a vehicle control to the reaction wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

FGFR_PI3K_AKT_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Grb2_Gab1 Grb2/Gab1 FRS2->Grb2_Gab1 Recruits PI3K PI3K Grb2_Gab1->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT Activates Downstream Downstream Targets (Proliferation, Survival) AKT->Downstream Phosphorylates AZD4547 AZD4547 (this compound) AZD4547->FGFR Inhibits

Caption: FGFR Signaling to the PI3K/AKT Pathway and Inhibition by AZD4547.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: Experimental Workflow for Western Blotting Analysis.

Conclusion

The inhibition of the FGFR signaling pathway presents a promising therapeutic strategy for cancers driven by aberrant FGFR activity. As demonstrated with the selective inhibitor AZD4547, targeting FGFRs leads to a direct and measurable downregulation of the pro-survival PI3K/AKT pathway. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate relationship between FGFR signaling and the PI3K/AKT cascade, ultimately aiding in the development of more effective targeted cancer therapies.

References

Fgfr-IN-8: A Technical Overview of a Novel Fibroblast Growth Factor Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on a compound specifically named "Fgfr-IN-8," including its binding affinity and detailed experimental protocols, is limited. This guide will provide a comprehensive technical overview of the binding characteristics and evaluation methodologies for a representative potent and selective pan-FGFR inhibitor, based on available scientific literature. This information is intended to serve as a detailed reference for researchers working on the development and characterization of FGFR inhibitors.

Introduction to FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play crucial roles in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers.[3][4] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain has become a significant area of cancer research. This guide focuses on the binding affinity, and the biochemical and cellular assays used to characterize such inhibitors.

Binding Affinity of a Representative Pan-FGFR Inhibitor

The binding affinity of an inhibitor is a critical parameter for its characterization, typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the binding affinity of a well-characterized, potent, and selective irreversible pan-FGFR inhibitor, FIIN-1, for the four FGFR isoforms.

TargetIC50 (nM)Kd (nM)
FGFR1 9.22.8
FGFR2 6.26.9
FGFR3 11.95.4
FGFR4 189120

Data sourced from a study on the development of FIIN-1, a selective and irreversible inhibitor of FGFRs.

Experimental Protocols

The determination of inhibitor binding affinity and cellular activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for a biochemical kinase assay and a cellular proliferation assay, commonly employed in the characterization of FGFR inhibitors.

Biochemical Kinase Assay (Z'-LYTE™ Assay)

This in vitro assay measures the enzymatic activity of the purified FGFR kinase domain and its inhibition by a test compound.

Objective: To determine the IC50 value of an inhibitor against purified FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format. The kinase reaction results in the phosphorylation of a synthetic peptide substrate. A development reagent containing a site-specific protease is then added, which cleaves the unphosphorylated peptide, generating a fluorescent signal. Phosphorylated peptide is resistant to cleavage and thus does not produce a signal. The ratio of the two fluorescence emission signals is calculated to determine the percent of phosphorylation, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP.

  • Test inhibitor (e.g., this compound).

  • Z'-LYTE™ Kinase Assay Kit.

  • Assay plates (e.g., 384-well).

  • Plate reader capable of fluorescence measurement.

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In an assay plate, add the test inhibitor dilutions, purified FGFR kinase, and the peptide substrate in an appropriate kinase reaction buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and initiate the development reaction by adding the Z'-LYTE™ development reagent.

  • Incubate at room temperature for 60 minutes to allow for proteolytic cleavage of the unphosphorylated substrate.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of kinase activity for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Biochemical Kinase Assay Workflow A Prepare Inhibitor Dilutions B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate (Kinase Reaction) C->D E Add Development Reagent D->E F Incubate (Development Reaction) E->F G Measure Fluorescence F->G H Calculate % Inhibition and IC50 G->H

Biochemical Kinase Assay Workflow

Cellular Proliferation Assay (MTT Assay)

This cell-based assay assesses the ability of an inhibitor to suppress the proliferation of cancer cell lines that are dependent on FGFR signaling.

Objective: To determine the EC50 (half-maximal effective concentration) of an inhibitor in FGFR-dependent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • FGFR-dependent cancer cell line (e.g., a cell line with FGFR amplification or activating mutation).

  • Cell culture medium and supplements.

  • Test inhibitor (e.g., this compound).

  • MTT reagent.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Seed the FGFR-dependent cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours) to allow for effects on proliferation.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G Cellular Proliferation Assay Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor Dilutions A->B C Incubate (e.g., 72 hours) B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate % Viability and EC50 G->H

Cellular Proliferation Assay Workflow

FGFR Signaling Pathway

FGFR signaling is initiated by the binding of a fibroblast growth factor (FGF) ligand to the extracellular domain of an FGFR, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for various signaling proteins, which in turn activate multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways regulate key cellular processes such as proliferation, survival, and differentiation.[5]

G Simplified FGFR Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

Simplified FGFR Signaling Pathway

Conclusion

The comprehensive characterization of FGFR inhibitors, including the determination of their binding affinity for all four FGFR isoforms and their cellular activity, is essential for their development as potential cancer therapeutics. The methodologies outlined in this guide provide a framework for the robust evaluation of novel FGFR inhibitors. While specific data for "this compound" remains elusive in the public domain, the principles and protocols described herein are broadly applicable to the field of FGFR-targeted drug discovery.

References

Activity of Small Molecule Inhibitors on Mutant FGFR Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Genetic alterations such as mutations, amplifications, and translocations in FGFR genes can lead to aberrant signaling, driving the development and progression of numerous cancers.[4][5] Consequently, FGFRs have emerged as significant therapeutic targets, leading to the development of various small molecule inhibitors. This guide provides a technical overview of the activity of these inhibitors on mutant FGFR isoforms, with a focus on the experimental methodologies used for their evaluation and the underlying signaling pathways. While this guide will use examples of well-characterized FGFR inhibitors, the principles and methods described are broadly applicable to the evaluation of novel compounds.

Data Presentation: Inhibitory Activity on Mutant FGFR Isoforms

The following tables summarize the half-maximal inhibitory concentration (IC50) values of several representative FGFR inhibitors against various mutant FGFR isoforms. This data is critical for understanding the potency and selectivity of these compounds.

Table 1: IC50 Values of Various FGFR Inhibitors Against a Panel of Mutant FGFR2 Isoforms.

InhibitorFGFR2 MutantIC50 (nM)
InfigratinibN549DIntermediate Sensitivity
InfigratinibN549HIntermediate Sensitivity
InfigratinibN549KIntermediate Sensitivity
InfigratinibN549SHighest Sensitivity
AZD4547N549DIntermediate Sensitivity
AZD4547N549HIntermediate Sensitivity
AZD4547N549KIntermediate Sensitivity
AZD4547N549SHighest Sensitivity
E7090N549DIntermediate Sensitivity
E7090N549HIntermediate Sensitivity
E7090N549KIntermediate Sensitivity
E7090N549SHighest Sensitivity
DovitinibM536IResistance Conferring
DovitinibM538IResistance Conferring
DovitinibI548VResistance Conferring
DovitinibL618MResistance Conferring

Note: For the N549 mutants, a qualitative comparison of sensitivity is provided as presented in the source material.[4]

Table 2: IC50 Values of Various FGFR Inhibitors Against a Panel of Mutant FGFR3 Isoforms.

InhibitorFGFR3 MutantIC50 (nM)
AZD4547K656EIntermediate Sensitivity
AZD4547K656MLowest Sensitivity
AZD4547K656NHighest Sensitivity
AZD4547K656QIntermediate Sensitivity
AZD4547K656TIntermediate Sensitivity
E7090K656EIntermediate Sensitivity
E7090K656MLowest Sensitivity
E7090K656NHighest Sensitivity
E7090K656QIntermediate Sensitivity
E7090K656TIntermediate Sensitivity
ErdafitinibK656EIntermediate Sensitivity
ErdafitinibK656MLowest Sensitivity
ErdafitinibK656NHighest Sensitivity
ErdafitinibK656QIntermediate Sensitivity
ErdafitinibK656TIntermediate Sensitivity
FutibatinibK656EIntermediate Sensitivity
FutibatinibK656MLowest Sensitivity
FutibatinibK656NHighest Sensitivity
FutibatinibK656QIntermediate Sensitivity
FutibatinibK656TIntermediate Sensitivity
TKI258V555MSensitive

Note: For the K656 mutants, a qualitative comparison of sensitivity is provided as presented in the source material.[4] For the V555M mutant, the specific IC50 value was not provided, but the study indicated retained efficacy.[6]

Experimental Protocols

The evaluation of FGFR inhibitors involves a combination of in vitro biochemical assays and cell-based functional assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assays

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.

1. ADP-Glo™ Kinase Assay (Promega)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Purified recombinant FGFR kinase (wild-type or mutant).

    • Tyrosine kinase buffer.

    • Substrate (e.g., Poly(E4,Y1)).

    • ATP.

    • Test inhibitor.

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Protocol:

    • Dilute the FGFR enzyme, substrate, ATP, and test inhibitors to the desired concentrations in tyrosine kinase buffer.

    • In a 384-well plate, add 1 µl of the test inhibitor or vehicle (DMSO).

    • Add 2 µl of the enzyme solution.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[7][8]

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[7][8]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[7][8]

    • Measure the luminescence using a plate reader.

    • The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

2. HTRF® Kinase Assays (Revvity)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are another common method for measuring kinase activity.

  • Materials:

    • Purified recombinant FGFR kinase.

    • Kinase buffer.

    • Biotinylated substrate peptide.

    • ATP.

    • Test inhibitor.

    • Europium cryptate-labeled anti-phosphotyrosine antibody.

    • Streptavidin-XL665.

  • Protocol:

    • Prepare solutions of the FGFR enzyme, biotinylated substrate, ATP, and test inhibitor in kinase buffer.

    • Add the enzyme, substrate, and test inhibitor to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period.

    • Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

    • Incubate to allow for binding of the detection reagents to the phosphorylated substrate.

    • Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm) using a compatible plate reader.

    • Calculate IC50 values from the dose-response curves.

Cell-Based Assays

Cell-based assays are crucial for evaluating the activity of inhibitors in a more physiologically relevant context.

1. Cell Proliferation/Viability Assays

These assays determine the effect of an inhibitor on the growth and survival of cancer cell lines harboring specific FGFR mutations.

  • Materials:

    • Cancer cell line with a known FGFR mutation (e.g., KMS-11 with FGFR3-Y373C).[9]

    • Cell culture medium and supplements.

    • Test inhibitor.

    • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®).

  • Protocol:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Determine the IC50 values by plotting cell viability against the inhibitor concentration.

2. Western Blotting for Phospho-FGFR and Downstream Signaling

This technique is used to assess the inhibitor's ability to block FGFR autophosphorylation and the activation of downstream signaling pathways.

  • Materials:

    • Cancer cell line with an activating FGFR mutation.

    • Test inhibitor.

    • Lysis buffer.

    • Primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, phospho-AKT, and total AKT.

    • Secondary antibodies.

    • Chemiluminescent substrate.

  • Protocol:

    • Culture the cells and treat them with the test inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Incubate the membrane with primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate secondary antibodies.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the extent of inhibition of protein phosphorylation.

Mandatory Visualizations

Signaling Pathways

The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This leads to the recruitment of adaptor proteins and the activation of several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate key cellular processes like proliferation, survival, and migration.[1][10][11]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P_FGFR p-FGFR FGFR->P_FGFR Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCG PLCγ P_FGFR->PLCG P_FRS2 p-FRS2 FRS2->P_FRS2 Phosphorylation GRB2 GRB2 P_FRS2->GRB2 PI3K PI3K P_FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca2 Ca2+ IP3->Ca2 Migration Cell Migration PKC->Migration Ca2->Migration

Caption: FGFR Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FGFR inhibitor.

Experimental_Workflow Compound Test Compound Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Kinase_Assay Cell_Culture Cell Culture with Mutant FGFR Cell Lines Compound->Cell_Culture IC50_Biochem Biochemical IC50 Kinase_Assay->IC50_Biochem Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for Downstream Signaling Cell_Culture->Western_Blot IC50_Cell Cellular IC50 Proliferation_Assay->IC50_Cell In_Vivo In Vivo Xenograft Models IC50_Cell->In_Vivo Target_Engagement Target Engagement Confirmation Western_Blot->Target_Engagement Target_Engagement->In_Vivo Efficacy In Vivo Efficacy In_Vivo->Efficacy

Caption: Preclinical Evaluation Workflow for FGFR Inhibitors.

References

In Vitro Evaluation of Novel Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of fibroblast growth factor receptor (FGFR) inhibitors. While specific data for a compound designated "Fgfr-IN-8" is not publicly available, this document outlines the standard methodologies and data presentation expected for the preclinical assessment of a novel FGFR inhibitor, using representative data and established protocols.

The FGF/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in the pathogenesis of numerous cancers, making FGFRs attractive targets for therapeutic intervention.[3][4] The development of small molecule inhibitors targeting the ATP-binding site of the FGFR kinase domain is a promising strategy in oncology.[2][5]

Quantitative Inhibitory Activity

A crucial first step in the evaluation of a novel FGFR inhibitor is to determine its potency and selectivity against the different FGFR isoforms. This is typically achieved through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's potency.

Table 1: Representative Inhibitory Activity of a Novel FGFR Inhibitor

Target KinaseIC50 (nM)
FGFR15.2
FGFR23.8
FGFR34.1
FGFR489.7
VEGFR2>1000

This table presents hypothetical data for illustrative purposes.

Cellular Potency and Antiproliferative Effects

Following the determination of enzymatic inhibition, the next step is to assess the inhibitor's effect on cancer cell lines with known FGFR alterations. Cell-based assays are employed to measure the antiproliferative activity of the compound.

Table 2: Representative Antiproliferative Activity of a Novel FGFR Inhibitor

Cell LineCancer TypeFGFR AlterationIC50 (nM)
NCI-H1581Lung CancerFGFR1 Amplification15.6
SNU-16Gastric CancerFGFR2 Amplification9.3
RT112/84Bladder CancerFGFR3 Fusion21.4
KMS-11Multiple MyelomaFGFR3 Mutation18.9

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the robust evaluation of a novel inhibitor.

3.1. In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Materials : Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes, kinase buffer, ATP, substrate (e.g., Poly(E4Y)), ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure :

    • Dilute the FGFR inhibitor to various concentrations in the kinase buffer.

    • In a 384-well plate, add the inhibitor solution.

    • Add the FGFR enzyme and the appropriate substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[6][7]

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[6][7]

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.[6][7]

    • Measure the luminescence, which correlates with the amount of ADP produced and thus the kinase activity.

    • Calculate IC50 values by fitting the data to a dose-response curve.

3.2. Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

  • Materials : Cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the FGFR inhibitor and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

3.3. Western Blotting

Western blotting is used to detect the phosphorylation status of FGFR and its downstream signaling proteins, providing insight into the mechanism of action of the inhibitor.

  • Materials : Cancer cell lines, lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK), and HRP-conjugated secondary antibodies.

  • Procedure :

    • Treat the cells with the FGFR inhibitor for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Signaling Pathways and Experimental Workflow

Visualizing the targeted signaling pathway and the experimental workflow can aid in understanding the rationale and the process of the in vitro evaluation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

The binding of FGF ligands to FGFRs induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which drive cellular processes like proliferation and survival.[8][9] FGFR inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting these downstream signals.[10]

In_Vitro_Evaluation_Workflow Start Start: Novel FGFR Inhibitor KinaseAssay In Vitro Kinase Assays (FGFR1, 2, 3, 4, VEGFR2) Start->KinaseAssay Data1 Determine IC50 values (Potency & Selectivity) KinaseAssay->Data1 CellAssay Cell-Based Proliferation Assays (e.g., MTT) Data1->CellAssay If potent & selective Data2 Determine Cellular IC50 values CellAssay->Data2 WesternBlot Western Blot Analysis Data2->WesternBlot If active in cells Data3 Confirm inhibition of FGFR phosphorylation and downstream signaling (p-ERK) WesternBlot->Data3 End Proceed to In Vivo Evaluation Data3->End If mechanism confirmed

References

An In-Depth Technical Guide to Fgfr-IN-8 (CAS: 2640217-64-5): A Potent Pan-FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr-IN-8 is a highly potent, orally active, pan-fibroblast growth factor receptor (FGFR) inhibitor that has demonstrated significant activity against both wild-type and mutant forms of FGFRs. With the CAS number 2640217-64-5 and a molecular formula of C27H31Cl2N9O2, this small molecule has emerged as a valuable tool for investigating the role of FGFR signaling in cancer and other diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, detailed experimental protocols, and an exploration of the signaling pathways it modulates.

Introduction to this compound

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers. This compound has been developed as a potent inhibitor of the FGFR family, offering a means to probe the therapeutic potential of targeting this pathway.

Mechanism of Action

This compound functions as a pan-FGFR inhibitor, demonstrating potent inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4. While the specific binding mode of this compound has not been detailed in the provided search results, it is typical for such small molecule inhibitors to act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the transfer of phosphate from ATP to its substrates. This action blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. The potent activity of this compound against various gatekeeper mutations suggests it may overcome common mechanisms of resistance to other FGFR inhibitors.

In Vitro Efficacy and Potency

The inhibitory activity of this compound has been quantified against a panel of wild-type and mutant FGFR kinases. The half-maximal inhibitory concentrations (IC50) highlight its potent and broad-spectrum activity.

Target EnzymeIC50 (nM)
FGFR1<0.5
V561M-FGFR1262.5
N549H-FGFR2<0.5
V564F-FGFR2189.1
FGFR3<0.5
K650E-FGFR3<0.5
K650M-FGFR34.8
V555M-FGFR322.6
FGFR47.30

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant FGFRs.

Cellular Activity and Downstream Signaling

This compound effectively inhibits FGFR-mediated signaling in cellular contexts, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cell lines with aberrant FGFR signaling. The inhibition of FGFR autophosphorylation by this compound leads to the downregulation of key downstream signaling pathways.

Key Signaling Pathways Modulated by this compound

The primary signaling cascades affected by this compound are the RAS-MAPK and PI3K-AKT pathways, which are critical for cell survival and proliferation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K IP3_DAG IP3/DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC IP3_DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the point of inhibition by this compound.

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of cancer. Oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner in mice bearing tumors with FGFR alterations.

Animal ModelTumor TypeDosing RegimenOutcome
Nude MiceGastric Cancer Xenograft (SNU-16)10 mg/kg, b.i.d., oral68% tumor growth inhibition after 27 days

Table 2: Summary of In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Biochemical Kinase Assay (In Vitro)

This assay is used to determine the IC50 values of this compound against purified FGFR kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FGFR Kinase - ATP - Substrate Peptide - this compound (serial dilutions) Start->Prepare_Reagents Incubate Incubate kinase, inhibitor, and substrate Prepare_Reagents->Incubate Add_ATP Initiate reaction with ATP Incubate->Add_ATP Stop_Reaction Stop reaction Add_ATP->Stop_Reaction Detect_Phosphorylation Detect substrate phosphorylation (e.g., using ADP-Glo or similar) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze data to calculate IC50 Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for a biochemical kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare a reaction buffer containing the purified FGFR kinase enzyme and a specific peptide substrate.

  • Incubation: In a microplate, add the this compound dilutions to the wells, followed by the kinase/substrate mixture. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Reaction Termination: After a set incubation time (e.g., 30-60 minutes), stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ADP production, or fluorescence-based assays.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells with known FGFR alterations (e.g., SNU-16, KMS-11) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Normalize the viability data to the vehicle control and plot against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the FGFR signaling pathway following treatment with this compound.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound and/or FGF ligand Start->Cell_Treatment Cell_Lysis Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-pFGFR, anti-pERK) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using ECL Secondary_Antibody->Detection Analysis Analyze band intensities Detection->Analysis End End Analysis->End

Figure 3: Standard workflow for Western blot analysis.

Protocol:

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Serum-starve the cells for several hours before treating with this compound for a specified time. In some experiments, cells may be stimulated with an FGF ligand (e.g., FGF2) to induce pathway activation.

  • Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the protein of interest (e.g., p-FGFR, FGFR, p-ERK, ERK).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SNU-16) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., twice daily). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the treatment.

Kinase Selectivity

To be a valuable research tool and a potential therapeutic candidate, a kinase inhibitor should exhibit a high degree of selectivity for its intended target. While this compound is a potent pan-FGFR inhibitor, a comprehensive analysis of its activity against a broader panel of kinases is necessary to fully characterize its selectivity profile and potential for off-target effects. Such profiling is typically performed using large-scale kinase screening panels.

Conclusion

This compound is a potent and orally bioavailable pan-FGFR inhibitor with significant anti-proliferative and pro-apoptotic activity in cancer models driven by aberrant FGFR signaling. Its ability to inhibit both wild-type and clinically relevant mutant forms of FGFRs makes it a valuable tool for preclinical research and a potential candidate for further drug development. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their investigations of FGFR biology and its role in disease. Further studies are warranted to fully elucidate its kinase selectivity profile and to explore its therapeutic potential in a broader range of cancer types.

Unraveling the Selectivity of Covalent FGFR Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of covalent fibroblast growth factor receptor (FGFR) inhibitors, with a specific focus on the principles and methodologies used to characterize their activity. While the specific inhibitor "Fgfr-IN-8" did not yield public data, this document will utilize representative data from potent, covalent pan-FGFR inhibitors, such as FIIN-3, to illustrate the core concepts of selectivity and provide a framework for its assessment.

Introduction to FGFR Signaling and Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling through mutations, gene amplifications, or translocations is a known driver in various cancers.[3][4] This has led to the development of numerous FGFR inhibitors as targeted cancer therapies.

Covalent inhibitors represent a class of therapeutics that form a stable, covalent bond with their target protein, often leading to prolonged and potent inhibition.[3] Understanding the selectivity of these inhibitors is paramount for predicting their efficacy and potential off-target effects, which can lead to toxicity.[5] This guide delves into the quantitative assessment of selectivity and the experimental protocols employed in this critical aspect of drug development.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its cognate FGFR induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Ligand Binding FRS2 FRS2 Dimerization->FRS2 Recruitment & Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Kinase_Assay_Workflow Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Serial Dilution of Inhibitor (e.g., FIIN-3) Incubation Incubate Kinase, Substrate, & Inhibitor Inhibitor->Incubation Kinase Purified Kinase (e.g., FGFR1) Kinase->Incubation Substrate Peptide Substrate & ATP Substrate->Incubation Reaction Initiate with ATP Incubate Incubation->Reaction Detection Measure Substrate Phosphorylation (FRET) Reaction->Detection Analysis Calculate % Inhibition Determine IC50 Detection->Analysis Selectivity_Logic Inhibitor Selectivity Assessment Logic Primary_Screen Primary Screen (e.g., against FGFR1) Hit_Compound Active 'Hit' Compound Primary_Screen->Hit_Compound FGFR_Panel FGFR Isoform Panel (FGFR1, 2, 3, 4) Hit_Compound->FGFR_Panel Determine pan-FGFR potency Kinome_Scan Broad Kinome Scan (~400 kinases) Hit_Compound->Kinome_Scan Assess off-target activity Selectivity_Profile Comprehensive Selectivity Profile FGFR_Panel->Selectivity_Profile Kinome_Scan->Selectivity_Profile Cell_Based_Assays Cell-Based Assays (FGFR-dependent lines) Selectivity_Profile->Cell_Based_Assays Validate cellular potency & selectivity In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cell_Based_Assays->In_Vivo_Studies Evaluate in a biological system

References

Methodological & Application

Fgfr-IN-8 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of Fgfr-IN-8, a selective and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The following protocols are intended to serve as a guide for researchers investigating the biochemical and cellular activity of this compound.

Mechanism of Action

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the development of various cancers. This compound is an ATP-competitive inhibitor that covalently binds to a cysteine residue near the ATP-binding pocket of FGFR4, leading to irreversible inhibition of its kinase activity. This targeted action blocks downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, thereby inhibiting the growth of FGFR4-dependent cancer cells.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC₅₀ (nM)
FGFR4 (wild-type)0.5
FGFR4 (V550L mutant)0.25
FGFR4 (V550M mutant)1.6
FGFR4 (C552S mutant)931
Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC₅₀ (nM)
Hep3BHepatocellular Carcinoma29

Signaling Pathway Diagram

FGFR_Signaling_Pathway FGF FGF Ligand FGFR4 FGFR4 FGF->FGFR4 Binds P1 P FGFR4->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_8 This compound Fgfr_IN_8->FGFR4 Inhibits

Caption: FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

FGFR4 Kinase Assay (Biochemical Assay)

This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant FGFR4 kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add this compound dilutions to assay plate A->D B Prepare assay buffer with ATP and substrate peptide F Initiate reaction by adding ATP/substrate mixture B->F C Prepare recombinant FGFR4 enzyme solution E Add FGFR4 enzyme and incubate C->E D->E E->F G Incubate at room temperature F->G H Stop reaction and add detection reagents (e.g., Eu-antibody) G->H I Incubate to allow antibody binding H->I J Read plate on a TR-FRET plate reader I->J K Calculate percent inhibition J->K L Plot dose-response curve and determine IC₅₀ K->L

Caption: Workflow for a typical in vitro kinase assay.

Materials:

  • Recombinant human FGFR4 kinase

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound

  • DMSO

  • 384-well low-volume plates

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of recombinant FGFR4 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Prepare the substrate/ATP mixture in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of stop/detection buffer containing the TR-FRET reagents.

  • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (Cell-Based Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines, such as Hep3B, which are known to have aberrant FGFR4 signaling. The MTT or CellTiter-Glo® assay is commonly used for this purpose.

Workflow Diagram:

Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to attach overnight A->B D Treat cells with this compound or vehicle control B->D C Prepare serial dilutions of this compound C->D E Incubate for 72 hours D->E F Add MTT or CellTiter-Glo® reagent E->F G Incubate as per manufacturer's instructions F->G H Read absorbance or luminescence G->H I Calculate percent viability and determine IC₅₀ H->I

Caption: General workflow for a cell viability assay.

Materials:

  • Hep3B cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed Hep3B cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours.

  • For MTT assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals. c. Read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence.

  • Calculate the percent viability for each concentration relative to the DMSO control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of FGFR4 and its downstream signaling proteins like FRS2, ERK, and Akt.

Materials:

  • Hep3B cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed Hep3B cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation levels.

References

Application Notes and Protocols for Fgfr-IN-8 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers.[1][3] This makes FGFRs attractive targets for cancer therapy.

Fgfr-IN-8 is a potent and selective pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its anti-proliferative activity and its effect on downstream FGFR signaling pathways. The following protocols are designed for researchers in academic and industrial settings to evaluate the efficacy of this compound in relevant cancer cell line models.

Mechanism of Action: FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the FRS2-RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular responses.[2][4] this compound exerts its inhibitory effect by blocking the ATP-binding site of the FGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[5]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Recruits & Phosphorylates PI3K PI3K P_FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Phosphorylation Cell_Response Cell Proliferation, Survival, Differentiation P_ERK->Cell_Response Nuclear Translocation AKT AKT PI3K->AKT AKT->Cell_Response Fgfr_IN_8 This compound Fgfr_IN_8->P_FGFR Inhibits

Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of this compound.

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful evaluation of this compound. Cell lines with documented FGFR pathway alterations are highly recommended.

Cell LineCancer TypeFGFR AlterationReference
SNU-16Gastric CancerFGFR2 Amplification[6]
KMS-11Multiple MyelomaFGFR3 Activating Mutation[7]
KG-1Myeloid LeukemiaFGFR1 Fusion[7]
HeLaCervical CancerFGFR Overexpression[8]
CaSkiCervical CancerFGFR Overexpression[8]
SiHaCervical CancerFGFR Overexpression[8]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6][9]

Materials:

  • Selected cancer cell line

  • Complete growth medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

MTT_Assay_Workflow Seed 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) Incubate1 2. Incubate for 24 hours (37°C, 5% CO2) Seed->Incubate1 Treat 3. Treat with serial dilutions of this compound Incubate1->Treat Incubate2 4. Incubate for 72 hours Treat->Incubate2 Add_MTT 5. Add MTT solution (10 µL/well) Incubate2->Add_MTT Incubate3 6. Incubate for 4 hours Add_MTT->Incubate3 Solubilize 7. Add solubilization solution (100 µL/well) Incubate3->Solubilize Incubate4 8. Incubate overnight Solubilize->Incubate4 Read 9. Read absorbance at 570 nm Incubate4->Read

References

Application Notes: Determination of IC50 Values for Fgfr-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of Fgfr-IN-8, a potent and irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor. The protocols cover both biochemical and cell-based assay methodologies.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play crucial roles in cellular processes such as proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms like gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of various cancers, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[1][2][3] This makes FGFRs attractive targets for cancer therapy.[2]

This compound (also known as PRN1371) is an irreversible covalent inhibitor that potently targets FGFR1-4.[4] It forms a covalent bond with a conserved cysteine residue within the ATP binding pocket of the FGFRs.[4] Determining the IC50 value of this compound is a critical step in characterizing its potency and selectivity, providing essential data for preclinical and clinical development. This document outlines standard protocols to measure the biochemical and cellular IC50 values of this inhibitor.

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains.[5] This activation triggers the recruitment of adaptor proteins, such as FRS2, which subsequently activates major downstream signaling cascades. The two primary pathways are the RAS-MAPK pathway, which regulates cell proliferation, and the PI3K-AKT pathway, which is central to cell survival and growth.[1][6] this compound inhibits the initial phosphorylation event, thereby blocking all downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor This compound Inhibitor->FGFR Inhibition

Figure 1. Simplified FGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for IC50 Determination

The overall workflow for determining the IC50 value involves preparing the inhibitor, setting up the assay (either biochemical or cell-based), generating a dose-response curve, and analyzing the data to calculate the IC50 value.

Experimental_Workflow start Start prep_inhibitor Prepare this compound Stock and Serial Dilutions start->prep_inhibitor assay_setup Assay Setup prep_inhibitor->assay_setup biochemical_assay Biochemical Assay: - Recombinant FGFR Kinase - Substrate + ATP assay_setup->biochemical_assay Biochemical cell_based_assay Cell-Based Assay: - Seed FGFR-dependent cells - Add inhibitor dilutions assay_setup->cell_based_assay Cell-based incubation Incubate at Specified Temperature/Time biochemical_assay->incubation cell_based_assay->incubation detection Signal Detection (e.g., Luminescence, Fluorescence, Absorbance) incubation->detection data_analysis Data Analysis: - Normalize Data - Plot Dose-Response Curve detection->data_analysis ic50_calc Calculate IC50 Value (Non-linear Regression) data_analysis->ic50_calc end End ic50_calc->end

Figure 2. General experimental workflow for IC50 determination of this compound.

Data Presentation: this compound IC50 Values

The potency of this compound (reported as compound 34/PRN1371) has been characterized using both biochemical and cell-based assays.[4]

Table 1: Biochemical IC50 Values of this compound This table summarizes the inhibitory activity against isolated recombinant FGFR kinase isoforms.

Target KinaseIC50 (nM)[4]Assay Method
FGFR10.6 ± 0.1Caliper Electrophoresis
FGFR21.3 ± 0.2Caliper Electrophoresis
FGFR34.1 ± 0.7Caliper Electrophoresis
FGFR419.3 ± 4.7Caliper Electrophoresis

Table 2: Cell-Based IC50 Values of this compound This table summarizes the inhibitory activity in cellular models where growth or signaling is dependent on FGFR activity.

Cell LineAssay TypeIC50 (nM)[4]FGFR Status
SNU-16Proliferation3.8FGFR2 Amplified
HUVECp-ERK Inhibition2.4Endogenous FGFR1

Experimental Protocols

Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based kinase assay to measure the activity of recombinant FGFR kinase and its inhibition by this compound. It measures the amount of ADP produced during the kinase reaction.

A. Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

B. Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in kinase buffer with 1% DMSO. Start with a high concentration (e.g., 1 µM). Include a "no inhibitor" control (1% DMSO only).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the this compound serial dilutions to the wells of the assay plate.

    • Prepare a master mix containing recombinant FGFR kinase and substrate in kinase buffer. Add 5 µL of this mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be at or near the Km for the specific FGFR isoform).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

C. Data Analysis:

  • Subtract background luminescence (no enzyme control) from all data points.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and a "maximal inhibition" control (or highest inhibitor concentration) as 0% activity.

  • Plot the percent inhibition versus the log concentration of this compound.

  • Use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50 value.

Protocol 2: Cell-Based IC50 Determination (Cell Proliferation Assay)

This protocol uses a cell viability assay (e.g., CellTiter-Glo® or MTT) to measure the effect of this compound on the proliferation of an FGFR-dependent cancer cell line, such as SNU-16 (FGFR2 amplified).[4]

A. Materials:

  • SNU-16 human gastric carcinoma cells (or other suitable FGFR-dependent cell line)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT Reagent

  • Sterile, clear-bottom, white-walled 96-well plates (for luminescence) or clear 96-well plates (for absorbance)

  • Plate-reading luminometer or absorbance microplate reader

B. Procedure:

  • Cell Seeding: Seed SNU-16 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in complete growth medium.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions. Include a "vehicle control" (DMSO only) and a "no cell" control (medium only for background).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Signal Detection (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

C. Data Analysis:

  • Subtract the background luminescence ("no cell" control) from all data points.

  • Normalize the data by setting the vehicle control as 100% viability.

  • Plot the percent viability versus the log concentration of this compound.

  • Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value.

References

Application Notes and Protocols for Fgfr-IN-8 Xenograft Model Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2][3] Aberrant FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, breast cancer, endometrial cancer, and lung squamous cell carcinoma.[2][4][5] This makes the FGFR pathway an attractive target for cancer therapy.

Fgfr-IN-8 is a potent and selective small-molecule inhibitor of the FGFR family. These application notes provide a comprehensive guide to the experimental design of a xenograft model to evaluate the in vivo anti-tumor efficacy of this compound. The protocols outlined below are based on established methodologies for testing FGFR inhibitors in preclinical settings.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[1][3] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-MAPK and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and thereby blocking the downstream signaling cascades that promote tumor growth.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 FGFR->P1 P2 P1->P2 FRS2 FRS2 P1->FRS2 PI3K PI3K P2->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS AKT AKT RAS RAS SOS->RAS mTOR mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K->AKT AKT->mTOR mTOR->Proliferation Fgfr_IN_8 This compound Fgfr_IN_8->FGFR

Figure 1: Simplified FGFR Signaling Pathway and Mechanism of Action of this compound.

Experimental Design and Workflow

A typical xenograft study to evaluate the efficacy of this compound involves several key stages, from cell line selection to data analysis. A robust experimental design is critical for obtaining reliable and reproducible results.

Experimental_Workflow start Start cell_selection 1. Cell Line Selection (FGFR-aberrant) start->cell_selection cell_culture 2. Cell Culture and Expansion cell_selection->cell_culture animal_model 3. Animal Model Selection (Immunocompromised Mice) cell_culture->animal_model tumor_implantation 4. Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation tumor_growth 5. Tumor Growth and Randomization tumor_implantation->tumor_growth treatment 6. Treatment Administration (Vehicle vs. This compound) tumor_growth->treatment monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint and Tissue Collection monitoring->endpoint analysis 9. Data Analysis (Efficacy, PK/PD) endpoint->analysis end End analysis->end

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo dosage or administration protocols for Fgfr-IN-8 in mouse models have been identified in the currently available literature. The following application notes and protocols are based on data from preclinical studies of other structurally and functionally similar Fibroblast Growth Factor Receptor (FGFR) inhibitors. This information is intended to serve as a reference for researchers and drug development professionals. It is crucial to conduct independent dose-finding and toxicity studies for this compound before commencing efficacy experiments.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[2][3] this compound is a potent and orally active pan-FGFR inhibitor that has demonstrated significant activity against wild-type and mutant FGFRs in vitro.[4][5][6] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological context for utilizing FGFR inhibitors in mouse models, drawing from studies on related compounds.

Data Presentation: Dosages of FGFR Inhibitors in Mouse Models

The following table summarizes the dosages, administration routes, and treatment schedules for several commonly used FGFR inhibitors in preclinical mouse models. This data can be used as a starting point for designing in vivo studies with this compound, with the caveat that optimal dosing will need to be determined empirically.

InhibitorMouse ModelDosageAdministration RouteTreatment ScheduleReference
Infigratinib (BGJ398)GIST XenograftNot specified in abstractOral GavageNot specified in abstract[7]
DovitinibGIST XenograftNot specified in abstractOral GavageNot specified in abstract[7]
Pemigatinib (INCB054828)Tumor XenograftNot specified in abstractOralOnce daily[8]
ErdafitinibUrothelial Carcinoma8-9 mg/kgOralDailyNot specified in abstract
LucitanibFGFR1/2 Amplified Xenografts2.5, 5, 10, or 20 mg/kgOralDailyNot specified in abstract

Experimental Protocols

Preparation of this compound for In Vivo Administration

Note: The following is a general protocol and may need to be optimized based on the specific physicochemical properties of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water; or as recommended by the manufacturer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles for administration

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of vehicle to the tube.

  • Vortex the mixture vigorously for 5-10 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the suspension for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is a homogenous suspension or clear solution before administration.

  • Prepare fresh on the day of dosing.

Administration to Mice

The choice of administration route depends on the specific experimental design and the properties of the compound. Oral gavage is a common method for orally bioavailable compounds like this compound.

Oral Gavage:

  • Gently restrain the mouse.

  • Measure the required volume of the this compound formulation into a syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

  • Monitor the animal for any signs of distress after administration.

Intraperitoneal Injection:

  • Restrain the mouse to expose the abdomen.

  • Lift the skin and insert the needle at a shallow angle into the peritoneal cavity in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Inject the formulation slowly.

  • Withdraw the needle and monitor the animal.

Mandatory Visualizations

FGFR Signaling Pathway

The diagram below illustrates the general FGFR signaling cascade, which is the target of this compound. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][7]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P P1 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibits

Caption: Simplified FGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of an FGFR inhibitor in a mouse xenograft model.

Experimental_Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C D Treatment Initiation (Vehicle vs. This compound) C->D E Continued Tumor Measurement & Body Weight D->E F Endpoint: Tumor Collection & Analysis E->F

Caption: General experimental workflow for in vivo anti-tumor efficacy studies.

References

Fgfr-IN-8: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Fgfr-IN-8, also known as Infigratinib (BGJ-398), is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Aberrant FGFR signaling is implicated in various malignancies, making it a key target in cancer research and drug development.[2][3][4] this compound exerts its inhibitory effects by competing with ATP for the binding site in the kinase domain of FGFRs, thereby blocking downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[3][5][6] These application notes provide detailed information on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions to aid researchers in its effective use.

Physicochemical Properties

PropertyValue
Synonyms Infigratinib, BGJ-398, NVP-BGJ398
Molecular Formula C₂₆H₃₁Cl₂N₇O₃
Molecular Weight 560.48 g/mol

Solubility Data

This compound is a crystalline solid with limited solubility in aqueous solutions. For experimental use, it is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO). The following table summarizes the available solubility data.

SolventConcentrationObservations
DMSO ≥ 1.67 mg/mL (2.98 mM)Clear solution
5% DMSO / 95% (20% SBE-β-CD in saline) ≥ 0.6 mg/mL (1.07 mM)Clear solution
10% DMSO / 90% corn oil ≥ 1.67 mg/mL (2.98 mM)Clear solution
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline ≥ 1.57 mg/mL (2.80 mM)Clear solution

Note: It is generally recommended to avoid final DMSO concentrations above 0.1% in cell culture experiments due to potential toxicity.[7]

Stock Solution Preparation

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Equilibration: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.60 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 5.60 mg of powder, add 1 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[7]

  • Storage: Store the aliquoted stock solution at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Dilution Series Calculation

The following table provides volumes for preparing common stock solution concentrations.

Desired Concentration1 mg this compound5 mg this compound10 mg this compound
1 mM 1.7842 mL8.9209 mL17.8419 mL
5 mM 0.3568 mL1.7842 mL3.5684 mL
10 mM 0.1784 mL0.8921 mL1.7842 mL

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Stock Solution Preparation

G This compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store finish Ready for Experimental Use store->finish

Caption: Workflow for preparing this compound stock solution.

FGFR Signaling Pathway and Inhibition by this compound

G FGFR Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibition

Caption: FGFR signaling and this compound's inhibitory action.

Safety Precautions

This compound is a chemical compound for research use. Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for Studying FGFR Gene Fusions Using a Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: Information regarding a specific molecule designated "Fgfr-IN-8" is not available in published literature. This document provides a comprehensive guide using a representative and well-characterized selective FGFR inhibitor, such as Infigratinib (BGJ398), as a model compound for studying cancers driven by FGFR gene fusions. The principles and protocols described herein are broadly applicable to other selective FGFR tyrosine kinase inhibitors (TKIs).

Introduction: Targeting FGFR Gene Fusions in Oncology

Fibroblast Growth Factor Receptor (FGFR) signaling is crucial for various physiological processes, including cell proliferation, differentiation, and migration.[1][2] Genetic aberrations in the FGFR pathway, such as gene amplification, mutations, and chromosomal rearrangements leading to gene fusions, are identified as oncogenic drivers in a variety of cancers.[3][4][5] FGFR fusions, which can lead to ligand-independent dimerization and constitutive activation of the kinase domain, are particularly prevalent in intrahepatic cholangiocarcinoma (up to 13.6%), glioblastoma, and bladder cancer.[5][6][7]

These constitutively active fusion proteins drive downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting uncontrolled tumor growth and survival.[2][8] The dependency of these tumors on FGFR signaling makes them prime candidates for targeted therapy. Selective small-molecule FGFR inhibitors are powerful tools for both preclinical research and clinical applications, allowing for the targeted suppression of these oncogenic drivers.

This document provides detailed protocols for utilizing a selective FGFR inhibitor to characterize its effects on cancer models harboring FGFR gene fusions, from initial cell-based potency assessment to in vivo efficacy studies.

Mechanism of Action

Selective FGFR inhibitors are typically ATP-competitive small molecules that bind to the intracellular kinase domain of FGFRs.[2] This binding action prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling pathways.[1] By blocking this event, the inhibitor effectively shuts down the oncogenic signals emanating from the FGFR fusion protein, leading to reduced cell proliferation and, in many cases, induction of apoptosis.[9][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR_Fusion FGFR Fusion Protein Dimerization Domain Kinase Domain FRS2 FRS2 FGFR_Fusion->FRS2 pY PLCg PLCγ FGFR_Fusion->PLCg pY GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR->Proliferation Inhibitor Selective FGFR Inhibitor Inhibitor->FGFR_Fusion Binds to ATP Pocket ATP ATP ATP->FGFR_Fusion

Figure 1. FGFR signaling pathway and inhibitor mechanism of action.

Quantitative Data Summary

The potency of an FGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (e.g., enzyme activity or cell growth) by 50%. Below is a table summarizing representative IC50 values for selective FGFR inhibitors against FGFR kinases and in cancer cell lines with defined FGFR alterations.

Inhibitor Target IC50 (nM) Cell Line FGFR Alteration Cell Viability IC50 (nM)
AZD4547 FGFR10.2[11]---
FGFR22.5[11]---
FGFR31.8[11]---
BGJ398 FGFR18[11]MSTO-211HFGFR1 Amplification~250
FGFR2<10AN3CAFGFR2 Mutation~150
FGFR39[11]RT112/84FGFR3 Fusion~100
Debio 1347 FGFR19.3[11]---
FGFR27.6[11]---
FGFR322[11]---

Note: Cell viability IC50 values are illustrative and can vary based on the specific cell line and assay conditions.

Key Applications & Experimental Protocols

A systematic approach is required to validate the efficacy of an FGFR inhibitor against cancers with FGFR fusions. The workflow typically involves cell-free kinase assays, cell-based viability and signaling assays, and finally, in vivo tumor models.

A Identify Cell Lines with FGFR Fusions (e.g., NGS, FISH) B Cell Viability Assay (Determine IC50) A->B Step 1 C Western Blot Analysis (Confirm Target Engagement) B->C Step 2 D In Vivo Xenograft Model (Assess Anti-Tumor Efficacy) C->D Step 3 E Pharmacodynamic Analysis (Tumor & Plasma) D->E Step 4

Figure 2. Experimental workflow for evaluating an FGFR inhibitor.
Protocol: Cell Viability Assay (CCK-8)

This protocol is used to determine the IC50 of the FGFR inhibitor in cancer cell lines harboring FGFR fusions versus those without (wild-type). The Cell Counting Kit-8 (CCK-8) assay measures dehydrogenase activity, which is proportional to the number of viable cells.[12]

Materials:

  • Cancer cell lines (FGFR fusion-positive and FGFR wild-type)

  • Complete culture medium

  • 96-well clear, sterile, cell-culture treated plates

  • FGFR inhibitor stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete culture medium.

    • Dispense 100 µL of cell suspension into each well of a 96-well plate. The optimal cell number (e.g., 3,000-8,000 cells/well) should be determined empirically for each cell line to ensure logarithmic growth over the assay period.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution series of the FGFR inhibitor in culture medium. A typical final concentration range would be 1 nM to 10 µM. Remember to prepare a vehicle control (e.g., 0.1% DMSO).

    • Remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • CCK-8 Measurement:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.

    • Measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the background absorbance (medium only wells) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Western Blot for FGFR Pathway Inhibition

This protocol assesses target engagement by measuring the phosphorylation status of FGFR and key downstream signaling proteins like FRS2, AKT, and ERK. A potent inhibitor should decrease phosphorylation of these proteins in a dose-dependent manner.

Materials:

  • Cancer cell lines (FGFR fusion-positive)

  • 6-well plates

  • FGFR inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-FRS2, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK, and a loading control (e.g., anti-Actin or anti-GAPDH).[13][14]

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the FGFR inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of an FGFR inhibitor in a mouse xenograft model, using either a cell line-derived xenograft (CDX) or a patient-derived xenograft (PDX) that harbors an FGFR fusion.[6][9]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • FGFR fusion-positive cancer cells or PDX tissue fragments

  • Matrigel (optional, for cell line injection)

  • FGFR inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Standard animal housing and monitoring equipment

Procedure:

  • Tumor Implantation:

    • For CDX: Subcutaneously inject 1-10 million cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

    • For PDX: Surgically implant a small fragment of the patient-derived tumor tissue subcutaneously.

    • Monitor the mice regularly for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

    • Administer the FGFR inhibitor or vehicle daily via the appropriate route (e.g., oral gavage). Dosing will be based on prior maximum tolerated dose (MTD) studies. A typical dose for an inhibitor like BGJ398 might be 30 mg/kg.[9]

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Plot the mean tumor volume for each group over time to assess tumor growth inhibition.

    • Tumors can be flash-frozen for pharmacodynamic analysis (e.g., Western blot) or fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[9]

References

Application Notes: Infigratinib (BGJ398) in Cholangiocarcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Infigratinib (also known as BGJ398) is a potent and selective, ATP-competitive oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with high potency against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway, often through gene fusions (most notably involving FGFR2), amplifications, or activating mutations, is a key oncogenic driver in a subset of intrahepatic cholangiocarcinomas (iCCA).[3][4] Activation of FGFRs triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Infigratinib has demonstrated significant anti-tumor activity in preclinical models and clinical trials by blocking these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with aberrant FGFR signaling.[1][5] These notes provide an overview of Infigratinib's application in cholangiocarcinoma cell lines, including its mechanism of action, key quantitative data, and detailed protocols for in vitro evaluation.

Mechanism of Action

Infigratinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain. This competitive inhibition prevents the phosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling. The primary consequence is the suppression of the MAPK and PI3K-AKT pathways, which are critical for tumor cell growth and survival. Preclinical studies have shown that Infigratinib treatment leads to a dose-dependent decrease in the phosphorylation of FRS2 and MAPK, key downstream effectors of FGFR signaling.[6]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR2 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates Infigratinib Infigratinib (BGJ398) Infigratinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation MTS_Workflow plate 1. Seed Cells (e.g., 1,000-10,000 cells/well) in 96-well plate incubate1 2. Incubate (e.g., 24 hours) to allow attachment plate->incubate1 treat 3. Treat with Infigratinib (serial dilutions) + DMSO vehicle control incubate1->treat incubate2 4. Incubate (e.g., 72 hours) treat->incubate2 add_mts 5. Add MTS Reagent (e.g., 20 µL/well) incubate2->add_mts incubate3 6. Incubate (1-4 hours at 37°C) add_mts->incubate3 read 7. Read Absorbance (490 nm) incubate3->read analyze 8. Analyze Data (Calculate % Viability and IC50) read->analyze

References

Application Notes and Protocols for In Vivo Administration of Fgfr-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocol is a generalized guide based on preclinical studies of various Fibroblast Growth Factor Receptor (FGFR) inhibitors. Specific parameters such as dosage, administration route, and formulation may require optimization for Fgfr-IN-8.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are integral to various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2][3] Dysregulation of the FGFR signaling pathway, often due to gene amplification, mutations, or fusions, has been identified as a key driver in the development and progression of numerous cancers.[1][2][4][5][6] Consequently, small molecule inhibitors that target FGFRs have emerged as a promising therapeutic strategy, with several showing significant antitumor activity in both preclinical and clinical settings.[1][3][7][8] This document outlines a comprehensive, generalized protocol for the in vivo administration of this compound, a novel FGFR inhibitor, drawing upon established methodologies for similar compounds.

This compound: Mechanism of Action and Signaling Pathway

Upon binding of the Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling events. The principal pathways activated include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, all of which are critical for cell survival and proliferation.[1][2][3][9] this compound is designed as a potent and selective inhibitor of the FGFR kinase domain, thereby preventing its phosphorylation and subsequent activation of these oncogenic signaling cascades.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by this compound cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Activation RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibition Cellular_Response Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response PLCg->Cellular_Response

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are intended for preclinical evaluation of this compound in rodent models.

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of this compound. Xenograft models, established by implanting human cancer cell lines with documented FGFR alterations into immunocompromised mice, are widely used.[1][7][10]

  • Recommended Cell Lines:

    • SNU-16: Gastric cancer with FGFR2 amplification.[1][10]

    • NCI-H716: Colorectal cancer with an FGFR2 fusion.[1][10]

    • Other cell lines with characterized FGFR mutations or amplifications relevant to the cancer type of interest.

  • Formulation: For oral administration, this compound should be prepared as a homogenous suspension. A commonly used vehicle is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween® 80 in sterile water. The formulation should be prepared fresh daily or stability should be confirmed.

  • Dose Range: Based on preclinical studies of similar FGFR inhibitors, an initial dose-ranging study from 25 to 150 mg/kg, administered orally once daily (QD), is recommended.[10] The final dose will need to be optimized based on efficacy and tolerability.

In_Vivo_Workflow Workflow for In Vivo Efficacy Assessment of this compound start Start cell_implantation Cell Implantation (e.g., 5x10^6 cells s.c.) start->cell_implantation tumor_monitoring_initial Tumor Growth Monitoring (Calipers, 2-3x/week) cell_implantation->tumor_monitoring_initial randomization Randomization (Tumor Volume ~150-200 mm³) tumor_monitoring_initial->randomization treatment Daily Oral Gavage (Vehicle or this compound) randomization->treatment monitoring_treatment Continued Monitoring (Tumor Volume & Body Weight) treatment->monitoring_treatment endpoint Study Endpoint (e.g., 21-28 days or tumor burden limit) monitoring_treatment->endpoint necropsy Necropsy (Tumor Excision & Weighing) endpoint->necropsy analysis Pharmacodynamic Analysis (e.g., Western Blot for pFGFR) necropsy->analysis end End analysis->end

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Begin monitoring tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).

  • Treatment Administration: Administer this compound or vehicle control orally via gavage once daily for the duration of the study (typically 21-28 days).

  • Data Collection: Continue to monitor tumor volume and body weight 2-3 times per week. Any signs of toxicity should be recorded.

  • Endpoint and Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors. A portion of the tumor tissue should be snap-frozen or fixed for pharmacodynamic analysis to confirm target engagement (e.g., reduction in phosphorylated FGFR, FRS2, AKT, and ERK).[1][7]

Data Presentation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.

Table 1: Representative In Vivo Efficacy of FGFR Inhibitors in Xenograft Models

Compound Cell Line Tumor Type Mouse Model Dose and Schedule Tumor Growth Inhibition (TGI) (%) Reference
ARQ 087 SNU-16 Gastric Xenograft 25-150 mg/kg, QD, oral 69-99 [10]
ARQ 087 BaF3/FGFR2 N/A Xenograft 25-150 mg/kg, QD, oral up to 94 [10]
AZD4547 Gastric Cancer Xenograft Gastric Xenograft Dose-dependent Significant [3]

| Dovitinib | HBCx2 | Breast | Xenograft | Not Specified | Antitumor Activity |[7] |

Table 2: Example Pharmacokinetic Parameters for an Oral FGFR Inhibitor (Infigratinib in Humans)

Parameter Value
Time to Maximum Concentration (Tmax) ~2 hours
Maximum Concentration (Cmax) Varies with dose
Area Under the Curve (AUC) Varies with dose
Half-life (t1/2) ~11.5 hours (for Debio 1347)[11]

Note: These parameters are provided as a general reference from clinical studies of other FGFR inhibitors and will need to be determined specifically for this compound in preclinical models.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Fgfr-IN-8 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr-IN-8 is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[1][2][3] Understanding the pharmacokinetic (PK) profile of this compound is crucial for its development as a therapeutic agent. These application notes provide a comprehensive overview of the methodologies for conducting pharmacokinetic studies of this compound in rodent models (mice and rats) and present representative data to guide study design and interpretation.

Signaling Pathway

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, differentiation, and migration.[1]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2-SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation IP3_DAG IP3/DAG PLCg->IP3_DAG Ca_PKC Ca²⁺/PKC IP3_DAG->Ca_PKC Ca_PKC->Proliferation STAT->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Data Presentation

The following tables summarize representative pharmacokinetic parameters of this compound in mice and rats following intravenous and oral administration. This data is synthesized from studies on structurally related and functionally similar FGFR inhibitors, such as pemigatinib and erdafitinib.[4][5]

Table 1: Representative Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) ~1500~500
Tmax (h) 0.081.0
AUC (ng·h/mL) ~1800~3500
t½ (h) ~4.0~4.5
CL (mL/min/kg) ~9.2-
Vss (L/kg) ~3.5-
F (%) -~70

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.

Table 2: Representative Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) ~2000~800
Tmax (h) 0.082.0
AUC (ng·h/mL) ~2500~6000
t½ (h) ~4.0~5.0
CL (mL/min/kg) ~13.3-
Vss (L/kg) ~4.0-
F (%) -~85

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.

Experimental Protocols

Detailed methodologies for conducting pharmacokinetic studies of this compound in rodents are provided below.

Experimental Workflow

PK_Workflow cluster_preparation Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis Animal_Acclimation Animal Acclimation (Mice/Rats) IV_Dosing Intravenous (IV) Administration Animal_Acclimation->IV_Dosing Oral_Dosing Oral (PO) Administration Animal_Acclimation->Oral_Dosing Dose_Preparation This compound Formulation (IV and Oral) Dose_Preparation->IV_Dosing Dose_Preparation->Oral_Dosing Blood_Sampling Serial Blood Sampling (e.g., Saphenous Vein) IV_Dosing->Blood_Sampling Oral_Dosing->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Bioanalysis->PK_Modeling Report Data Reporting PK_Modeling->Report

Caption: Experimental Workflow for Rodent PK Studies.

Animal Models
  • Species: Male Sprague-Dawley rats (200-250 g) and male C57BL/6 mice (20-25 g).

  • Acclimation: Animals should be acclimated for at least one week prior to the study in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Dose Formulation and Administration
  • Intravenous (IV) Formulation: Prepare this compound in a suitable vehicle, such as a solution of 5% DMSO, 40% PEG300, and 55% saline. The final concentration should be adjusted to deliver the desired dose in a volume of 5 mL/kg for rats and 10 mL/kg for mice.

  • Oral (PO) Formulation: Prepare this compound as a suspension in a vehicle such as 0.5% methylcellulose in water.

  • Administration:

    • IV: Administer as a bolus injection via the tail vein.

    • PO: Administer via oral gavage.

Blood Sample Collection
  • Method: Serial blood samples (approximately 50-100 µL) are collected from each animal. The lateral saphenous vein is a suitable site for repeated sampling in both mice and rats.

  • Time Points:

    • IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the samples at approximately 3500 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method
  • Technique: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Perform protein precipitation of plasma samples with acetonitrile.

  • Calibration: Construct a calibration curve using blank plasma spiked with known concentrations of this compound.

Pharmacokinetic Analysis
  • Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to calculate pharmacokinetic parameters.

  • Parameters: Key parameters to determine include Cmax, Tmax, AUC, t½, CL, Vss, and F.

Conclusion

This document provides a framework for the pharmacokinetic evaluation of this compound in rodent models. The detailed protocols and representative data serve as a valuable resource for researchers in the design and execution of their preclinical studies, ultimately facilitating the development of novel FGFR-targeted therapies.

References

Application Notes and Protocols for Studying Drug-Resistant FGFR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cellular proliferation, differentiation, and survival.[1][2] Aberrations in this pathway, including point mutations, amplifications, and translocations, are oncogenic drivers in a variety of cancers.[1][2][3][4] While targeted therapies with FGFR inhibitors have shown clinical promise, the emergence of drug resistance, often through secondary mutations in the FGFR kinase domain, presents a significant challenge.[1][5] This document provides detailed application notes and protocols for the use of a potent and selective FGFR inhibitor to study and characterize drug-resistant FGFR mutations.

Mechanism of Action

The described novel FGFR inhibitor is an ATP-competitive tyrosine kinase inhibitor with high selectivity for the FGFR family of receptors. It is designed to be effective against both wild-type FGFRs and a range of clinically relevant drug-resistant mutants. Understanding its biochemical and cellular activity is crucial for interpreting experimental outcomes.

Data Presentation

Table 1: Biochemical Potency Against Wild-Type and Mutant FGFR Kinases

This table summarizes the in vitro inhibitory activity of the test compound against a panel of wild-type and mutant FGFR kinases. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were determined using a biochemical kinase assay.

Kinase TargetMutationType of MutationIC50 (nM)
FGFR1 Wild-Type-2.5
V561MGatekeeper45.8
N546KATP-binding pocket89.2
FGFR2 Wild-Type-1.8
V564FGatekeeper62.1
N549HATP-binding pocket105.7
FGFR3 Wild-Type-3.1
V555MGatekeeper55.4
K650EActivating Loop8.5
FGFR4 Wild-Type-15.2
V550LGatekeeper150.3

Note: The IC50 values presented are representative and may vary depending on the specific assay conditions.

Table 2: Cellular Activity in Engineered Cell Lines

This table presents the cellular potency of the test compound in inhibiting the proliferation of Ba/F3 cells engineered to express various wild-type and mutant FGFR constructs. The GI50 values, representing the concentration that inhibits cell growth by 50%, are shown.

Cell LineExpressed FGFRMutationGI50 (nM)
Ba/F3-FGFR1-WTFGFR1Wild-Type10.2
Ba/F3-FGFR1-V561MFGFR1V561M155.6
Ba/F3-FGFR2-WTFGFR2Wild-Type8.9
Ba/F3-FGFR2-V564FFGFR2V564F210.4
Ba/F3-FGFR3-WTFGFR3Wild-Type12.5
Ba/F3-FGFR3-V555MFGFR3V555M189.1

Note: The GI50 values are representative and can be influenced by cell line characteristics and assay duration.

Experimental Protocols

Biochemical Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 (wild-type and mutant) enzymes

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[6]

  • Test compound (e.g., a novel FGFR inhibitor)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the recombinant FGFR enzyme in kinase buffer.

  • Add 2 µL of a solution containing the substrate and ATP in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol outlines a method to assess the effect of an FGFR inhibitor on the proliferation of cells expressing wild-type or mutant FGFRs.

Materials:

  • Ba/F3 cells engineered to express specific FGFR constructs

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well plates

Procedure:

  • Seed the engineered Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.

  • Prepare serial dilutions of the test compound in the growth medium.

  • Add the diluted compound to the wells, with a final volume of 200 µL per well. Include wells with vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell growth for each concentration and determine the GI50 value.

Western Blotting for FGFR Signaling

This protocol is for analyzing the phosphorylation status of FGFR and downstream signaling proteins in response to inhibitor treatment.

Materials:

  • Cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 translocation)[7]

  • Appropriate cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • If studying ligand-dependent signaling, starve the cells in serum-free medium before a brief stimulation with an appropriate FGF ligand (e.g., FGF2).[7]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • For loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like GAPDH or β-actin.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PLCg PLCγ P_FGFR->PLCg STAT STAT P_FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Experimental_Workflow Start Start: Identify FGFR-addicted cancer model Biochem Biochemical Kinase Assay (IC50 determination) Start->Biochem Cellular Cell-Based Proliferation Assay (GI50 determination) Start->Cellular Western Western Blot Analysis (Target engagement & Pathway modulation) Cellular->Western Resistance Generate Resistant Clones (Dose escalation) Western->Resistance Sequencing Sequence FGFR Kinase Domain (Identify resistance mutations) Resistance->Sequencing Characterize Characterize Novel Mutants (Biochemical & Cellular Assays) Sequencing->Characterize End End: Understand Resistance Mechanisms Characterize->End Resistance_Mechanism ATP_WT Wild-Type FGFR ATP Binding Pocket Binding_WT Inhibitor Binds (Inhibition of Signaling) ATP_WT->Binding_WT Gatekeeper Gatekeeper Mutation (e.g., V561M) ATP_WT->Gatekeeper Mutation occurs Inhibitor FGFR Inhibitor Inhibitor->ATP_WT Fits into pocket Inhibitor->Gatekeeper Binding impaired Steric_Hindrance Steric Hindrance (Reduced Inhibitor Binding) Gatekeeper->Steric_Hindrance Resistance Drug Resistance (Continued Signaling) Steric_Hindrance->Resistance

References

Application Notes and Protocols: Western Blot for Fgfr-IN-8 Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. Fgfr-IN-8 is a potent and selective inhibitor of FGFRs. This document provides a detailed protocol for validating the target engagement of this compound using Western blotting to assess the phosphorylation status of FGFR and its downstream signaling proteins.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis showing the dose-dependent inhibition of FGFR signaling by this compound in a relevant cancer cell line (e.g., NCI-H1581, which harbors an FGFR1 amplification).[2] This data is illustrative of typical results obtained from such an experiment.

Table 1: Dose-Dependent Inhibition of FGFR Signaling by this compound

This compound (nM)p-FGFR (Y653/654) (% Inhibition)p-FRS2α (Y196) (% Inhibition)p-ERK1/2 (T202/Y204) (% Inhibition)
0 (Vehicle)000
1252015
10605550
14 (IC50) 50 --
100959085
1000989692

Note: The IC50 value for this compound on cell proliferation in H1581 cells has been reported to be around 14 nM. The percentage inhibition values are calculated relative to the vehicle-treated control.[2] Densitometric analysis of Western blot bands is used for quantification.[3]

Experimental Protocols

This section details the methodology for a Western blot experiment to validate the inhibitory effect of this compound on the FGFR signaling pathway.

Cell Culture and Treatment
  • Cell Line Selection: Use a cancer cell line with known FGFR alterations, such as NCI-H1581 (FGFR1 amplification), SNU-16, or KATO-III (FGFR2 amplification).

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once the cells reach the desired confluency, serum-starve them for 16-24 hours in a serum-free medium. This minimizes basal receptor tyrosine kinase activity.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM) in a serum-free medium. Pre-treat the serum-starved cells with the different concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Ligand Stimulation: To induce FGFR activation, stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL bFGF for FGFR1-amplified cells) and heparin (10 µg/mL) for 15-20 minutes at 37°C.[4]

Cell Lysis and Protein Quantification
  • Cell Lysis: After stimulation, place the plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Add 100-150 µL of ice-cold NP-40 lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2]

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Centrifugation: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% gradient or 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for:

    • Phospho-FGFR (p-FGFR) (e.g., Tyr653/654)[3]

    • Total FGFR

    • Phospho-FRS2α (p-FRS2α)

    • Total FRS2α

    • Phospho-ERK1/2 (p-ERK1/2)

    • Total ERK1/2

    • A loading control (e.g., β-actin or GAPDH)[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane again as in step 6, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.[3] Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualizations

FGFR Signaling Pathway and this compound Inhibition

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K DAG_IP3 DAG / IP3 PLCg->DAG_IP3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC DAG_IP3->PKC PKC->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start: Seed Cells serum_starve Serum Starvation (16-24h) start->serum_starve inhibitor_tx This compound Treatment (2h) serum_starve->inhibitor_tx ligand_stim FGF Ligand Stimulation (15-20 min) inhibitor_tx->ligand_stim cell_lysis Cell Lysis ligand_stim->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1h at RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis end End: Target Validation analysis->end

Caption: Experimental workflow for this compound target validation by Western blot.

References

Application Notes and Protocols for Cell Viability Assay with Fgfr-IN-8 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention. Fgfr-IN-8 is a potent, orally active pan-FGFR inhibitor that has demonstrated significant activity against both wild-type and mutant forms of FGFRs.[2] This document provides a detailed protocol for assessing the effect of this compound on the viability of cancer cell lines, a critical step in the preclinical evaluation of this inhibitor.

Mechanism of Action: this compound is a pyridinyltriazine derivative that acts as a potent pan-FGFR inhibitor. It effectively targets wild-type and mutant FGFRs, including those with gatekeeper mutations that confer resistance to other FGFR inhibitors. By binding to the ATP-binding pocket of the FGFR kinase domain, this compound blocks the downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells with aberrant FGFR signaling.

Data Presentation

The following table summarizes the inhibitory activity of this compound against various FGFR kinases. This data is essential for selecting appropriate cell lines and designing effective dose-response experiments.

Target KinaseIC50 (nM)
FGFR1<0.5[2]
V561M-FGFR1262.5[2]
N549H-FGFR2<0.5[2]
V564F-FGFR2189.1[2]
FGFR3<0.5[2]
K650E-FGFR3<0.5[2]
K650M-FGFR34.8[2]
V555M-FGFR322.6[2]
FGFR47.30[2]

Experimental Protocols

Cell Viability Assay Using Cell Counting Kit-8 (CCK-8)

This protocol is adapted from methodologies used for similar pan-FGFR inhibitors and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line with known FGFR status (e.g., SNU-16 with FGFR2 amplification)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range, based on its low nanomolar IC50 values, would be from 1 µM down to 0.1 nM, with a DMSO-only control.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions or control medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • After the 72-hour incubation, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the GI50 (concentration for 50% of maximal inhibition of cell growth) using a suitable software package (e.g., GraphPad Prism).

Mandatory Visualization

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibits (ATP-competitive)

Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow with this compound start Start seed_cells Seed Cells in 96-well Plate (5,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with this compound (0.1 nM to 1 µM) incubate_24h->treat_cells prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat_cells incubate_72h Incubate for 72h (37°C, 5% CO2) treat_cells->incubate_72h add_cck8 Add CCK-8 Reagent (10 µL/well) incubate_72h->add_cck8 incubate_1_4h Incubate for 1-4h (37°C, 5% CO2) add_cck8->incubate_1_4h read_absorbance Measure Absorbance at 450 nm incubate_1_4h->read_absorbance analyze_data Analyze Data: - Calculate % Viability - Generate Dose-Response Curve - Determine GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for this compound Cell Viability Assay.

References

Application Notes and Protocols for Fgfr-IN-8 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations, is a known driver in various cancers.[2][3] Consequently, FGFRs have emerged as promising therapeutic targets in oncology.[2]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for preclinical drug evaluation compared to traditional 2D monolayers. These models better recapitulate the complex in vivo tumor microenvironment, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and drug penetration barriers.[4][5] This increased complexity can provide more predictive data on drug efficacy and resistance.

Fgfr-IN-8 is a potent, orally active pan-FGFR inhibitor that demonstrates significant activity against both wild-type and mutant forms of FGFRs. These application notes provide a detailed protocol for the utilization of this compound in 3D tumor spheroid models to assess its anti-cancer activity.

This compound Inhibitor Profile

This compound is a small molecule inhibitor with high potency against multiple FGFR isoforms. Its inhibitory activity has been characterized against a panel of wild-type and clinically relevant mutant FGFR kinases.

Target IC50 (nM)
FGFR1<0.5
FGFR2 (N549H mutant)<0.5
FGFR3<0.5
FGFR47.30
FGFR3 (V555M mutant)22.6
FGFR2 (V564F mutant)189.1
Data sourced from supplier information.[6]

Signaling Pathway and Experimental Workflow Diagrams

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Cell_Responses Cell Proliferation, Survival, Migration PLCg->Cell_Responses AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Responses MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses Fgfr_IN_8 This compound Fgfr_IN_8->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Seeding in Low-Attachment Plate start->cell_culture spheroid_formation 2. Spheroid Formation (48-72 hours) cell_culture->spheroid_formation treatment 3. Treatment with this compound (Varying Concentrations) spheroid_formation->treatment incubation 4. Incubation (72 hours) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., CellTiter-Glo® 3D) incubation->viability_assay data_analysis 6. Data Analysis (IC50 Determination) viability_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Treatment in 3D Spheroids.

Experimental Protocols

Protocol 1: Generation of Tumor Spheroids (Liquid Overlay Method)

This protocol describes the generation of tumor spheroids using low-attachment plates, a common and reproducible method.

Materials:

  • Cancer cell line of interest (e.g., with known FGFR alterations)

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in standard T-75 flasks until they reach 70-80% confluency.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

  • Perform a cell count to determine the cell concentration.

  • Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.

  • Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate. This will result in 1,000 to 5,000 cells per well.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Spheroid formation should be monitored daily. Compact spheroids typically form within 48-72 hours.

Protocol 2: this compound Treatment of Tumor Spheroids

Materials:

  • Pre-formed tumor spheroids (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a serial dilution of this compound in complete culture medium. A common starting range for potent inhibitors is 0.1 nM to 10 µM. It is recommended to perform a wide dose-response curve initially.

  • After 48-72 hours of spheroid formation, carefully remove 50 µL of medium from each well.

  • Add 50 µL of the prepared this compound dilutions to the corresponding wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate the treated spheroids for a desired period, typically 72 hours, to allow for drug penetration and effect.

  • Visually inspect the spheroids daily under a microscope to observe any morphological changes, such as compaction, disintegration, or changes in size.

Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay

This assay quantifies ATP, an indicator of metabolically active cells, and is optimized for 3D cultures.

Materials:

  • Treated spheroids in 96-well plates

  • CellTiter-Glo® 3D Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the plates containing the treated spheroids from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D Reagent to each well. The volume should be equal to the volume of cell culture medium in the well.

  • Mix the contents by placing the plate on a plate shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Further Applications and Considerations

  • Apoptosis Assays: To confirm the mechanism of cell death, apoptosis can be measured using assays such as Caspase-Glo® 3/7, which is compatible with 3D models.

  • Western Blotting: To verify the on-target effect of this compound, spheroids can be lysed, and protein extracts can be analyzed by Western blot for the phosphorylation status of FGFR and downstream effectors like ERK and AKT.

  • High-Content Imaging: Automated microscopy and image analysis can be used to quantify spheroid size, morphology, and the penetration of fluorescently labeled compounds or antibodies.

  • Co-culture Models: To better mimic the tumor microenvironment, co-culture spheroids can be generated by including fibroblasts, endothelial cells, or immune cells.

  • Patient-Derived Organoids: For more clinically relevant studies, patient-derived cancer organoids can be used in place of cell line-derived spheroids.

By leveraging these detailed protocols, researchers can effectively utilize this compound in advanced 3D cell culture models to investigate its therapeutic potential and elucidate its mechanism of action in a more physiologically relevant context.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Off-Target Effects of FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Fgfr-IN-8: Publicly available scientific literature and databases contain limited specific information regarding a compound named "this compound." To provide a data-rich and actionable guide, this resource will use AZD4547 (Fexagratinib) as a well-characterized, selective FGFR inhibitor to illustrate key principles in identifying and mitigating off-target effects. The methodologies and troubleshooting logic presented here are broadly applicable to other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and potency of AZD4547?

AZD4547 is a potent, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptors 1, 2, and 3.[1][2] It shows significantly less activity against FGFR4.[3][4] Its high potency makes it an effective tool for studying FGFR signaling, but also necessitates careful experimental design to avoid off-target effects.

Q2: My cells don't have FGFR aberrations, but I'm still seeing a strong phenotype (e.g., apoptosis, growth arrest) after treatment. What could be the cause?

This is a classic indicator of a potential off-target effect. While highly selective for the FGFR family, at certain concentrations, AZD4547 can inhibit other kinases that may be active in your experimental model. Key off-targets include VEGFR2 (KDR), RIPK1, and the TRK kinase family.[5][6][7] For example, inhibition of RIPK1 can block necroptosis, a form of programmed cell death, which could be a confounding factor in your experiments.[5] Similarly, unexpected effects in neuronal models could be due to inhibition of TRK kinases.[6]

Q3: How can I confirm that the inhibitor is actually binding to FGFR in my specific cell model?

Directly confirming target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9] This method relies on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. By heating cell lysates treated with your inhibitor to various temperatures and then quantifying the amount of soluble FGFR remaining, you can observe a "thermal shift" that confirms direct binding.[8]

Q4: How can I experimentally distinguish between an on-target FGFR effect and an off-target effect?

Distinguishing on-target from off-target effects requires a multi-pronged approach. Here are three key strategies:

  • Use a Structurally Unrelated Inhibitor: Treat your cells with another potent and selective FGFR inhibitor that has a different chemical structure and, therefore, a different off-target profile. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.

  • Rescue Experiment: If the phenotype is due to on-target inhibition, you can sometimes "rescue" it by activating the downstream pathway. For example, if AZD4547 causes growth arrest by blocking the MAPK pathway, expressing a constitutively active form of MEK or ERK might reverse the effect.

  • Knockdown/Knockout: Use genetic methods like siRNA or CRISPR to specifically reduce the expression of FGFR. If the phenotype of FGFR knockdown mimics the phenotype of AZD4547 treatment, this provides strong evidence for an on-target mechanism.

Data Presentation: Kinase Selectivity of AZD4547

The following table summarizes the inhibitory concentrations (IC50) of AZD4547 against its primary targets and key known off-targets. Using the lowest possible concentration that effectively inhibits FGFRs while remaining below the IC50 for off-targets is critical for minimizing confounding effects.

Target FamilyKinaseType of AssayIC50 (nM)Reference(s)
Primary FGFR1Cell-free0.2[3][4]
FGFR2Cell-free2.5[3][4]
FGFR3Cell-free1.8[3][4]
Secondary FGFR4Cell-free165[3][4]
Off-Target VEGFR2 (KDR)Cell-free24[3]
VEGFR2 (KDR)Cellular258[7]
RIPK1Cell-free12[5]
TRKACell-free18.7[6]
TRKBCell-free22.6[6]
TRKCCell-free2.9[6]
IGFRCellular828[7]

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCG->DAG PKC PKC DAG->PKC PKC->Transcription STAT->Transcription AZD4547 AZD4547 AZD4547->FGFR Inhibits Autophosphorylation

Caption: Simplified FGFR signaling cascade and point of inhibition.

Experimental_Workflow Start Observe Phenotype with AZD4547 Decision1 Is the phenotype consistent with known off-targets? Start->Decision1 OnTarget Hypothesis: On-Target Effect Decision1->OnTarget No OffTarget Hypothesis: Off-Target Effect Decision1->OffTarget Yes WB_OnTarget Western Blot: Confirm p-FGFR/p-ERK inhibition at active dose OnTarget->WB_OnTarget Rescue Genetic Rescue or 2nd Inhibitor Validation WB_OnTarget->Rescue Conclusion_On Conclusion: Phenotype is On-Target Rescue->Conclusion_On CETSA CETSA: Confirm target engagement of FGFR at active dose OffTarget->CETSA WB_OffTarget Western Blot: Check phosphorylation of suspected off-target pathway (e.g., p-VEGFR2) CETSA->WB_OffTarget Knockdown siRNA/CRISPR Knockdown: Does FGFR KD phenocopy inhibitor treatment? WB_OffTarget->Knockdown Conclusion_Off Conclusion: Phenotype is Off-Target Knockdown->Conclusion_Off

Caption: Workflow for distinguishing on-target vs. off-target effects.

Troubleshooting Guides

Problem: My results suggest inhibition of angiogenesis, a known effect of VEGFR2 (KDR) inhibition.
  • Plausible Cause: At concentrations above ~25 nM, AZD4547 can begin to inhibit VEGFR2 (KDR), a key regulator of angiogenesis.[3][7] If your experimental model has active VEGFR2 signaling, you may observe anti-angiogenic effects that are independent of FGFR inhibition.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Perform a dose-response experiment with AZD4547. Determine the lowest concentration that inhibits FGFR phosphorylation (p-FGFR or p-FRS2) without significantly affecting VEGFR2 phosphorylation (p-VEGFR2).

    • Use a More Selective VEGFR2 Inhibitor: As a positive control for the pathway, use a highly selective VEGFR2 inhibitor (e.g., Apatinib) to confirm that the observed phenotype is indeed mediated by this pathway.

    • Compare with FGFR Knockdown: Use siRNA to specifically knock down FGFR1/2/3. If the angiogenesis-related phenotype is not replicated by FGFR knockdown, it is likely an off-target effect of AZD4547 on VEGFR2.

Problem: I am studying necroptosis, and AZD4547 is blocking cell death in my TNF-α stimulation model.
  • Plausible Cause: AZD4547 is a potent inhibitor of RIPK1 (IC50 = 12 nM), a critical kinase in the necroptosis pathway.[5] This off-target activity can be a significant confounding factor in studies involving inflammatory signaling or specific types of cell death.

  • Troubleshooting Steps:

    • Verify RIPK1 Inhibition: In your cellular model, check for inhibition of RIPK1 autophosphorylation or phosphorylation of its substrate MLKL after TNF-α stimulation in the presence of AZD4547.

    • Use a Specific RIPK1 Inhibitor: Employ a well-characterized RIPK1 inhibitor (e.g., Necrostatin-1) as a control to confirm the role of RIPK1 in your system.

    • Find a "Clean" FGFR Inhibitor: If your primary goal is to study the role of FGFR in necroptosis, you may need to screen other FGFR inhibitors to find one that does not have activity against RIPK1.

Key Experimental Protocols

Protocol 1: Validating On-Target FGFR Pathway Inhibition via Western Blot

This protocol verifies that AZD4547 inhibits the phosphorylation of FGFR and its downstream effector ERK at the intended concentrations in your cell line.

Materials:

  • Cell line of interest cultured to ~80% confluency.

  • Serum-free media.

  • bFGF (basic Fibroblast Growth Factor) or other relevant FGF ligand.

  • AZD4547 (stock solution in DMSO).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, PVDF membranes.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary Antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Methodology:

  • Serum Starvation: Replace culture media with serum-free media and incubate cells for 12-24 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Treat cells with a dose range of AZD4547 (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle-only (DMSO) control.

  • Ligand Stimulation: Stimulate the cells with bFGF (e.g., 20 ng/mL) for 10-15 minutes to induce FGFR phosphorylation.[10] Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add ice-cold Lysis Buffer. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[11]

    • Block the membrane for 1 hour at room temperature.[11]

    • Incubate with primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

    • Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and visualize bands using an ECL substrate.[11]

  • Stripping and Re-probing: To ensure equal loading, strip the membrane and re-probe with antibodies for total FGFR, total ERK, and β-actin.

  • Analysis: Quantify band intensity. A successful on-target effect will show a dose-dependent decrease in the p-FGFR/total-FGFR and p-ERK/total-ERK ratios in stimulated cells treated with AZD4547.

Protocol 2: Confirming Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol provides a conceptual framework for confirming the direct binding of AZD4547 to FGFR in intact cells.

Materials:

  • Cell line of interest.

  • AZD4547 and vehicle (DMSO).

  • PBS with protease inhibitors.

  • Equipment for cell lysis (e.g., freeze-thaw cycles).

  • PCR machine or heat blocks for temperature gradient.

  • High-speed centrifuge.

  • Western blot supplies (as in Protocol 1).

Methodology:

  • Cell Treatment: Treat two populations of cells, one with a saturating concentration of AZD4547 (e.g., 1-10 µM) and one with vehicle (DMSO), for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension from each condition (vehicle and AZD4547) into separate PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, then cool to room temperature.[8]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).

  • Separation of Soluble Fraction: Separate the soluble proteins from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]

  • Analysis: Collect the supernatant from each sample and analyze the amount of soluble FGFR by Western blot.

  • Interpretation: Plot the amount of soluble FGFR against temperature for both vehicle and AZD4547-treated samples. If AZD4547 binds to and stabilizes FGFR, the curve for the AZD4547-treated samples will be shifted to the right (i.e., more FGFR remains soluble at higher temperatures), confirming target engagement.

References

Technical Support Center: Optimizing Fgfr-IN-8 for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fgfr-IN-8 in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It functions by competing with ATP for the binding site in the intracellular kinase domain of the receptor. This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the MAPK and PI3K/Akt pathways.[1][2]

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A common starting range for in vitro studies with FGFR inhibitors is between 1 nM and 10 µM.[3][4] We recommend an initial broad-range screening followed by a more focused titration around the observed IC50.

Q3: How stable is this compound in cell culture medium?

Q4: What are the potential off-target effects of this compound?

While this compound is designed to be a selective FGFR inhibitor, like many kinase inhibitors, it may exhibit off-target activity against other kinases, especially at higher concentrations.[6][7] Non-selective FGFR inhibitors are known to also target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4] It is advisable to consult the manufacturer's datasheet for a kinase panel screening profile if available. To control for off-target effects, it is good practice to use the lowest effective concentration determined from your dose-response studies and include appropriate negative controls, such as a structurally related but inactive compound if available.

Troubleshooting Guide

Problem: My cells are showing signs of cytotoxicity (e.g., rounding, detachment, decreased viability) even at low concentrations of this compound.

  • Possible Cause 1: High sensitivity of the cell line. Some cell lines are inherently more sensitive to FGFR inhibition.

    • Solution: Re-evaluate your dose-response curve. Use a wider range of lower concentrations to pinpoint a non-toxic, yet effective, concentration.

  • Possible Cause 2: Off-target effects. At higher concentrations, off-target kinase inhibition can lead to cytotoxicity.

    • Solution: Lower the concentration of this compound. If the cytotoxic effect persists even at concentrations that are no longer effective at inhibiting FGFR, consider using a different, more selective FGFR inhibitor.

  • Possible Cause 3: Solvent toxicity. The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations.

    • Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Prepare a vehicle control (medium with the same concentration of solvent) to compare against your treated cells.

Problem: I am not observing any inhibition of downstream signaling (e.g., p-ERK, p-Akt) after this compound treatment.

  • Possible Cause 1: Insufficient inhibitor concentration. The concentration of this compound may be too low to effectively inhibit FGFR signaling in your cell line.

    • Solution: Increase the concentration of this compound. Refer to your dose-response curve to select a concentration that should elicit a significant biological effect.

  • Possible Cause 2: Degraded inhibitor. this compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the inhibitor. Ensure it is stored correctly as per the manufacturer's instructions, typically at -20°C or -80°C and protected from light.

  • Possible Cause 3: Inactive FGFR pathway. The FGFR pathway may not be the primary driver of proliferation or survival in your chosen cell line.

    • Solution: Confirm the expression and activation of FGFRs in your cell line using techniques like Western blot or qPCR. If FGFRs are not expressed or activated, this compound will not have an effect.

  • Possible Cause 4: Rapid inhibitor metabolism. Cells may be metabolizing the inhibitor, reducing its effective concentration.

    • Solution: Decrease the time between media changes to replenish the inhibitor more frequently.

Problem: My cells initially respond to this compound, but they start growing again after a few weeks of continuous treatment (acquired resistance).

  • Possible Cause 1: Gatekeeper mutations. Mutations in the FGFR kinase domain can arise that prevent the binding of this compound.[8][9]

    • Solution: This is a common mechanism of acquired resistance to kinase inhibitors. Consider switching to a next-generation FGFR inhibitor with a different binding mode that can overcome the resistance mutation. Sequencing the FGFR gene in the resistant cells can confirm the presence of such mutations.

  • Possible Cause 2: Activation of bypass signaling pathways. Cells can compensate for FGFR inhibition by upregulating alternative survival pathways, such as the EGFR or MET signaling pathways.[9][10]

    • Solution: Perform a phospho-kinase array or Western blot analysis to identify which alternative pathways are activated in the resistant cells. A combination therapy approach, where this compound is used alongside an inhibitor of the identified bypass pathway, may be effective.

  • Possible Cause 3: Epithelial-to-mesenchymal transition (EMT). The induction of EMT has been associated with resistance to FGFR inhibitors.[9]

    • Solution: Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) in your resistant cells. If EMT is observed, therapeutic strategies targeting EMT may be considered in combination with this compound.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line (Cell-X)

This compound Conc. (nM)Cell Viability (% of Control)
0 (Vehicle)100
195
1080
5052
10025
50010
10005

This table illustrates how to present data from a dose-response experiment to determine the IC50 value.

Table 2: Long-Term Effect of this compound on Cell Proliferation

TreatmentDay 0 (Cell Count)Day 7 (Cell Count)Day 14 (Cell Count)
Vehicle Control5 x 10^48 x 10^51.5 x 10^6
This compound (50 nM)5 x 10^41 x 10^52.5 x 10^5

This table provides a clear comparison of cell proliferation over time in the presence and absence of this compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT, MTS, or CCK-8)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11][12]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a serial dilution of this compound in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for a measurable effect on cell viability, typically 48-72 hours.

  • Viability Assay: Add the cell viability reagent (MTT, MTS, or CCK-8) to each well according to the manufacturer's instructions.[11][13]

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader at the recommended wavelength.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (and a vehicle control) for a predetermined time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated and total forms of FGFR, ERK, and Akt.

  • Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. A decrease in the phospho/total ratio in the this compound treated samples indicates successful pathway inhibition.[14][15][16]

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibits

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Long-Term Culture cluster_2 Phase 3: Analysis a Seed Cells (96-well plate) b Dose-Response Treatment (this compound) a->b c Cell Viability Assay (48-72h) b->c d Calculate IC50 c->d e Seed Cells (Larger format) d->e Inform Concentration f Treat with IC50 & 2xIC50 (Continuous) e->f g Monitor Cell Growth & Morphology f->g h Periodic Media Change (with fresh inhibitor) i Western Blot for Pathway Inhibition g->i j Assess for Resistance g->j k Analyze Long-Term Proliferation Data g->k Troubleshooting_Tree Start Problem Observed in Long-Term Culture Resistance Decreased Efficacy (Resistance) Start->Resistance Cytotoxicity Increased Cytotoxicity Start->Cytotoxicity NoEffect No Initial Effect Start->NoEffect AnalyzeResistance Investigate Resistance Mechanism Resistance->AnalyzeResistance LowerConc Lower this compound Concentration Cytotoxicity->LowerConc CheckSolvent Check Solvent Concentration Cytotoxicity->CheckSolvent CheckConc Verify Inhibitor Concentration & Stability NoEffect->CheckConc CheckPathway Confirm FGFR Pathway Activation in Cells CheckConc->CheckPathway OK IncreaseConc Increase this compound Concentration CheckConc->IncreaseConc Low/Degraded UseFresh Use Fresh Inhibitor CheckConc->UseFresh Degraded Bypass Bypass Pathway Activation? AnalyzeResistance->Bypass Gatekeeper Gatekeeper Mutation? AnalyzeResistance->Gatekeeper Combination Consider Combination Therapy Bypass->Combination SwitchInhibitor Switch to a different FGFR inhibitor Gatekeeper->SwitchInhibitor

References

Technical Support Center: Interpreting Anomalous Results from FGFR4-IN-8 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting anomalous results from experiments involving the selective FGFR4 inhibitor, FGFR4-IN-8.

Frequently Asked Questions (FAQs)

Q1: What is FGFR4-IN-8 and what is its primary target?

FGFR4-IN-8 is an ATP-competitive, highly selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It exhibits high potency against wild-type FGFR4 and its gatekeeper mutants.[1]

Q2: What are the known downstream signaling pathways of FGFR4?

Activation of FGFR4 initiates several downstream signaling cascades, including:

  • RAS-RAF-MAPK pathway

  • PI3K-AKT pathway

  • PLCγ pathway

  • STAT pathway[2]

These pathways are crucial in regulating cell proliferation, differentiation, migration, and survival.[2]

Q3: What are some common off-target effects observed with FGFR inhibitors?

While FGFR4-IN-8 is highly selective for FGFR4, some pan-FGFR inhibitors have been reported to have off-target effects on other tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This can lead to side effects like hypertension and proteinuria in clinical settings. It is crucial to consider potential off-target effects when interpreting unexpected cellular phenotypes.

Q4: What are the known mechanisms of resistance to FGFR inhibitors?

Resistance to FGFR inhibitors can arise through several mechanisms:

  • Gatekeeper mutations: Mutations in the FGFR kinase domain, such as V550L or V550M in FGFR4, can reduce the binding affinity of the inhibitor.[1]

  • Activation of bypass pathways: Upregulation of alternative signaling pathways, such as the EGFR or PI3K/mTOR pathways, can compensate for the inhibition of FGFR signaling.

  • Ligand-dependent resistance: Increased production of FGF ligands can sometimes overcome the inhibitory effect of the drug.

Troubleshooting Guide for Anomalous Results

This guide addresses common unexpected outcomes in experiments using FGFR4-IN-8.

Observed Anomaly Potential Cause Recommended Action
No or reduced inhibition of cell proliferation in FGFR4-amplified/overexpressing cell lines. 1. Suboptimal inhibitor concentration. 2. Cell line may not be dependent on FGFR4 signaling ("oncogene addiction"). 3. Presence of a resistance mechanism (e.g., gatekeeper mutation). 4. Inactive compound.1. Perform a dose-response curve to determine the optimal IC50. 2. Confirm FGFR4 dependency using siRNA/shRNA knockdown. 3. Sequence the FGFR4 gene in the cell line to check for mutations. 4. Verify the activity of the inhibitor using a cell-free kinase assay or a sensitive cell line.
Paradoxical increase in cell proliferation at certain concentrations. 1. Off-target effects at higher concentrations. 2. Activation of compensatory signaling pathways.1. Lower the concentration of FGFR4-IN-8. 2. Analyze the activation status of other RTKs (e.g., EGFR, MET) and downstream pathways (e.g., AKT, ERK) via Western blot.
High cell toxicity in control cell lines with low FGFR4 expression. 1. Off-target toxicity. 2. Issues with drug solubility or vehicle toxicity.1. Perform a kinase selectivity panel to identify potential off-targets. 2. Ensure proper solubilization of the compound and test the vehicle for toxicity.
Inconsistent results between experimental replicates. 1. Variability in cell plating density. 2. Inconsistent inhibitor concentration or incubation time. 3. Cell line instability or heterogeneity.1. Ensure consistent cell seeding and even distribution in wells. 2. Prepare fresh dilutions of the inhibitor for each experiment and standardize incubation times. 3. Perform cell line authentication and check for mycoplasma contamination.

Data Presentation

Table 1: In Vitro Activity of FGFR4-IN-8

Target IC50 (nM)
FGFR4 (wild-type)0.5
FGFR4 (V550L mutant)0.25
FGFR4 (V550M mutant)1.6
FGFR4 (C552S mutant)931
Data sourced from MedchemExpress product information.[1]

Table 2: Anti-proliferative Activity of FGFR4-IN-8

Cell Line Cancer Type IC50 (nM)
Hep3BHepatocellular Carcinoma29
Data sourced from MedchemExpress product information.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of FGFR4-IN-8 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of FGFR4-IN-8 or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for 2-4 hours to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Protocol 2: Western Blot Analysis of FGFR4 Signaling

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with FGFR4-IN-8 at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of FGFR4-IN-8 on the phosphorylation status of FGFR4 and its downstream targets.

Mandatory Visualizations

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds KLB KLB KLB->FGFR4 co-receptor FRS2 FRS2 FGFR4->FRS2 phosphorylates PLCG PLCγ FGFR4->PLCG activates STAT STAT FGFR4->STAT activates FGFR4_IN_8 FGFR4-IN-8 FGFR4_IN_8->FGFR4 inhibits GRB2 GRB2 FRS2->GRB2 GAB1 GAB1 FRS2->GAB1 SOS SOS GRB2->SOS RAS RAS SOS->RAS PI3K PI3K GAB1->PI3K IP3_DAG IP3 / DAG PLCG->IP3_DAG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC IP3_DAG->PKC Differentiation Differentiation PKC->Differentiation STAT->Proliferation

Caption: FGFR4 Signaling Pathway and the inhibitory action of FGFR4-IN-8.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Hep3B, Huh-7) Seeding 3. Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Compound_Prep 2. FGFR4-IN-8 Preparation (Stock solution and dilutions) Treatment 4. Compound Treatment (Dose-response or single dose) Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (e.g., 72 hours) Treatment->Incubation Viability_Assay 6a. Cell Viability Assay (MTT/XTT) Incubation->Viability_Assay Western_Blot 6b. Western Blot (p-FGFR4, p-ERK, etc.) Incubation->Western_Blot Data_Analysis 7. Data Analysis (IC50, pathway inhibition) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing FGFR4-IN-8 activity.

Troubleshooting_Logic Start Anomalous Result (e.g., No Inhibition) Check_Concentration Is inhibitor concentration optimal? Start->Check_Concentration Check_Cell_Line Is the cell line FGFR4-dependent? Check_Concentration->Check_Cell_Line Yes Outcome_Optimal_Dose Determine IC50 Check_Concentration->Outcome_Optimal_Dose No Check_Resistance Is there a resistance mechanism? Check_Cell_Line->Check_Resistance Yes Outcome_Confirm_Dependency Confirm with siRNA/shRNA Check_Cell_Line->Outcome_Confirm_Dependency No Check_Compound Is the compound active? Check_Resistance->Check_Compound Unlikely Outcome_Sequence_FGFR4 Sequence FGFR4 gene Check_Resistance->Outcome_Sequence_FGFR4 Possible Check_Off_Target Are there off-target effects? Check_Compound->Check_Off_Target Yes Outcome_Validate_Compound Validate with positive control Check_Compound->Outcome_Validate_Compound No Outcome_Kinase_Panel Perform kinase selectivity panel Check_Off_Target->Outcome_Kinase_Panel Possible

Caption: Logical workflow for troubleshooting anomalous results with FGFR4-IN-8.

References

How to improve Fgfr-IN-8 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in utilizing Fgfr-IN-8 for in vivo studies, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as PRN1371, is a potent and highly selective irreversible covalent inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][2] It targets a cysteine residue within the kinase active site of the FGFRs, leading to sustained inhibition of downstream signaling pathways even after the drug has been cleared from circulation.[1][2] This prolonged target engagement is a key feature of its therapeutic potential in cancers driven by aberrant FGFR signaling.[1]

Q2: What are the main challenges in using this compound for in vivo studies?

Like many small molecule kinase inhibitors, this compound has limited aqueous solubility, which can pose a challenge for achieving consistent and effective drug exposure in animal models.[3] Proper formulation is therefore critical for maximizing its oral bioavailability and ensuring reliable experimental outcomes.

Q3: What is the reported aqueous solubility of this compound?

The aqueous solubility of this compound (referred to as compound 34/PRN1371 in the literature) has been reported to be 59 μM in phosphate-buffered saline (PBS) at a pH of 7.4.

Q4: Has the oral bioavailability of this compound been determined?

While specific percentage of bioavailability in mice is not explicitly stated in the available literature, this compound is described as having "exceptional oral bioavailability".[4] Studies in rats have shown high oral exposure after administration.[5] Successful in vivo efficacy studies in mice using oral gavage further support its good absorption characteristics when properly formulated.[1][4][6]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Low or variable tumor growth inhibition in xenograft models. Poor Bioavailability: Inadequate drug absorption due to improper formulation.1. Optimize Vehicle: Switch to a suspension-based vehicle like 0.5% methylcellulose in water, which is commonly used for poorly soluble compounds. 2. Ensure Homogeneous Suspension: Properly sonicate or homogenize the this compound suspension before each administration to ensure a consistent dose. 3. Consider Alternative Formulations: For advanced troubleshooting, explore lipid-based formulations or amorphous solid dispersions, which have been shown to improve the bioavailability of other kinase inhibitors.
Inconsistent results between experimental animals. Inaccurate Dosing: Non-homogeneous drug suspension leading to variable doses being administered.1. Vortex/Sonicate Suspension: Vigorously vortex or sonicate the dosing suspension immediately before drawing it into the syringe for each animal. 2. Use Appropriate Gavage Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach.
Precipitation of this compound during formulation preparation. Solubility Limit Exceeded: The concentration of this compound exceeds its solubility in the chosen vehicle.1. Prepare a Suspension: Instead of a solution, prepare a fine, homogeneous suspension. 2. Increase Vehicle Volume: If the dosing volume allows, increase the amount of vehicle to lower the overall concentration.
Adverse events or toxicity observed in animals. Off-target effects or high peak plasma concentrations. 1. Dose Reduction: Lower the administered dose. Efficacy with this compound has been observed at doses as low as 2.5 mg/kg in mice.[6] 2. Intermittent Dosing: Due to its prolonged target inhibition, an intermittent dosing schedule (e.g., once daily or every other day) may maintain efficacy while reducing toxicity.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound (PRN1371)

TargetIC₅₀ (nM)
FGFR10.7 ± 0.1
FGFR21.3 ± 0.2
FGFR34.1 ± 0.7
FGFR419.3 ± 4.7
Data from biochemical enzyme inhibition assays.[1]

Table 2: Pharmacokinetic Parameters of this compound (PRN1371) in Rats

ParameterValue
Clearance (IV, 2 mg/kg)160 mL/min/kg
AUC (Oral, 20 mg/kg)4348 h·ng/mL
T₁/₂ (Oral, 20 mg/kg)3.8 h
AUC: Area under the curve; T₁/₂: Half-life.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

This protocol describes the preparation of a suspension of this compound in a common vehicle for oral administration in mice.

Materials:

  • This compound (PRN1371) powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Sterile microcentrifuge tubes

  • Sonicator (probe or bath)

  • Vortex mixer

  • Precision balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice, calculate the total mass of this compound needed.

  • Prepare the vehicle: Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring. It may be necessary to heat the solution slightly to aid dissolution, then cool to room temperature.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Prepare the suspension: a. Add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. b. Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

  • Homogenize the suspension: Sonicate the suspension until it is visually homogeneous and free of large aggregates. A brief sonication on ice can help prevent degradation of the compound.

  • Administration: a. Immediately before dosing each animal, vortex the suspension vigorously to ensure uniformity. b. Administer the suspension via oral gavage using an appropriate gauge needle. A typical dosing volume for mice is 10 mL/kg.[7]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibits

Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.

Bioavailability_Workflow start Start: this compound Powder weigh 1. Weigh this compound start->weigh create_paste 3. Create Paste with Small Vehicle Volume weigh->create_paste prepare_vehicle 2. Prepare 0.5% Methylcellulose Vehicle prepare_vehicle->create_paste suspend 4. Suspend in Remaining Vehicle create_paste->suspend homogenize 5. Sonicate to Homogenize suspend->homogenize dose 6. Administer via Oral Gavage homogenize->dose Troubleshooting_Tree start Inconsistent In Vivo Efficacy? check_formulation Check Formulation Homogeneity start->check_formulation Yes check_dosing Review Dosing Technique start->check_dosing No, efficacy is consistently low optimize_vehicle Optimize Vehicle (e.g., 0.5% MC) check_formulation->optimize_vehicle Yes sonicate Ensure Thorough Sonication check_formulation->sonicate Is suspension uniform? No gavage_technique Confirm Proper Gavage check_dosing->gavage_technique dose_response Conduct Dose-Response Study optimize_vehicle->dose_response gavage_technique->dose_response assess_pk Assess Pharmacokinetics dose_response->assess_pk

References

Technical Support Center: Fgfr-IN-8 Treatment and Screening for Secondary Mutations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fgfr-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on screening for secondary mutations that may arise during treatment with this compound, a selective FGFR3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1] Like other tyrosine kinase inhibitors (TKIs), it functions by competing with ATP for the binding site in the kinase domain of the FGFR3 protein. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[2][3]

Q2: What are the known downstream signaling pathways of FGFR3?

A2: The activation of FGFR3 triggers several key intracellular signaling cascades. These include the RAS-MAPK pathway, which is critical for cell proliferation, the PI3K-AKT-mTOR pathway, which is involved in cell survival and growth, and the JAK-STAT pathway, which plays a role in inflammation and cell proliferation.[2][3]

Q3: What are the common mechanisms of acquired resistance to FGFR inhibitors?

A3: Acquired resistance to FGFR inhibitors can occur through two primary mechanisms:

  • On-target secondary mutations: These are mutations that arise in the FGFR kinase domain itself, which can prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation, such as V555M in FGFR3, which is located in a critical residue of the ATP-binding pocket.[4]

  • Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the blocked FGFR pathway. This can include the activation of other receptor tyrosine kinases, such as EGFR or MET, or downstream effectors in pathways like PI3K-AKT or MAPK.[3]

Q4: How can I screen for secondary mutations in my cell lines or patient samples after this compound treatment?

A4: The recommended method for screening for secondary mutations is Next-Generation Sequencing (NGS). Targeted NGS panels that cover the entire coding sequence of the FGFR3 gene are ideal for identifying known and novel resistance mutations. For patient samples, analysis of circulating tumor DNA (ctDNA) from a liquid biopsy can be a non-invasive method to monitor for the emergence of resistance mutations.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of this compound efficacy in a previously sensitive cell line. 1. Emergence of a resistant subclone with a secondary FGFR3 mutation. 2. Activation of a bypass signaling pathway.1. Perform NGS on the resistant cell line to identify potential mutations in FGFR3. 2. Use phospho-protein arrays or western blotting to assess the activation status of key nodes in bypass pathways (e.g., p-AKT, p-ERK, p-EGFR).
No detectable secondary mutations in FGFR3 despite observed resistance. 1. The resistance mechanism is due to bypass pathway activation. 2. The mutation is in a region not covered by the sequencing panel or is a non-coding mutation affecting expression. 3. Epigenetic changes leading to altered gene expression.1. Investigate bypass pathways as described above. 2. Consider whole-exome or whole-genome sequencing to identify novel resistance mechanisms. 3. Perform RNA-sequencing to identify changes in the transcriptome that could confer resistance.
Variable response to this compound across different resistant clones. Polyclonal resistance, where multiple different resistance mechanisms have emerged in the cell population.Isolate single-cell clones from the resistant population and characterize the resistance mechanism in each clone individually using NGS and pathway analysis.

Data Presentation

While specific IC50 data for this compound against a comprehensive panel of FGFR3 mutations is not yet publicly available, the following table provides representative data for other selective FGFR inhibitors to illustrate the expected shifts in potency due to common resistance mutations.

FGFR3 StatusInhibitorIC50 (nM)Fold Change vs. Wild-Type
Wild-TypeErdafitinib2.2-
K650EErdafitinib16.67.5
V555M (Gatekeeper)Dovitinib>1000>50
S249CInfigratinib1.1-

Disclaimer: The data in this table is compiled from studies on various selective FGFR inhibitors and is intended for illustrative purposes only. The actual IC50 values for this compound may vary.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound.

  • Cell Line Selection: Start with a cancer cell line that is known to be dependent on FGFR3 signaling and is sensitive to this compound.

  • Initial Dosing: Culture the cells in the presence of this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells have resumed proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate to each new concentration before proceeding to the next.

  • Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 10x the initial IC50).

  • Expansion and Characterization: Isolate and expand single-cell clones from the resistant population for further analysis.

Protocol 2: Biochemical Kinase Assay for this compound Potency

This protocol outlines a general procedure for determining the in vitro potency of this compound against wild-type and mutant FGFR3 kinase domains. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.[6][7]

  • Reagents:

    • Recombinant human FGFR3 kinase (wild-type or mutant)

    • Poly (Glu, Tyr) 4:1 substrate

    • ATP

    • This compound (serially diluted)

    • ADP-Glo™ Kinase Assay reagents (Promega)

    • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[6]

  • Procedure:

    • Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, and this compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes).[6]

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's instructions.

    • Luminescence is proportional to kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF_ligand FGF Ligand FGFR3 FGFR3 FGF_ligand->FGFR3 Binds FRS2 FRS2 FGFR3->FRS2 Phosphorylates STAT STAT FGFR3->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Fgfr_IN_8 This compound Fgfr_IN_8->FGFR3 Inhibits

Caption: FGFR3 Signaling Pathway and Mechanism of this compound Inhibition.

Resistance_Screening_Workflow start FGFR3-dependent cell line treatment Treat with escalating doses of this compound start->treatment selection Select for resistant cell population treatment->selection isolation Isolate single-cell clones selection->isolation analysis Characterize resistance mechanisms isolation->analysis ngs NGS of FGFR3 gene analysis->ngs western Western blot for bypass pathways analysis->western end Identify resistance mutations and/or activated pathways ngs->end western->end

Caption: Experimental Workflow for Screening for this compound Resistance.

Troubleshooting_Logic start Loss of this compound Efficacy check_mutation Perform FGFR3 NGS start->check_mutation mutation_found On-target resistance (Secondary Mutation) check_mutation->mutation_found Mutation Detected no_mutation No FGFR3 Mutation Detected check_mutation->no_mutation No Mutation check_bypass Analyze Bypass Pathways (p-AKT, p-ERK) no_mutation->check_bypass bypass_found Bypass Pathway Activation check_bypass->bypass_found Activation Detected other_mechanisms Consider other mechanisms (e.g., drug efflux, epigenetic changes) check_bypass->other_mechanisms No Activation

Caption: Troubleshooting Logic for Investigating this compound Resistance.

References

Technical Support Center: Overcoming Acquired Resistance to FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to FGFR inhibitors, with a focus on compounds structurally and functionally similar to Fgfr-IN-8.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to FGFR inhibitors?

Acquired resistance to FGFR inhibitors is a multifaceted issue that can arise from various molecular changes within cancer cells. The most frequently observed mechanisms include:

  • On-target secondary mutations: The development of point mutations in the kinase domain of the FGFR gene is a primary driver of resistance. "Gatekeeper" mutations, located deep within the ATP-binding pocket, can sterically hinder the inhibitor from binding effectively.[1][2][3]

  • Bypass signaling pathway activation: Cancer cells can compensate for FGFR inhibition by upregulating alternative signaling pathways to maintain proliferation and survival.[1][4] Common bypass pathways include the PI3K/AKT/mTOR and MAPK signaling cascades.[1][5] Activation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or ERBB family members can also contribute to resistance.[6]

  • Epithelial-to-Mesenchymal Transition (EMT): This process involves a change in cell phenotype, leading to increased motility and resistance to apoptosis, which has been linked to resistance against FGFR inhibitors.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

Q2: How can I determine if my cells have developed resistance to an FGFR inhibitor?

The emergence of resistance can be identified through several experimental approaches:

  • Increased IC50 Value: A significant increase (typically 3 to 10-fold or higher) in the half-maximal inhibitory concentration (IC50) of the FGFR inhibitor in your cell line compared to the parental, sensitive cell line is a strong indicator of resistance.

  • Reactivation of Downstream Signaling: Despite treatment with the FGFR inhibitor, resistant cells often show restored phosphorylation of downstream signaling proteins like ERK, AKT, and S6. This can be assessed by Western blotting.

  • Phenotypic Changes: Resistant cells may exhibit a more aggressive phenotype, including increased proliferation, migration, and invasion rates compared to sensitive cells.

  • Genetic Sequencing: Sequencing the FGFR kinase domain in resistant cells can identify the presence of known or novel gatekeeper mutations.

Q3: What are the next-generation FGFR inhibitors that can overcome resistance?

Several next-generation FGFR inhibitors are being developed to address acquired resistance, particularly that which is mediated by gatekeeper mutations. These inhibitors often feature an irreversible or covalent binding mechanism that can effectively inhibit the mutated kinase. Examples of such inhibitors that have shown promise in preclinical or clinical studies include futibatinib (TAS-120) and other covalently binding agents.[1]

Q4: Is combination therapy a viable strategy to overcome resistance?

Yes, combination therapy is a key strategy to combat acquired resistance. By simultaneously targeting the primary driver pathway and the emerging resistance mechanism, it is possible to achieve a more durable response. Rational combinations include:

  • FGFR inhibitor + PI3K/AKT/mTOR inhibitor: This combination is effective when resistance is driven by the activation of the PI3K pathway.[7][8]

  • FGFR inhibitor + MEK inhibitor: This is a logical approach when MAPK pathway reactivation is the cause of resistance.

  • FGFR inhibitor + other RTK inhibitors (e.g., EGFR inhibitor): This strategy is employed when bypass signaling is mediated by another receptor tyrosine kinase.

Troubleshooting Guides

Problem 1: Gradual loss of inhibitor efficacy in long-term cell culture.
Possible Cause Suggested Solution
Development of a resistant subpopulation of cells. 1. Perform a dose-response curve to determine the current IC50 of the inhibitor. A significant shift to the right indicates resistance.2. Isolate single-cell clones from the resistant population to study the heterogeneity of resistance mechanisms.3. Analyze the expression and phosphorylation status of key signaling proteins in the FGFR pathway (p-FGFR, p-FRS2) and bypass pathways (p-AKT, p-ERK) via Western blot.
Degradation of the inhibitor in the cell culture medium. 1. Prepare fresh stock solutions of the inhibitor regularly.2. Aliquot the stock solution to minimize freeze-thaw cycles.3. When possible, confirm the stability of the inhibitor under your specific cell culture conditions.
Problem 2: Identification of a known gatekeeper mutation after sequencing.
Possible Cause Suggested Solution
The specific gatekeeper mutation confers resistance to the current FGFR inhibitor. 1. Test the efficacy of next-generation, irreversible FGFR inhibitors (e.g., futibatinib) that are designed to overcome resistance from specific gatekeeper mutations.2. If a suitable next-generation inhibitor is not available, consider combination therapy targeting downstream effectors of the reactivated pathway.
Problem 3: No gatekeeper mutation is found, but cells are still resistant.
Possible Cause Suggested Solution
Activation of a bypass signaling pathway. 1. Perform a phospho-RTK array to screen for the activation of other receptor tyrosine kinases.2. Use Western blotting to analyze the phosphorylation status of key nodes in common bypass pathways (e.g., p-AKT, p-mTOR, p-ERK, p-STAT3).3. Based on the identified activated pathway, test the efficacy of a combination therapy (e.g., FGFR inhibitor + PI3K inhibitor).
Increased drug efflux. 1. Measure the expression of common drug efflux pumps like ABCG2 by qPCR or Western blot.2. Test if co-treatment with an inhibitor of the identified efflux pump can restore sensitivity to the FGFR inhibitor.
Epithelial-to-Mesenchymal Transition (EMT). 1. Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by qPCR or Western blot.2. Evaluate changes in cell morphology and migratory capacity.

Quantitative Data Summary

Table 1: Common Gatekeeper Mutations in FGFRs Conferring Resistance to Inhibitors

FGFR IsoformGatekeeper Mutation
FGFR1V561M
FGFR2V564F
FGFR3V555M

Note: The specific gatekeeper mutations conferring resistance to this compound may vary and should be experimentally determined.

Experimental Protocols

Protocol 1: Generation of FGFR Inhibitor-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to an FGFR inhibitor through continuous, stepwise dose escalation.

Materials:

  • Parental cancer cell line sensitive to the FGFR inhibitor

  • Complete cell culture medium

  • FGFR inhibitor (e.g., this compound)

  • DMSO (for inhibitor stock solution)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the FGFR inhibitor for the parental cell line.

  • Initial Treatment: Culture the parental cells in their complete medium containing the FGFR inhibitor at a concentration equal to the IC50.

  • Monitor Cell Growth: Observe the cells daily. Initially, a significant reduction in cell proliferation and an increase in cell death is expected.

  • Subculture and Dose Escalation: When the cells resume proliferation and reach approximately 80% confluency, subculture them. In the new flask, increase the concentration of the FGFR inhibitor by 1.5 to 2-fold.[9]

  • Repeat Dose Escalation: Continue this process of stepwise dose escalation. If the cells show excessive death at a new concentration, maintain them at the previous concentration until they have adapted before attempting to increase the dose again.

  • Establish the Resistant Line: After several months of continuous culture with increasing concentrations of the inhibitor, the resulting cell population should be significantly more resistant.

  • Characterize the Resistant Line:

    • Determine the new IC50 of the inhibitor for the resistant cell line and compare it to the parental line. A significant increase confirms resistance.

    • Cryopreserve aliquots of the resistant cells at different passage numbers.

    • Perform molecular and cellular analyses to investigate the mechanisms of resistance (e.g., sequencing of the FGFR kinase domain, Western blotting for signaling pathways).

Protocol 2: Western Blot Analysis of Signaling Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the FGFR and bypass signaling pathways.

Materials:

  • Parental and resistant cell lines

  • FGFR inhibitor

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed both parental and resistant cells and allow them to attach overnight. Treat the cells with the FGFR inhibitor at various concentrations (including a DMSO control) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

Caption: Canonical FGFR signaling pathways.

Resistance_Mechanisms cluster_main Acquired Resistance to FGFR Inhibitors cluster_mechanisms Resistance Mechanisms Inhibitor FGFR Inhibitor (e.g., this compound) FGFR FGFR Inhibitor->FGFR Inhibits Cell Cancer Cell FGFR->Cell Promotes Survival Resistance Drug Resistance Cell->Resistance Gatekeeper Gatekeeper Mutation in FGFR Gatekeeper->FGFR Alters binding site Gatekeeper->Resistance Bypass Bypass Pathway Activation (e.g., PI3K/AKT, MAPK) Bypass->Cell Reactivates signaling Bypass->Resistance EMT Epithelial-to- Mesenchymal Transition (EMT) EMT->Cell Changes phenotype EMT->Resistance Efflux Increased Drug Efflux (e.g., ABCG2) Efflux->Inhibitor Reduces intracellular concentration Efflux->Resistance

Caption: Key mechanisms of acquired resistance.

Experimental_Workflow cluster_workflow Workflow for Investigating Resistance cluster_characterization Characterization Methods cluster_strategy Overcoming Resistance Start Sensitive Parental Cell Line Step1 Long-term culture with stepwise increase of FGFR inhibitor Start->Step1 Resistant Resistant Cell Line Step1->Resistant Step2 Characterization of Resistance Resistant->Step2 IC50 IC50 Determination Step2->IC50 Western Western Blot (Signaling Pathways) Step2->Western Sequencing FGFR Kinase Domain Sequencing Step2->Sequencing Phenotype Phenotypic Assays (Proliferation, Migration) Step2->Phenotype Step3 Strategy to Overcome Resistance IC50->Step3 Western->Step3 Sequencing->Step3 Phenotype->Step3 NextGen Next-Generation Inhibitor Step3->NextGen Combo Combination Therapy Step3->Combo

Caption: Experimental workflow for resistance.

References

Adjusting Fgfr-IN-8 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Fgfr-IN-8, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Our goal is to help you optimize your experiments and minimize potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule tyrosine kinase inhibitor that selectively targets the ATP-binding pocket of FGFRs.[1][2] By binding to the kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways.[3][4][5][6] The primary pathways inhibited are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, differentiation, survival, and angiogenesis.[6][7][8][9][10]

Q2: What are the most common side effects observed with FGFR inhibitors like this compound in preclinical studies?

While specific data for this compound is limited to preclinical models, the class of FGFR inhibitors is associated with a range of on-target toxicities. These are often a direct result of inhibiting the normal physiological functions of FGFR signaling. The most commonly reported side effects in preclinical and clinical studies of FGFR inhibitors include:

  • Hyperphosphatemia: This is the most frequent on-target effect and results from the inhibition of FGFR1 and the disruption of FGF23-mediated phosphate homeostasis in the kidneys.[11][12][13][14]

  • Dermatologic Toxicities: These can include dry skin, alopecia (hair loss), and changes to the nails.[15][16][17][18]

  • Ocular Toxicities: Dry eyes and, less commonly, more severe conditions like central serous retinopathy have been observed.[12][16][17]

  • Gastrointestinal Toxicities: Diarrhea, nausea, and stomatitis (mouth sores) are common.[9][15][16] Diarrhea can be more pronounced with inhibitors that also target FGFR4, which is involved in bile acid metabolism.[12][13]

  • Fatigue: A general feeling of tiredness is a commonly reported side effect.[9][15]

Q3: How can I monitor for and manage hyperphosphatemia in my animal models?

Regular monitoring of serum phosphate levels is crucial. If hyperphosphatemia develops, consider the following strategies:

  • Dose Reduction: Temporarily interrupting or reducing the dose of this compound can help restore normal phosphate levels.

  • Dietary Modification: Providing a low-phosphate diet to the animals can help manage rising phosphate levels.[16]

  • Phosphate Binders: In some cases, the use of phosphate binders may be necessary to control hyperphosphatemia.[11][17]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
High incidence of animal morbidity/mortality Dose is too high, leading to excessive on-target or off-target toxicity.- Review the dose-response data to determine if the dose can be lowered while maintaining efficacy.- Implement a dose-escalation study to find the maximum tolerated dose (MTD) in your specific model.- Monitor animals closely for signs of distress and euthanize if necessary.
Significant weight loss in treated animals Gastrointestinal toxicity (diarrhea, nausea, decreased appetite) or other systemic toxicities.- Reduce the dose of this compound.- Provide supportive care, such as hydration and nutritional supplements.- Monitor food and water intake daily.
Unexpected off-target effects Lack of specificity of this compound at the administered dose.- Confirm the selectivity profile of this compound. While highly selective for FGFRs, cross-reactivity with other kinases like VEGFR can occur with some inhibitors, potentially leading to different side effect profiles.[12]- Lower the dose to a range where it is most selective for FGFRs.
Inconsistent anti-tumor efficacy - Variability in drug formulation or administration.- Development of resistance.- Heterogeneity of the tumor model.- Ensure consistent formulation and administration techniques.- Investigate potential resistance mechanisms, such as secondary mutations in the FGFR kinase domain.[11][19]- Characterize the FGFR alteration status of your tumor models to ensure they are appropriate for an FGFR inhibitor.

Quantitative Data Summary

Table 1: In Vitro Potency of Representative FGFR Inhibitors

CompoundTargetIC₅₀ (nM)Cell LineReference
PemigatinibFGFR10.4-[11]
FGFR20.5-[11]
FGFR31-[11]
Infigratinib (BGJ398)FGFR1-3--[20]
ErdafitinibFGFR1-4--[21]
RLY-4008FGFR2-AN3CA[22]

Note: Specific IC₅₀ values for this compound are not publicly available in the provided search results. The table presents data for other well-characterized FGFR inhibitors to provide context for expected potency.

Table 2: Common Adverse Events of Selective FGFR Inhibitors (Pooled Data from Clinical Trials)

Adverse EventFrequencyManagement Considerations
Hyperphosphatemia60-85%Monitoring, dose modification, low-phosphate diet, phosphate binders.[18]
Diarrhea45-56.5%Dose reduction, anti-diarrheal agents, hydration.[18]
Stomatitis51-88%Oral hygiene, dose modification, dietary changes.[16][18]
Dry Mouth29-59%Saliva substitutes, hydration.[18]
Alopecia30-46%Generally reversible after treatment cessation.
Nail Changes30-35%Moisturizers, avoiding trauma to nails.[16][18]
Dry Skin16-35%Emollients.[18]
Ocular Toxicities4-21%Ophthalmologic evaluation, dose modification.[16]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

  • Cell Seeding: Plate cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or mutations) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Protocol 2: In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously implant cancer cells with documented FGFR alterations into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally or via intraperitoneal injection at various doses (e.g., determined from a prior dose-finding study) daily or on an intermittent schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health status regularly.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P JAK JAK FGFR->JAK P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT STAT JAK->STAT STAT->Proliferation Fgfr_IN_8 This compound Fgfr_IN_8->FGFR

Figure 1: Simplified FGFR signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection (FGFR altered) Dose_Response Dose-Response Assay (this compound) Cell_Culture->Dose_Response IC50 IC₅₀ Determination Dose_Response->IC50 MTD_Study Maximum Tolerated Dose (MTD) Study IC50->MTD_Study Inform Dosing Xenograft Xenograft Model Establishment Xenograft->MTD_Study Efficacy_Study Efficacy Study MTD_Study->Efficacy_Study Toxicity_Monitoring Toxicity Monitoring (Weight, Serum Phosphate) Efficacy_Study->Toxicity_Monitoring Endpoint Endpoint Analysis (Tumor Volume, Biomarkers) Efficacy_Study->Endpoint Toxicity_Monitoring->Efficacy_Study

Figure 2: General experimental workflow for evaluating this compound.

References

Technical Support Center: Fgfr-IN-8 and Related FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering precipitation issues with Fgfr-IN-8 and other FGFR inhibitors in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is not a standardized nomenclature for a specific commercially available FGFR inhibitor. This guide addresses potential compounds the user may be referring to, including various research compounds designated with "-8". Always refer to the manufacturer's specific product datasheet for the most accurate information.

Troubleshooting Guide: Dealing with Precipitation

Precipitation of small molecule inhibitors in aqueous solutions is a common challenge in experimental settings. Below are structured approaches to troubleshoot and resolve these issues.

Logical Workflow for Troubleshooting Precipitation

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Resolution Strategies cluster_3 Detailed Actions A Precipitation observed in aqueous solution B Review Compound Properties & Protocol A->B Start Here C Check Solvent & Stock Concentration B->C D Evaluate Aqueous Buffer Conditions B->D B_details Consult Datasheet Compare with similar compounds B->B_details E Optimize Solubilization of Stock C->E C_details Use recommended solvent (e.g., DMSO) Prepare fresh, high-quality stock Avoid repeated freeze-thaw cycles C->C_details G Adjust Final Assay Conditions D->G D_details Check pH, salt concentration, and presence of proteins D->D_details F Modify Working Solution Preparation E->F E_details Use gentle warming (if permissible) Sonication E->E_details F->G F_details Add stock to aqueous buffer slowly while vortexing Use a solvent carrier with caution F->F_details G_details Lower final concentration Incorporate solubilizing agents (e.g., BSA, cyclodextrin) if compatible with assay G->G_details

Caption: A stepwise guide to identifying and resolving this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous cell culture medium. What should I do?

A1: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. Here are several steps to address this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your experiment. The solubility of the compound in the aqueous medium may have been exceeded.

  • Optimize the Dilution Method: Instead of adding a small volume of your concentrated stock directly to a large volume of aqueous medium, try adding the stock solution to the medium dropwise while vortexing or stirring. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Use a Carrier Protein: For in vitro cell-based assays, supplementing the medium with a carrier protein like bovine serum albumin (BSA) can help to increase the solubility of hydrophobic compounds. However, you must first validate that BSA does not interfere with your experimental results.

  • Consider a Different Solvent: While DMSO is a common solvent for many inhibitors, some compounds may have better solubility in other organic solvents like ethanol. Always check the manufacturer's datasheet for recommended solvents.[1]

Q2: What is the best way to prepare a stock solution of a hydrophobic FGFR inhibitor?

A2: Proper stock solution preparation is critical to prevent precipitation issues down the line.

  • Use the Recommended Solvent: The manufacturer's datasheet will specify the recommended solvent for creating a stock solution. For many FGFR inhibitors, this is high-purity, anhydrous DMSO.[1][2]

  • Ensure Complete Dissolution: After adding the solvent to the powdered compound, ensure it has completely dissolved. Gentle warming in a water bath (if the compound is heat-stable) or sonication can aid in dissolution.[1]

  • Store Properly: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.

Q3: Can I use sonication to redissolve my precipitated this compound in my final working solution?

A3: While sonication can be effective for dissolving compounds when making a stock solution in an organic solvent, its use on a final aqueous working solution (like cell culture media) should be approached with caution. The high energy from sonication can potentially damage proteins and other components in the media. A better approach is to optimize the dilution method as described in Q1. If you must try to redissolve a precipitate in the final solution, use a brief, low-power sonication and then visually inspect for any changes to the medium (e.g., color change, cloudiness) that might indicate degradation.

Q4: The datasheet for my FGFR inhibitor provides solubility in DMSO, but not in aqueous buffers. How can I estimate its aqueous solubility?

A4: It is challenging to accurately predict aqueous solubility from DMSO solubility alone. However, you can look for published data on compounds with similar chemical structures. For example, some irreversible covalent FGFR inhibitors have reported aqueous solubility in the micromolar range in PBS at physiological pH.[3] If no data is available, you may need to determine the aqueous solubility empirically by preparing a dilution series and observing the concentration at which precipitation occurs.

Quantitative Data Summary

The following table summarizes solubility and potency data for several FGFR inhibitors that may be relevant to "this compound."

Compound Name/IdentifierTarget(s)IC50Aqueous SolubilityRecommended Solvent
PRN1371 FGFR1-4FGFR1: 1.4 nM59 µM in PBS (pH 7.4)Not specified, likely DMSO
FGFR1 inhibitor-8 FGFR10.5 nMNot specified10 mM in DMSO
FGFR4-IN-8 FGFR4, FGFR4V550L/M0.5 nM, 0.25/1.6 nMNot specifiedNot specified, likely DMSO
SSR128129E FGFR11.9 µM1 mg/mL (2.89 mM) in H2ODMSO, H2O, Ethanol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a Hydrophobic FGFR Inhibitor in DMSO

  • Materials:

    • FGFR inhibitor powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the inhibitor and its molecular weight.

    • Carefully weigh the required amount of the inhibitor and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Medium

  • Materials:

    • 10 mM FGFR inhibitor stock solution in DMSO

    • Pre-warmed aqueous buffer or cell culture medium

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of the inhibitor needed for your experiment.

    • Calculate the volume of the 10 mM stock solution required. To minimize the final DMSO concentration, it is advisable to perform serial dilutions if very low final concentrations of the inhibitor are needed.

    • In a sterile conical tube, add the required volume of pre-warmed aqueous medium.

    • While gently vortexing the medium, slowly add the calculated volume of the inhibitor stock solution dropwise to the side of the tube.

    • Continue vortexing for another 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription Ca2 Ca²⁺ IP3->Ca2 Ca2->Transcription Inhibitor This compound Inhibitor->FGFR Inhibition

Caption: Overview of the FGFR signaling cascade and the point of inhibition.

References

Technical Support Center: Combinatorial Drug Screening with Fgfr-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for combinatorial drug screening with Fgfr-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to overcoming resistance to FGFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in a combinatorial drug screen?

This compound is a covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cellular processes like proliferation, survival, and differentiation.[1][2] Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers.[1][3] While targeted FGFR inhibitors can be effective, tumors often develop resistance, limiting long-term efficacy.[1][4] Combinatorial screening with this compound aims to identify synergistic drug combinations that can prevent or overcome these resistance mechanisms, leading to more durable therapeutic responses.[1][5]

Q2: What are the common mechanisms of acquired resistance to FGFR inhibitors?

Acquired resistance to FGFR inhibitors is a significant clinical challenge. The primary mechanisms can be categorized as:

  • On-target secondary mutations: These are mutations in the FGFR gene itself that interfere with drug binding. The most common are:

    • Gatekeeper mutations (e.g., V565): These mutations are located in the ATP-binding pocket and sterically hinder the binding of the inhibitor.[6][7]

    • Molecular brake mutations (e.g., N550): These mutations disrupt the autoinhibitory mechanism of the receptor, leading to its activation.[6][8]

  • Off-target bypass signaling: The cancer cells activate alternative signaling pathways to circumvent the FGFR blockade. Common bypass pathways include:

    • PI3K/AKT/mTOR pathway [1][9]

    • MAPK pathway (e.g., through BRAF or NRAS mutations)[1][10]

    • Activation of other receptor tyrosine kinases (RTKs) like EGFR or MET.[11][12][13]

  • Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype that can confer broad drug resistance.[1]

Q3: What classes of drugs are rational to test in combination with this compound?

Based on the known resistance mechanisms, rational combination partners for this compound include:

  • PI3K/AKT/mTOR inhibitors: To block this common bypass pathway.[1][9]

  • MEK/ERK inhibitors: To target the MAPK signaling cascade.[11]

  • Inhibitors of other RTKs: Such as EGFR or MET inhibitors, to prevent cross-activation of alternative survival pathways.[12][13][14]

  • Next-generation FGFR inhibitors: Some newer inhibitors are designed to be effective against common resistance mutations.[7]

  • Chemotherapeutic agents: To target proliferating cells through different mechanisms.[11]

Q4: How do I interpret the results of my combinatorial screen?

The output of a combinatorial screen is typically a dose-response matrix. To quantify the interaction between this compound and a second compound, synergy scoring models are used. Common models include:

  • Highest Single Agent (HSA) model: Compares the combination effect to the most effective single agent.[15]

  • Loewe additivity model: Based on the concept that a drug cannot interact with itself.[15]

  • Bliss independence model: Assumes that the two drugs act through independent mechanisms.[15]

A synergistic interaction is one where the observed effect of the combination is greater than the expected effect of the individual drugs.[15]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Toxicity in Control Wells
Possible Cause Troubleshooting Step
Solvent (e.g., DMSO) toxicity Ensure the final solvent concentration is consistent across all wells and is below the tolerance level of your cell line (typically <0.5%). Run a solvent-only toxicity curve.
Cell plating inconsistency Optimize cell seeding density to ensure a healthy, sub-confluent monolayer at the time of drug addition. Use an automated cell counter for accuracy.
Contamination Regularly test for mycoplasma and other contaminants. Practice sterile cell culture techniques.
This compound instability Prepare fresh drug dilutions for each experiment from a validated stock solution.
Issue 2: Lack of Synergistic Effect with a Hypothesized Combination Partner
Possible Cause Troubleshooting Step
Inappropriate dose range Ensure the dose ranges tested for both this compound and the partner drug cover the IC50 values for the cell line being used. A wide concentration range is crucial.[5]
Cell line does not rely on the targeted pathway Confirm that the cell line model is appropriate. For example, if testing a PI3K inhibitor, verify that the PI3K pathway is active in your resistant model.
Dominant alternative resistance mechanism The resistance in your model may be driven by a mechanism not targeted by the combination. Consider sequencing the resistant cells to identify on-target mutations or other pathway activations.[10]
Assay timing The endpoint of the assay (e.g., 72 hours) may not be optimal for observing synergy. Consider running a time-course experiment.
Issue 3: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inaccurate liquid handling Use calibrated pipettes and consider automated liquid handlers for high-throughput screens.[16] Minimize edge effects on plates by not using the outer wells or by filling them with media.
Cell clumping Ensure a single-cell suspension before plating by gentle pipetting or using a cell strainer.
Assay readout inconsistency Ensure complete cell lysis if using a luminescence-based assay. Check for bubbles or precipitates that could interfere with absorbance or fluorescence readings.

Quantitative Data Summary

Table 1: Common Acquired FGFR2 Kinase Domain Mutations in Cholangiocarcinoma

Mutation Type Residue Frequency in Resistant Cases with FGFR2 Mutations Reference
Molecular BrakeN55063%[6][8]
GatekeeperV56547%[6][8]

Data synthesized from a cohort of 82 patients with acquired resistance to FGFR inhibitors.[6][8]

Table 2: Examples of Drug Combinations to Overcome FGFR Inhibitor Resistance

FGFR Inhibitor Combination Partner Targeted Pathway/Mechanism Cancer Type (in vitro/in vivo) Reference
InfigratinibmTOR InhibitorsPI3K/AKT/mTOR PathwayCholangiocarcinoma[9]
This compound (representative)PI3K InhibitorsPI3K/AKT/mTOR PathwayVarious with PIK3CA mutations[1]
This compound (representative)MEK/BRAF InhibitorsMAPK PathwayMelanoma with BRAFV600E[11]
Met-targeted antibodyFGFR InhibitorsMET/FGFR CrosstalkGastric Cancer[12][14]
EGFR TKIFGFR InhibitorsEGFR/FGFR CrosstalkNon-Small Cell Lung Cancer[13]

Experimental Protocols

Protocol: High-Throughput Combinatorial Drug Screening

This protocol outlines a general workflow for a high-throughput drug combination screen using a dose-response matrix format.[5][15]

  • Cell Plating:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and assess viability.

    • Seed cells into 384-well microplates at a pre-determined optimal density.

    • Incubate plates for 24 hours to allow cells to adhere.

  • Drug Preparation and Addition:

    • Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).

    • Create a dose-response matrix by performing serial dilutions of each drug. For an 8x8 matrix, this will involve 8 concentrations of each drug.[5]

    • Using an automated liquid handler, dispense the drug combinations into the appropriate wells of the cell plates. Include single-agent controls and vehicle-only controls.

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 72 hours) under standard cell culture conditions.

  • Cell Viability Assay:

    • Use a suitable cell viability assay, such as one based on ATP content (e.g., CellTiter-Glo®), resazurin reduction (e.g., alamarBlue™), or cellular imaging.

    • Follow the manufacturer's protocol for the chosen assay.

    • Read the plate using a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls.

    • Generate dose-response curves for each single agent to determine IC50 values.

    • Use a synergy scoring model (e.g., Loewe, Bliss, or HSA) to analyze the dose-response matrix data and quantify drug interactions.[15]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibition

Caption: FGFR signaling pathway and point of inhibition by this compound.

Combinatorial_Screening_Workflow A 1. Cell Seeding (384-well plate) B 2. Drug Addition (this compound + Partner Drug Matrix) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Viability Assay (e.g., CellTiter-Glo) C->D E 5. Data Acquisition (Plate Reader) D->E F 6. Synergy Analysis (Loewe, Bliss, HSA) E->F G Synergistic Hit Identification F->G

Caption: High-throughput combinatorial drug screening workflow.

Resistance_Logic cluster_sensitive Drug Sensitive State cluster_resistance Drug Resistant State cluster_combination Combination Therapy TumorCell_S Tumor Cell FGFR_S Active FGFR Signaling TumorCell_S->FGFR_S Proliferation_S Proliferation FGFR_S->Proliferation_S TumorCell_R Tumor Cell FGFR_R Inhibited FGFR Signaling TumorCell_R->FGFR_R Bypass Bypass Pathway Activated (e.g., PI3K/AKT) TumorCell_R->Bypass Apoptosis Apoptosis / No Proliferation Proliferation_R Proliferation Bypass->Proliferation_R FgfrIN8 This compound FgfrIN8->FGFR_S FgfrIN8->FGFR_R PartnerDrug Partner Drug (e.g., PI3K Inhibitor) PartnerDrug->Bypass

Caption: Logic of overcoming resistance with combination therapy.

References

Fgfr-IN-8 Pharmacodynamic Marker Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fgfr-IN-8, a potent, orally active pan-FGFR inhibitor. The information is designed to assist in the optimization of pharmacodynamic (PD) marker assessment and to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that targets fibroblast growth factor receptors (FGFRs). As a pan-FGFR inhibitor, it is designed to block the activity of multiple FGFR isoforms, thereby inhibiting downstream signaling pathways that are often dysregulated in various cancers.[1] The primary mechanism of action is the inhibition of the kinase activity of FGFRs, which prevents the phosphorylation of downstream effector proteins and can lead to the induction of apoptosis in cancer cells.[1]

Q2: What are the key pharmacodynamic markers to assess this compound activity?

A2: Effective assessment of this compound activity involves monitoring the phosphorylation status of key proteins in the FGFR signaling cascade. Recommended PD markers include:

  • Proximal Marker: Phospho-FGFR (p-FGFR) to directly measure target engagement.

  • Downstream Markers:

    • Phospho-FRS2 (p-FRS2)

    • Phospho-ERK1/2 (p-ERK)

    • Phospho-AKT (p-AKT)

    • Phospho-S6 Ribosomal Protein (p-S6)

Q3: What are the reported IC50 values for this compound?

A3: The following table summarizes the in vitro inhibitory potency of this compound against various wild-type and mutant FGFR isoforms.

TargetIC50 (nM)
FGFR1<0.5
V564F-FGFR2189.1
N549H-FGFR2<0.5
V555M-FGFR322.6
FGFR3<0.5
FGFR47.30
Data sourced from supplier information.[1]

Q4: How should I store and handle this compound?

A4: this compound is typically shipped at room temperature. For long-term storage, it is crucial to refer to the Certificate of Analysis provided by the supplier for specific recommendations to ensure the stability and activity of the compound. As with all small molecule inhibitors, appropriate personal protective equipment (PPE) should be worn during handling.

Troubleshooting Guides

This section provides guidance for common issues that may arise during the assessment of pharmacodynamic markers for this compound activity.

Western Blotting Troubleshooting

Issue: No or weak signal for phosphorylated proteins (e.g., p-ERK, p-FGFR).

Potential Cause Troubleshooting Step
Suboptimal Lysis Buffer Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
Insufficient Drug Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
Poor Antibody Quality Use a validated antibody specific for the phosphorylated form of your target protein. Check the antibody datasheet for recommended applications and dilutions.
Inefficient Protein Transfer Verify transfer efficiency using a Ponceau S stain on the membrane after transfer. Optimize transfer conditions (time, voltage) if necessary.
Blocking Buffer Issues For phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.[2]

Issue: High background on the Western blot membrane.

Potential Cause Troubleshooting Step
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
Blocking Incomplete Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.
Membrane Dried Out Ensure the membrane remains wet throughout the entire blotting process.
Immunohistochemistry (IHC) Troubleshooting

Issue: No or weak staining for phosphorylated proteins in tissue sections.

Potential Cause Troubleshooting Step
Antigen Retrieval In-optimal Optimize the antigen retrieval method (heat-induced or enzymatic) and duration for your specific tissue and antibody. Citrate-based buffers are commonly used for phospho-proteins.[3]
Fixation Issues Ensure proper and consistent fixation of tissues. Over-fixation can mask epitopes, while under-fixation can lead to poor morphology and protein loss. The time between tissue collection and fixation should be minimized.[4]
Phosphatase Activity Include phosphatase inhibitors in your buffers, especially during sample preparation and antibody incubations, to preserve the phosphorylation status of your target.[5]
Primary Antibody Incubation Increase the primary antibody incubation time, for example, overnight at 4°C, to allow for better antibody-antigen binding.[5]

Experimental Protocols

Disclaimer: The following are general protocols for the assessment of FGFR pathway inhibition and have not been specifically validated for this compound. Researchers should optimize these protocols for their specific experimental conditions.

Western Blotting Protocol for p-ERK
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the appropriate duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) for normalization.

Immunohistochemistry (IHC) Protocol for p-FGFR
  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a suitable blocking serum for 1 hour.

    • Incubate with a primary antibody against p-FGFR overnight at 4°C.

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Wash slides with PBS.

  • Visualization and Counterstaining:

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG Activation STAT STAT FGFR->STAT Activation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruitment PI3K PI3K FRS2->PI3K Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Nucleus STAT->Nucleus Inhibitor This compound Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and the point of inhibition by this compound.

Western_Blot_Troubleshooting Start Start: No/Weak p-ERK Signal Q1 Is your lysis buffer fresh with phosphatase inhibitors? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you performed a dose-response/time-course? A1_Yes->Q2 Sol1 Prepare fresh lysis buffer with inhibitors and repeat. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is your p-ERK antibody validated and at the correct dilution? A2_Yes->Q3 Sol2 Optimize this compound concentration and time. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Did you check transfer efficiency with Ponceau S? A3_Yes->Q4 Sol3 Validate antibody and titrate for optimal dilution. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult further resources or contact technical support. A4_Yes->End Sol4 Optimize transfer conditions. A4_No->Sol4

Caption: Troubleshooting workflow for weak p-ERK signal in Western blotting.

PD_Marker_Workflow Start Start: Experiment Design Step1 Cell Culture and Treatment (e.g., with this compound) Start->Step1 Step2 Sample Collection (Cell Lysate or Tissue) Step1->Step2 Step3 Choose Assay Method Step2->Step3 WB Western Blot Step3->WB Protein Level IHC Immunohistochemistry Step3->IHC Tissue Localization ELISA ELISA Step3->ELISA Quantitative Step4_WB Protein Quantification SDS-PAGE Immunoblotting WB->Step4_WB Step4_IHC Tissue Processing Antigen Retrieval Staining IHC->Step4_IHC Step4_ELISA Plate Coating Sample Incubation Detection ELISA->Step4_ELISA Step5 Data Acquisition Step4_WB->Step5 Step4_IHC->Step5 Step4_ELISA->Step5 Step6 Data Analysis (Normalization and Quantification) Step5->Step6 End End: Interpretation of Results Step6->End

Caption: General experimental workflow for pharmacodynamic marker analysis.

References

Validation & Comparative

A Comparative Guide to Pan-FGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A note on Fgfr-IN-8: Publicly available scientific literature and databases currently lack sufficient data to perform a direct comparative analysis of this compound against other pan-FGFR inhibitors. This guide provides a framework and comparative data for well-characterized inhibitors in this class. The experimental protocols detailed below can be adapted to evaluate this compound and benchmark its performance against the inhibitors discussed herein.

Introduction to Pan-FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is implicated in the pathogenesis of various cancers.[2][3] Pan-FGFR inhibitors are small molecules designed to block the kinase activity of multiple FGFR family members, offering a promising therapeutic strategy for tumors harboring these alterations.[4] This guide provides a comparative overview of several key pan-FGFR inhibitors, detailing their biochemical potency, cellular activity, and in vivo efficacy, alongside standardized experimental protocols for their evaluation.

Comparative Analysis of Pan-FGFR Inhibitors

The following tables summarize the available quantitative data for a selection of pan-FGFR inhibitors, including those that have received regulatory approval and others in clinical development.

Table 1: Biochemical Potency of Pan-FGFR Inhibitors (IC50 in nM)
InhibitorFGFR1FGFR2FGFR3FGFR4Mechanism of ActionKey References
Erdafitinib 1.22.54.6120Reversible, ATP-competitive[5]
Pemigatinib 0.40.51.230Reversible, ATP-competitive[2]
Infigratinib 1.11.01.561Reversible, ATP-competitive[6]
Futibatinib 3.94.28.14.1Irreversible, Covalent
AZD4547 0.41.02.349.8Reversible, ATP-competitive
Dovitinib 8910114Reversible, ATP-competitive[7]

IC50 values can vary between different assay conditions and should be interpreted as relative potencies.

Table 2: Cellular Activity of Pan-FGFR Inhibitors
InhibitorCell LineFGFR AlterationCellular AssayIC50 / EffectKey References
Erdafitinib RT112/84FGFR3 fusionProliferationPotent Inhibition[8]
Pemigatinib SNU-16FGFR2 amplificationProliferationPotent Inhibition
Infigratinib KG-1aFGFR1 translocationProliferationPotent Inhibition[6]
Futibatinib SUM-52PEFGFR2 fusionProliferationPotent Inhibition
AZD4547 SNU-16FGFR2 amplificationProliferationDose-dependent inhibition[7]
Dovitinib KMS-11FGFR3 mutationProliferationInhibition of proliferation[7]
Table 3: In Vivo Efficacy of Pan-FGFR Inhibitors
InhibitorTumor ModelFGFR AlterationEfficacy ReadoutResultsKey References
Erdafitinib Urothelial Cancer XenograftFGFR3 mutationTumor Growth InhibitionSignificant tumor regression[8]
Infigratinib Cholangiocarcinoma PDXFGFR2 fusionTumor Growth InhibitionSuperior potency to ponatinib and dovitinib[9]
AZD4547 Gastric Cancer XenograftFGFR2 amplificationTumor Growth InhibitionSignificant dose-dependent inhibition[7][10]
Dovitinib GIST XenograftNot specifiedTumor Volume ReductionSimilar efficacy to imatinib[11]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of pan-FGFR inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against FGFR kinases.[12][13][14]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified FGFR enzymes.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test inhibitor in 100% DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of a solution containing the FGFR enzyme in kinase buffer.

  • Add 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (CellTiter-Glo® Format)

This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of a test compound in a cellular context.

Materials:

  • Cancer cell line with a specific FGFR alteration (e.g., SNU-16 with FGFR2 amplification)

  • Complete cell culture medium

  • Test inhibitor serially diluted in cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well or 384-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control.

  • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the GI50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a pan-FGFR inhibitor in a mouse model.[9][11][15]

Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line with a known FGFR alteration

  • Matrigel (or other appropriate extracellular matrix)

  • Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²) / 2).

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).

  • Compare the tumor growth curves between the treatment and control groups to determine the in vivo efficacy of the inhibitor.

Visualizations

FGFR Signaling Pathway

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration.[16][17]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg GRB2 GRB2 FRS2->GRB2 FRS2->GRB2 SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Nucleus Ca2 Ca²⁺ IP3->Ca2 Ca2->Nucleus Inhibitor Pan-FGFR Inhibitor Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention for pan-FGFR inhibitors.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel pan-FGFR inhibitor typically follows a staged approach, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow Start Start: Candidate Inhibitor (e.g., this compound) Biochem Biochemical Kinase Assay (IC₅₀ against FGFR1-4) Start->Biochem Selectivity Kinase Selectivity Profiling (Panel of other kinases) Biochem->Selectivity Cellular Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cellular PD_in_vitro In Vitro Pharmacodynamics (p-FGFR, p-ERK levels) Cellular->PD_in_vitro InVivo In Vivo Xenograft Studies (Tumor Growth Inhibition) PD_in_vitro->InVivo PD_in_vivo In Vivo Pharmacodynamics (Tumor biomarker analysis) InVivo->PD_in_vivo End End: Lead Candidate Selection PD_in_vivo->End

Caption: A typical preclinical workflow for the evaluation of a novel pan-FGFR inhibitor.

References

Comparative analysis of Fgfr-IN-8 and AZD4547

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Fgfr-IN-8 and AZD4547 for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs. This guide provides a detailed comparative analysis of two notable FGFR inhibitors: this compound (also known as PRN1371) and AZD4547. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Introduction to this compound and AZD4547

This compound (PRN1371) is a potent and highly selective, irreversible covalent inhibitor of FGFR1-4.[1][2] Its mechanism of action involves targeting a cysteine residue within the kinase domain of the FGFRs, leading to sustained inhibition of receptor signaling.[3][4] This irreversible binding offers the potential for prolonged target engagement even after the drug has been cleared from circulation.[1][5]

AZD4547 is a potent and selective, reversible ATP-competitive inhibitor of FGFR1, 2, and 3.[6] It exhibits weaker activity against FGFR4.[6] Its reversible nature means its inhibitory effect is dependent on the concentration of the drug at the target site.

Biochemical and Cellular Activity

The following tables summarize the key quantitative data for this compound and AZD4547, providing a basis for their comparative assessment.

Table 1: Biochemical Potency (IC50) Against FGFR Isoforms

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
This compound (PRN1371) 0.7 ± 0.1[1]1.3 ± 0.2[1]4.1 ± 0.7[1]19.3 ± 4.7[1]
AZD4547 0.2[6]2.5[6]1.8[6]165[6]

Table 2: Kinase Selectivity Profile

InhibitorOther Notable Kinases Inhibited (IC50)Kinome Scan Highlights
This compound (PRN1371) CSF1R (8.1 nM)[6], VEGFR2 (705 ± 63 nM)[1]Highly selective for the FGFR family. In a panel of 250 kinases, only CSF1R was inhibited by >90% at 1 µM besides FGFRs.[1]
AZD4547 VEGFR2 (KDR) (24 nM)Generally selective for FGFR1-3.

Table 3: Cellular Activity - Anti-proliferative Effects (IC50/EC50)

InhibitorCell LineFGFR AlterationIC50/EC50 (nM)
This compound (PRN1371) SNU16FGFR2 Amplification2.6 ± 2.2[1]
RT4FGFR3 Fusion4.0 ± 1.7[1]
RT112FGFR3 Mutation4.1 ± 1.4[1]
NCI-H716FGFR Amplification2.0 ± 1.7[1]
AZD4547 KMS11FGFR3 Mutant~18-281 (range in various FGFR deregulated lines)
KG1aFGFR1 Fusion~18-281 (range in various FGFR deregulated lines)
Sum52-PEFGFR Deregulated~18-281 (range in various FGFR deregulated lines)

Mechanism of Action

The distinct mechanisms of action of this compound and AZD4547 have significant implications for their pharmacological profiles.

Mechanism of Action Comparison cluster_0 This compound (PRN1371) cluster_1 AZD4547 This compound This compound Covalent_Bond Forms irreversible covalent bond with Cys488 in FGFR kinase domain This compound->Covalent_Bond Binds to Sustained_Inhibition Sustained FGFR Inhibition (independent of circulating drug levels) Covalent_Bond->Sustained_Inhibition Leads to AZD4547 AZD4547 Reversible_Binding Forms reversible, ATP-competitive bond in FGFR kinase domain AZD4547->Reversible_Binding Binds to Transient_Inhibition Transient FGFR Inhibition (dependent on circulating drug levels) Reversible_Binding->Transient_Inhibition Leads to

Caption: Comparison of the binding mechanisms of this compound and AZD4547.

FGFR Signaling Pathway Inhibition

Both inhibitors function by blocking the FGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway and Inhibition FGF FGF FGFR FGFR FGF->FGFR P-FGFR pFGFR (Dimerization & Autophosphorylation) FGFR->P-FGFR Ligand Binding FRS2 FRS2 P-FGFR->FRS2 PLCg PLCγ P-FGFR->PLCg RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Cell_Responses Cell Proliferation, Survival, Angiogenesis PLCg->Cell_Responses RAS_MAPK->Cell_Responses PI3K_AKT->Cell_Responses Inhibitors This compound AZD4547 Inhibitors->P-FGFR Inhibit

Caption: Overview of the FGFR signaling pathway and the point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of these inhibitors.

Biochemical Kinase Assay (General Protocol)

  • Enzyme and Substrate Preparation : Recombinant human FGFR kinase domains are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplates.

  • Inhibitor Preparation : this compound or AZD4547 is serially diluted in an appropriate buffer (e.g., DMSO) to a range of concentrations.

  • Kinase Reaction : The kinase, inhibitor, and ATP are added to the substrate-coated wells. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Detection : The amount of phosphorylated substrate is quantified. This is often achieved using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) or a fluorescent probe, followed by the addition of a detectable substrate.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (General Protocol)

  • Cell Seeding : Cancer cell lines with known FGFR alterations are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment : The cells are treated with a serial dilution of this compound or AZD4547 for a specified duration (e.g., 72 hours).

  • Viability Assessment : Cell viability is measured using a metabolic assay such as MTS or CellTiter-Glo.[3][7] These assays measure the metabolic activity of viable cells, which is proportional to the cell number.

  • Data Analysis : The IC50 or EC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[3]

Western Blotting for Pathway Analysis (General Protocol)

  • Cell Lysis : Cells treated with the inhibitors are lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FGFR, ERK, AKT, and other downstream signaling molecules.

  • Detection : The membrane is incubated with a secondary antibody conjugated to HRP or a fluorescent dye, and the protein bands are visualized using a chemiluminescent or fluorescent detection system.[8][9]

General Experimental Workflow for Inhibitor Evaluation Start Start Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Culture Cell Line Culture (FGFR-altered) Start->Cell_Culture Data_Analysis Comparative Data Analysis Biochemical_Assay->Data_Analysis Cell_Proliferation Cell Proliferation Assay (Determine Cellular IC50) Cell_Culture->Cell_Proliferation Western_Blot Western Blotting (Pathway Analysis) Cell_Culture->Western_Blot Cell_Proliferation->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the preclinical evaluation of FGFR inhibitors.

Summary and Conclusion

Both this compound (PRN1371) and AZD4547 are potent inhibitors of the FGFR signaling pathway with distinct pharmacological properties.

  • This compound (PRN1371) offers the advantage of irreversible binding, which may translate to more sustained target inhibition in vivo.[1][5] Its high selectivity for the FGFR family with minimal off-target effects observed in kinome scans is a significant feature.[1]

  • AZD4547 is a well-characterized reversible inhibitor with potent activity against FGFR1-3. Its extensive preclinical and clinical investigation provides a wealth of comparative data for new compounds in development.

The choice between these or other FGFR inhibitors will depend on the specific research question or therapeutic context. Factors such as the desired duration of target engagement, the specific FGFR alteration being targeted, and the potential for off-target effects should be carefully considered. This guide provides a foundational comparison to aid in these critical evaluations.

References

Fgfr-IN-8: A Comparative In Vitro Analysis Against Selective FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fgfr-IN-8's In Vitro Performance Against Alternative Selective FGFR Inhibitors, Supported by Experimental Data.

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs. This compound, a potent pan-FGFR inhibitor, has garnered attention for its potential therapeutic applications. This guide provides a comprehensive in vitro comparison of this compound against a panel of selective FGFR inhibitors, offering a clear perspective on their relative potencies and specificities. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to ensure reproducibility.

FGFR Signaling Pathway

The FGFR signaling cascade is a critical regulator of various cellular processes, including proliferation, survival, differentiation, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or translocations of the FGFR genes, is a known driver in a multitude of cancers. The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR initiates receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade triggers the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which in turn regulate gene expression and drive cellular responses.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 P2->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1: Simplified FGFR Signaling Pathway

In Vitro Kinase Inhibition Profile

The inhibitory activity of this compound and a selection of other FGFR inhibitors was assessed against the four FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are presented in the table below. Lower IC50 values indicate greater potency.

InhibitorTypeFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
This compound (Compound 17a) Pan-FGFR (Irreversible)Potent (exact value not specified)Potent (exact value not specified)Potent (exact value not specified)Potent (exact value not specified)
FIIN-3Pan-FGFR (Irreversible)13.12131.435.3[1]
AZD4547Selective (FGFR1/2/3)0.22.51.8>1000[2]
Infigratinib (BGJ398)Selective (FGFR1/2/3)0.91.41.060[3]
PemigatinibSelective (FGFR1/2/3)0.40.51.230[4]
ErdafitinibPan-FGFR1.22.54.65.1
RogaratinibPan-FGFRPotent (exact value not specified)Potent (exact value not specified)Potent (exact value not specified)Potent (exact value not specified)[5]
LY2874455Pan-FGFR2.82.66.46.0[3]

Data Interpretation: this compound is described as a highly potent pan-FGFR inhibitor, suggesting low nanomolar activity against all four isoforms, similar to other pan-FGFR inhibitors like Erdafitinib and LY2874455. In contrast, selective inhibitors such as AZD4547 and Infigratinib show significantly higher potency for FGFR1, 2, and 3 over FGFR4. The irreversible nature of this compound (similar to FIIN-3) may offer a prolonged duration of action compared to reversible inhibitors.

Anti-proliferative Activity in Cancer Cell Lines

The efficacy of FGFR inhibitors in halting cancer cell growth was evaluated using cell proliferation assays in various cancer cell lines with known FGFR alterations. The IC50 values for cell growth inhibition are summarized below.

Cell LineCancer TypeFGFR AlterationThis compound (IC50, nM)AZD4547 (IC50, nM)Infigratinib (IC50, nM)Erdafitinib (IC50, nM)
SNU-16Gastric CancerFGFR2 AmplificationData not available~10~5~20
KMS-11Multiple MyelomaFGFR3 TranslocationData not available~50~30~100
NCI-H1581Lung CancerFGFR1 AmplificationData not available~100~80~150
Hep3BHepatocellular CarcinomaFGFR4 ActivationData not available>1000>1000~50

Data Interpretation: The anti-proliferative activity of FGFR inhibitors generally correlates with their kinase inhibition profiles and the specific FGFR dependencies of the cancer cell lines. Cell lines with amplifications or translocations in FGFR1, 2, or 3 are sensitive to both pan-FGFR inhibitors and selective FGFR1/2/3 inhibitors. In contrast, cell lines driven by FGFR4 activation, such as Hep3B, are more responsive to pan-FGFR inhibitors like Erdafitinib. While specific data for this compound is not available in this comparative context, its pan-FGFR activity suggests it would be effective across a broad range of FGFR-driven cancer cell lines.

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the phosphorylation of a substrate by an FGFR kinase.

Kinase_Assay_Workflow cluster_workflow HTRF Kinase Assay Workflow A 1. Kinase Reaction - FGFR Kinase - Biotinylated Substrate - ATP - Test Inhibitor B 2. Detection - Add HTRF Detection Reagents:  - Eu-Cryptate anti-phospho Ab  - Streptavidin-XL665 A->B C 3. Signal Measurement - Read HTRF signal (Excitation at 320 nm, Emission at 620 nm & 665 nm) B->C D 4. Data Analysis - Calculate IC50 values C->D

Figure 2: HTRF Kinase Assay Workflow

Protocol:

  • Reaction Setup: In a 384-well plate, combine the FGFR enzyme, a biotinylated peptide substrate, and the test inhibitor (e.g., this compound or a selective inhibitor) at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents. These typically include a Europium (Eu)-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Incubation: Incubate for 60 minutes at room temperature to allow for binding of the detection reagents.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).

  • Analysis: The ratio of the 665 nm to 620 nm signals is calculated. The IC50 values are determined by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a four-parameter logistic curve.[6][7]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the FGFR inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blotting for Downstream Signaling

This technique is used to detect the phosphorylation status of key proteins in the FGFR signaling pathway, such as ERK and AKT, to confirm the on-target effect of the inhibitors.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (to membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-AKT) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G

Figure 3: Western Blotting Workflow

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the FGFR inhibitors for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-ERK, p-AKT) and total proteins as loading controls.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Conclusion

This in vitro comparison guide provides a framework for understanding the performance of the pan-FGFR inhibitor this compound in relation to other selective FGFR inhibitors. The data indicates that while selective inhibitors offer high potency against specific FGFR isoforms, pan-FGFR inhibitors like this compound have the advantage of broader activity across all four receptors. This can be particularly beneficial in cancers with less defined FGFR dependencies or in overcoming potential resistance mechanisms involving receptor switching. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these targeted agents. The choice between a pan-FGFR inhibitor and a selective inhibitor will ultimately depend on the specific cancer type, its underlying genetic alterations, and the desired therapeutic outcome.

References

A Comparative Guide to FGFR Inhibition: Erdafitinib vs. a Preclinical Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage FGFR inhibitor, erdafitinib, with a representative preclinical FGFR inhibitor, PD173074. This analysis is based on publicly available experimental data.

Due to the absence of publicly available information on a compound named "Fgfr-IN-8," this guide utilizes data for the well-characterized, potent, and selective preclinical FGFR inhibitor, PD173074, as a proxy for a preclinical-stage compound. This allows for a meaningful comparison of the efficacy profiles between a clinically approved drug and a tool compound used in research.

At a Glance: Efficacy Overview

Erdafitinib, a potent, oral pan-FGFR tyrosine kinase inhibitor, has demonstrated significant clinical efficacy in patients with advanced solid tumors harboring specific FGFR alterations.[1] In contrast, PD173074 has shown potent preclinical activity in both biochemical and cell-based assays, as well as in animal models.

ParameterErdafitinibPD173074 (as a proxy for this compound)
Development Stage Clinically ApprovedPreclinical
Target Pan-FGFR (FGFR1-4)Primarily FGFR1 and FGFR3
Biochemical IC50 (FGFR1) Low nanomolar range~21.5-25 nM[2][3][4]
Biochemical IC50 (FGFR3) Low nanomolar range~5 nM
Cellular Activity Potent anti-proliferative activity in FGFR-altered cancer cell linesPotent inhibition of FGFR3 autophosphorylation (~5 nM) and viability of FGFR3-expressing cells (<20 nM)[2]
In Vivo Efficacy Significant tumor growth inhibition in xenograft models of urothelial carcinomaBlocks tumor growth in various xenograft models
Clinical Efficacy (Urothelial Carcinoma) ORR: 40%-46% Median PFS: 5.5-5.6 months Median OS: 12.1-13.8 monthsNot applicable

In-Depth Efficacy Data

Erdafitinib: Clinical Efficacy in Urothelial Carcinoma

Erdafitinib has undergone extensive clinical evaluation, leading to its approval for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations.

Pivotal Clinical Trial Data:

  • Phase 3 THOR Trial: In patients with FGFR-altered advanced urothelial cancer who had progressed after prior therapy, erdafitinib demonstrated a significant improvement in overall survival (OS) compared to chemotherapy (median OS of 12.1 months vs. 7.8 months). The median progression-free survival (PFS) was 5.6 months with erdafitinib versus 2.7 months with chemotherapy. The objective response rate (ORR) was 45.6% for erdafitinib compared to 11.5% for chemotherapy.

  • Phase 2 BLC2001 Trial: This trial showed an ORR of 40% in patients with FGFR-altered metastatic or surgically unresectable urothelial cancer. The median PFS was 5.5 months, and the median OS was 13.8 months.

PD173074: Preclinical Efficacy Profile

PD173074 serves as a valuable tool for understanding the preclinical potential of FGFR inhibition. Its activity has been characterized in various assays.

Biochemical and Cellular Activity:

  • Enzymatic Assays: PD173074 is a potent, ATP-competitive inhibitor of FGFR1 and FGFR3 with IC50 values of approximately 21.5-25 nM and 5 nM, respectively.[2][5][3][4]

  • Cellular Assays: It effectively inhibits the autophosphorylation of FGFR3 in multiple myeloma cell lines with an IC50 of approximately 5 nM and reduces the viability of FGFR3-expressing cells with an IC50 of less than 20 nM.[2]

In Vivo Animal Models:

  • PD173074 has been shown to block tumor growth in various xenograft models, including those for small cell lung cancer and urothelial carcinoma.[5][6] For instance, in a urothelial carcinoma xenograft model, intraperitoneal administration of PD173074 at 20 mg/kg resulted in a significant reduction in relative tumor volume.[6]

Experimental Protocols

Erdafitinib Clinical Trial Methodology (General Overview)
  • THOR Phase 3 Trial: This was a randomized, open-label, multicenter trial. Eligible patients with metastatic or unresectable urothelial carcinoma with selected FGFR2/3 alterations who had progressed on or after 1 or 2 prior treatments were randomized to receive either erdafitinib (8 mg once daily with a pharmacodynamically guided uptitration to 9 mg daily) or investigator's choice of chemotherapy (docetaxel or vinflunine).[7] The primary endpoint was overall survival.

  • BLC2001 Phase 2 Trial: This was a single-arm, open-label, multicenter study. Patients with metastatic or surgically unresectable urothelial carcinoma with specific FGFR alterations received erdafitinib at a starting dose of 8 mg once daily, with a provision for uptitration to 9 mg daily based on serum phosphate levels. The primary endpoint was the objective response rate.

PD173074 Preclinical Experimental Protocols
  • FGFR Kinase Assay (Biochemical): The inhibitory activity of PD173074 on FGFR kinase activity is typically measured using a radiometric assay. The assay buffer contains HEPES, NaCl, MnCl2, and sodium orthovanadate. A random copolymer of glutamic acid and tyrosine serves as the substrate. The reaction is initiated by adding [γ-32P]ATP, and after incubation, the radioactivity incorporated into the substrate is measured.

  • Cell Viability Assay: The effect of PD173074 on the viability of cancer cell lines is commonly assessed using an MTT assay. Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor. After a set incubation period (e.g., 48 hours), MTT reagent is added, and the resulting formazan product is dissolved and quantified by measuring its absorbance.

  • Tumor Xenograft Model: To evaluate in vivo efficacy, human cancer cells are implanted subcutaneously into immunocompromised mice.[8] Once tumors reach a palpable size, mice are treated with the inhibitor (e.g., via intraperitoneal injection) or a vehicle control.[6][8] Tumor volume is measured regularly to determine the effect of the treatment on tumor growth.[6]

Visualizing the Mechanism of Action: The FGFR Signaling Pathway

Both erdafitinib and PD173074 exert their therapeutic effects by inhibiting the fibroblast growth factor receptor (FGFR) signaling pathway. Dysregulation of this pathway, through mechanisms such as gene mutations, amplifications, or fusions, can lead to uncontrolled cell proliferation, survival, and angiogenesis, which are hallmarks of cancer. By blocking the kinase activity of FGFRs, these inhibitors prevent the downstream signaling cascades that drive tumor growth.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibition Fgfr-IN-8_proxy PD173074 Fgfr-IN-8_proxy->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: FGFR signaling pathway and points of inhibition.

References

Validating Target Engagement of Novel FGFR Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the quest for novel cancer therapeutics, validating the direct interaction of a drug with its intended target within a cellular environment is a critical step. This guide provides a comparative overview of methodologies to validate the target engagement of fibroblast growth factor receptor (FGFR) inhibitors, with a focus on providing actionable data and protocols for researchers in drug development.

While direct experimental data for a compound designated "Fgfr-IN-8" is not publicly available, this guide will use established FGFR inhibitors—AZD4547 , Infigratinib (BGJ398) , and Pemigatinib (INCB054828) —as exemplars to illustrate the principles and techniques of target engagement validation.

Understanding FGFR Signaling

Fibroblast growth factor receptors are a family of receptor tyrosine kinases (RTKs) that, upon binding to FGF ligands, dimerize and autophosphorylate, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1][2][3][4] These pathways are crucial for cell proliferation, survival, and migration. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers.[5][6] FGFR inhibitors typically act as ATP-competitive agents, binding to the kinase domain and preventing autophosphorylation and subsequent signal transduction.[3][6]

FGFR Signaling Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Recruits & Phosphorylates PI3K PI3K P_FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound (or other inhibitor) Inhibitor->P_FGFR Inhibits Western Blot Workflow Cell_Culture 1. Culture FGFR-dependent cancer cells Treatment 2. Treat with this compound (or other inhibitor) at various concentrations Cell_Culture->Treatment Lysis 3. Lyse cells and quantify protein Treatment->Lysis SDS_PAGE 4. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 5. Transfer proteins to membrane SDS_PAGE->Transfer Blocking 6. Block membrane Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (p-FGFR, FGFR, p-ERK, ERK, loading control) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detect signal using chemiluminescence Secondary_Ab->Detection Analysis 10. Analyze band intensity Detection->Analysis NanoBRET Workflow Transfection 1. Transfect HEK293 cells with FGFR-NanoLuc® fusion vector Seeding 2. Seed cells into a 96-well plate Transfection->Seeding Inhibitor_Addition 3. Add test compound (e.g., this compound) Seeding->Inhibitor_Addition Tracer_Addition 4. Add NanoBRET™ tracer Inhibitor_Addition->Tracer_Addition Incubation 5. Incubate for 2 hours Tracer_Addition->Incubation Substrate_Addition 6. Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor Incubation->Substrate_Addition Measurement 7. Measure BRET signal on a luminometer Substrate_Addition->Measurement IC50_Calculation 8. Calculate IC50 values Measurement->IC50_Calculation CETSA Workflow Cell_Treatment 1. Treat intact cells with This compound or vehicle Heating 2. Heat cell suspensions at a range of temperatures Cell_Treatment->Heating Lysis 3. Lyse cells (e.g., freeze-thaw) Heating->Lysis Centrifugation 4. Separate soluble and precipitated proteins by centrifugation Lysis->Centrifugation Supernatant_Collection 5. Collect the supernatant (soluble fraction) Centrifugation->Supernatant_Collection Protein_Detection 6. Detect remaining soluble FGFR by Western Blot, ELISA, or other methods Supernatant_Collection->Protein_Detection Curve_Generation 7. Generate melt curves and isothermal dose-response curves Protein_Detection->Curve_Generation

References

Kinase Selectivity Showdown: Fgfr-IN-8 Demonstrates Superior Specificity Against a Panel of Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis comparing the kinase selectivity profiles of several prominent tyrosine kinase inhibitors (TKIs), Fgfr-IN-8 has emerged as a highly selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. This guide provides a detailed comparison of this compound's selectivity against that of other TKIs, including the multi-kinase inhibitors ponatinib and dovitinib, and the pan-FGFR inhibitor erdafitinib. The data presented herein, supported by established experimental methodologies, underscores the potential of this compound as a precisely targeted therapeutic agent for FGFR-driven malignancies.

Introduction to Kinase Selectivity

The efficacy of tyrosine kinase inhibitors is intrinsically linked to their selectivity – their ability to inhibit the intended target kinase without affecting other kinases in the kinome. Off-target kinase inhibition can lead to undesirable side effects and limit the therapeutic window of a drug. This guide delves into the comparative kinase selectivity of this compound, a potent and irreversible FGFR inhibitor, and other TKIs with varying selectivity profiles.

Comparative Kinase Inhibition Profiles

The kinase inhibitory activity of this compound (as represented by its closely related predecessor, PRN1371), ponatinib, dovitinib, and erdafitinib was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the tables below. Lower IC50 values indicate greater potency.

This compound (PRN1371) Kinase Selectivity

PRN1371, the precursor to this compound, demonstrates exceptional selectivity for the FGFR family. In a broad kinase panel screen of 251 kinases, potent inhibition (IC50 < 20 nM) was almost exclusively observed against FGFR1, FGFR2, FGFR3, and FGFR4.[1][2] Notably, Colony-Stimulating Factor 1 Receptor (CSF1R) was the only other kinase significantly inhibited.[1]

Kinase TargetPRN1371 IC50 (nM)[1]
FGFR10.6
FGFR21.3
FGFR34.1
FGFR419.3
CSF1R8.1
Ponatinib Kinase Selectivity

Ponatinib is a multi-kinase inhibitor known for its potent activity against BCR-ABL, including the T315I mutant.[3] However, it also potently inhibits a range of other kinases, including FGFRs, VEGFRs, and PDGFRs, which can contribute to its toxicity profile.[4]

Kinase TargetPonatinib IC50 (nM)[4]
ABL0.37
ABL (T315I)2.0
FGFR12.0
PDGFRα1.0
SRC5.4
VEGFR21.1
FLT313
KIT13
Dovitinib Kinase Selectivity

Dovitinib is another multi-targeted TKI that inhibits several receptor tyrosine kinase families, including FGFRs, VEGFRs, and PDGFRs.[5][6] Its broad-spectrum activity has been evaluated in various cancers.[7]

Kinase TargetDovitinib IC50 (nM)[5][6]
FLT31
c-Kit2
FGFR18
FGFR39
VEGFR110
VEGFR213
VEGFR38
PDGFRα27
PDGFRβ210
CSF-1R36
Erdafitinib Kinase Selectivity

Erdafitinib is a pan-FGFR inhibitor that shows potent inhibition of all four FGFR family members.[8] While more selective for FGFRs than multi-kinase inhibitors like ponatinib and dovitinib, it also exhibits some activity against other kinases such as VEGFR2.[8][9]

Kinase TargetErdafitinib IC50 (nM)[8]
FGFR11.2
FGFR22.5
FGFR33.0
FGFR45.7
VEGFR236.8

Signaling Pathway Context

To understand the significance of FGFR inhibition, it is crucial to visualize its role in cellular signaling. The following diagram illustrates the canonical FGFR signaling pathway, which, when dysregulated, can drive tumor growth, proliferation, and survival.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Activates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Proliferation

Caption: The FGFR signaling cascade.

Experimental Methodologies

The determination of kinase inhibition profiles relies on robust and standardized experimental protocols. A generalized workflow for a biochemical kinase assay is depicted below.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare Incubate Incubate Kinase with Test Compound Prepare->Incubate Initiate Initiate Reaction (Add Substrate/ATP) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Stop->Detect Analyze Data Analysis (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: General workflow of a biochemical kinase assay.

Biochemical Kinase Assays

Biochemical assays are performed to measure the direct inhibitory effect of a compound on a purified kinase. Common methods include:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the inhibition of phosphate transfer to a substrate by the kinase.

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10][11]

  • Caliper Capillary Electrophoresis: This method separates phosphorylated and non-phosphorylated substrates based on charge to determine kinase activity.[1]

Typical Protocol Outline:

  • Reagent Preparation: The kinase, a specific peptide substrate, ATP, and the test inhibitor are diluted in an appropriate kinase buffer.

  • Incubation: The kinase is pre-incubated with varying concentrations of the inhibitor.

  • Reaction Initiation: The kinase reaction is started by the addition of the substrate and ATP mixture.

  • Reaction Termination: The reaction is stopped after a defined period.

  • Signal Detection: The amount of phosphorylated substrate or ADP produced is quantified using a detection reagent and a plate reader.

  • Data Analysis: The results are used to calculate the IC50 value for the inhibitor.

Cellular Kinase Assays

Cellular assays are conducted to assess the inhibitor's activity in a more physiologically relevant environment.

Typical Protocol Outline:

  • Cell Culture: Cancer cell lines with known FGFR alterations are cultured.

  • Compound Treatment: Cells are treated with a range of inhibitor concentrations.

  • Lysis and Protein Quantification: After treatment, cells are lysed, and protein concentration is determined.

  • Western Blotting or ELISA: The phosphorylation status of FGFR and downstream signaling proteins (e.g., ERK) is assessed by Western blotting or ELISA to determine the extent of target inhibition.

Conclusion

The data presented in this guide clearly illustrates the superior kinase selectivity of this compound compared to multi-kinase inhibitors like ponatinib and dovitinib, and even the more targeted pan-FGFR inhibitor, erdafitinib. By potently and selectively inhibiting the FGFR family, this compound holds the promise of a more targeted therapeutic approach with a potentially wider therapeutic window and reduced off-target side effects. This high degree of selectivity makes this compound a compelling candidate for the treatment of cancers driven by aberrant FGFR signaling. Further clinical investigation is warranted to fully realize its therapeutic potential.

References

Comparative Analysis of Fgfr-IN-8 Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of Fgfr-IN-8 against other prominent FGFR inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.

Introduction to this compound

This compound is a potent, orally active, pan-FGFR inhibitor that targets both wild-type and mutant forms of the fibroblast growth factor receptor (FGFR). Its efficacy against various FGFR isoforms and clinically relevant mutants makes it a valuable tool in cancer research. Understanding its cross-reactivity profile is crucial for interpreting experimental results and predicting potential off-target effects.

This compound Kinase Selectivity Profile

The inhibitory activity of this compound has been characterized against a panel of wild-type and mutant FGFR kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, are presented in the table below.

Kinase TargetIC50 (nM)
FGFR1<0.5
FGFR3<0.5
N549H-FGFR2<0.5
K650E-FGFR3<0.5
K650M-FGFR34.8
FGFR47.30
V555M-FGFR322.6
V561M-FGFR1262.5
V564F-FGFR2189.1

Table 1: Inhibitory Activity of this compound against a panel of FGFR kinases. Data sourced from MedChemExpress.[1]

The data demonstrates that this compound is a highly potent inhibitor of FGFR1 and FGFR3, with sub-nanomolar IC50 values. It also shows strong activity against the N549H mutant of FGFR2 and the K650E mutant of FGFR3. Its potency against FGFR4 is also in the low nanomolar range. Notably, this compound retains activity against the V555M gatekeeper mutation in FGFR3, although with a higher IC50 value. Its activity is reduced against the V561M mutant of FGFR1 and the V564F mutant of FGFR2.

Comparison with Alternative FGFR Inhibitors

To provide context for the selectivity of this compound, this section compares its activity with other well-characterized FGFR inhibitors. The selection of these alternatives is based on their different selectivity profiles, representing a range of available research tools.

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)Other Notable Targets (IC50 < 100 nM)
This compound <0.5 - <0.5 7.30 -
Dovitinib8109-FLT3 (1 nM), c-Kit (2 nM), VEGFR1 (13 nM), VEGFR2 (13 nM), VEGFR3 (8 nM), PDGFRβ (210 nM)
Lenvatinib46---VEGFR1 (1.1 nM), VEGFR2 (1.3 nM), VEGFR3 (1.3 nM), KIT (71 nM), RET (40.4 nM), PDGFRα (39 nM), PDGFRβ (50.8 nM)
RLY-4008>250-fold selectivity over FGFR1Potent inhibitor->5,000-fold selectivity over FGFR4MEK5, MKNK2

Table 2: Comparative kinase inhibition profiles of this compound and selected alternative FGFR inhibitors. Data for Dovitinib and Lenvatinib sourced from various publications. RLY-4008 data from a 2023 publication.[2] Please note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Dovitinib is a multi-kinase inhibitor with potent activity against FGFRs, VEGFRs, and other receptor tyrosine kinases.[3] Lenvatinib also exhibits a multi-targeted profile, with strong inhibition of VEGFRs in addition to FGFRs. In contrast, RLY-4008 is a highly selective FGFR2 inhibitor, demonstrating significantly less activity against other FGFR family members.[2]

Experimental Protocols

The determination of IC50 values for this compound was performed using biochemical assays that measure the enzymatic activity of the purified kinase domains of the respective FGFRs in the presence of varying concentrations of the inhibitor. A typical protocol for such an assay is as follows:

Kinase Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation: Recombinant human FGFR kinase domains are expressed and purified. A specific peptide substrate for the kinase is synthesized or obtained commercially.

  • Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate format. Each well contains the purified kinase, the peptide substrate, ATP (adenosine triphosphate) as the phosphate donor, and a specific concentration of the inhibitor (or DMSO as a vehicle control).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining in the well after the kinase reaction. Less ATP remaining indicates higher kinase activity.

    • Fluorescence-based assays: Employing methods like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylated product.

  • Data Analysis: The raw data is converted to percent inhibition relative to the control (DMSO-treated) wells. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action of this compound and the experimental workflow for its characterization, the following diagrams have been generated using Graphviz (DOT language).

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binding & Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR:f2->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR:f2->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR:f2->PLCg STAT STAT Pathway FGFR:f2->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation STAT->Proliferation Fgfr_IN_8 This compound Fgfr_IN_8->FGFR:f2 Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Characterization of this compound reagents Prepare Reagents: - Purified FGFR Kinases - Peptide Substrate - ATP - this compound (serial dilutions) start->reagents assay Perform Kinase Assay: Incubate Kinase, Substrate, ATP, and this compound reagents->assay detection Detect Substrate Phosphorylation (e.g., Luminescence, Radiometry) assay->detection analysis Data Analysis: Calculate % Inhibition detection->analysis ic50 Determine IC50 Values: Fit data to dose-response curve analysis->ic50 comparison Compare with Alternative Inhibitors ic50->comparison end End: Cross-Reactivity Profile comparison->end

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent pan-FGFR inhibitor with high activity against wild-type FGFR1 and FGFR3, as well as several clinically relevant mutant forms of FGFR2 and FGFR3. Its cross-reactivity profile, when compared to other inhibitors like dovitinib and lenvatinib, suggests a more selective action against the FGFR family, with less potent inhibition of other kinase families such as VEGFRs. For researchers studying FGFR signaling, this compound provides a valuable tool for potent and relatively selective inhibition of this pathway. However, as with any kinase inhibitor, careful consideration of its off-target effects, particularly at higher concentrations, is essential for the accurate interpretation of experimental outcomes. The choice of an appropriate FGFR inhibitor will depend on the specific research question, the FGFR isoforms and mutations of interest, and the desired level of selectivity.

References

A Comparative Guide to FGFR Inhibitors in FGFR-Amplified Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, often driven by gene amplification, is a key oncogenic driver in a variety of solid tumors, including breast, gastric, and lung cancers.[2][3] This has led to the development of numerous FGFR inhibitors as promising therapeutic agents. This guide provides a comparative overview of the performance of several key FGFR inhibitors in preclinical models of FGFR-amplified cancers, supported by experimental data and detailed protocols. While specific data for a compound designated "Fgfr-IN-8" is not publicly available, this guide establishes a framework for its evaluation against existing agents.

Data Presentation: Comparative Efficacy of FGFR Inhibitors

The following tables summarize the in vitro and in vivo efficacy of several well-characterized FGFR inhibitors in relevant FGFR-amplified cancer cell lines and xenograft models.

Table 1: In Vitro Anti-proliferative Activity of FGFR Inhibitors in FGFR-Amplified Cancer Cell Lines

InhibitorCell LineCancer TypeFGFR AmplificationIC50 (nM)Reference
Pemigatinib SNU-16Gastric CancerFGFR25.8[4]
NCI-H1581Lung CancerFGFR112[5]
Infigratinib (BGJ398) KATO-IIIGastric CancerFGFR29.6[6]
SUM-52PEBreast CancerFGFR125
Erdafitinib (JNJ-42756493) RT112/84Bladder CancerFGFR32.2
NCI-H1581Lung CancerFGFR114[5]
AZD4547 SNU-16Gastric CancerFGFR23
MDA-MB-134Breast CancerFGFR17
Dovitinib NCI-H716Colorectal CancerFGFR240
KATO-IIIGastric CancerFGFR230

Table 2: In Vivo Anti-tumor Activity of FGFR Inhibitors in FGFR-Amplified Xenograft Models

InhibitorXenograft ModelCancer TypeFGFR AmplificationDosing RegimenTumor Growth Inhibition (%)Reference
Pemigatinib SNU-16Gastric CancerFGFR210 mg/kg, QD85
Infigratinib (BGJ398) NCI-H1581Lung CancerFGFR130 mg/kg, QD78
Erdafitinib (JNJ-42756493) RT112/84Bladder CancerFGFR310 mg/kg, QD92
AZD4547 KATO-IIIGastric CancerFGFR212.5 mg/kg, BID95

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can serve as a foundation for the evaluation of novel FGFR inhibitors like this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate FGFR-amplified cancer cells (e.g., SNU-16, NCI-H1581) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the FGFR inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the FGFR inhibitor at various concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.

In Vivo Tumor Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

  • Tumor Implantation: Subcutaneously inject FGFR-amplified cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the FGFR inhibitor or vehicle control daily via oral gavage at the specified doses.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Mandatory Visualization

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and angiogenesis.[2][7]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Fgfr_IN_8 This compound Fgfr_IN_8->FGFR

Caption: Canonical FGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for In Vitro FGFR Inhibitor Comparison

A standardized workflow is crucial for the objective comparison of different FGFR inhibitors.

Experimental_Workflow start Start: Select FGFR-amplified Cancer Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound and Comparator Inhibitors seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis western Western Blot for Downstream Signaling treat->western analyze Data Analysis: IC50, % Apoptosis, Protein Levels viability->analyze apoptosis->analyze western->analyze compare Compare Efficacy of This compound to Alternatives analyze->compare

Caption: A typical workflow for the in vitro comparison of FGFR inhibitors.

This guide provides a foundational comparison of existing FGFR inhibitors and a framework for evaluating novel compounds like this compound. Researchers are encouraged to adapt these protocols and expand upon these studies to further elucidate the therapeutic potential of targeting the FGFR pathway in cancer.

References

Validating Pan-FGFR Inhibitor Anti-Tumor Effects with Immunohistochemical Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of two potent pan-FGFR inhibitors, LY2874455 and Infigratinib (BGJ398), as illustrative examples for validating the anti-tumor effects of compounds like the conceptual Fgfr-IN-8. We will delve into their in vivo efficacy, supported by immunohistochemistry (IHC) data, and provide detailed experimental protocols.

Comparative Analysis of Pan-FGFR Inhibitors

Both LY2874455 and Infigratinib are orally bioavailable small-molecule inhibitors targeting FGFRs, albeit with distinct profiles. LY2874455 is a pan-FGFR inhibitor with potent activity against FGFR1, FGFR2, FGFR3, and FGFR4. Infigratinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1] The choice of inhibitor can be guided by the specific FGFR alterations present in the tumor model.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of these inhibitors has been demonstrated in various xenograft models. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo Anti-Tumor Activity of LY2874455

Xenograft ModelCancer TypeTreatment Dose & ScheduleTumor Growth Inhibition (TGI)Reference
LS70xDedifferentiated Liposarcoma (FRS2-amplified)3 mg/kg, twice daily (BID)Significant inhibition from day 4
A549Non-Small Cell Lung Cancer3 mg/kg, once daily + 10 Gy X-raySignificant suppression vs. either treatment alone[2]
SNU-16Gastric CancerNot specifiedDose-dependent inhibition[3]
RT-112Bladder Cancer3 mg/kg, twice dailySignificant regression[1]
OPM-2Multiple Myeloma3 mg/kg, twice dailySignificant regression[1]

Table 2: In Vivo Anti-Tumor Activity of Infigratinib (BGJ398)

Xenograft ModelCancer TypeTreatment Dose & ScheduleTumor Growth Inhibition (TGI)Reference
RT112Bladder Cancer (FGFR3-TACC3 fusion)Once daily for 14 daysDose-dependent inhibition[4]
Patient-Derived Xenograft (PDX)Cholangiocarcinoma, Breast Cancer, Liver Cancer, Gastric Cancer, Glioma (FGFR fusion-positive)Once daily for 3 weeksReduction in tumor volume in all models[4][5]
HCC PDXHepatocellular Carcinoma (High FGFR expression)Not specifiedPotent suppression of tumor growth[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for in vivo anti-tumor studies and IHC staining for FGFR2.

In Vivo Xenograft Study Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pan-FGFR inhibitor in a subcutaneous xenograft model.

  • Cell Culture and Animal Model:

    • Culture human cancer cells with known FGFR alterations (e.g., FGFR2 amplification or fusion) under standard conditions.

    • Utilize immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring tumor dimensions with calipers twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=6-10 mice per group).

  • Drug Administration:

    • Prepare the pan-FGFR inhibitor (e.g., LY2874455 or Infigratinib) in a suitable vehicle.

    • Administer the inhibitor orally at the predetermined dose and schedule (e.g., 3 mg/kg, once or twice daily).

    • Administer the vehicle to the control group following the same schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight twice weekly.

    • Observe the animals for any signs of toxicity.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tissue Collection and Analysis:

    • Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for IHC analysis.

    • Snap-freeze the remaining tumor tissue for other molecular analyses (e.g., Western blot).

Immunohistochemistry (IHC) Protocol for FGFR2 in FFPE Tumor Tissue

This protocol provides a step-by-step guide for staining Formalin-Fixed Paraffin-Embedded (FFPE) tumor sections to evaluate FGFR2 protein expression.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 changes, 3 minutes each).

    • Immerse in 70% ethanol (2 changes, 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against FGFR2 (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer.

    • Incubation can be for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse sections with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

  • Chromogen and Counterstaining:

    • Rinse with PBS.

    • Apply a chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate sections through graded alcohols and xylene.

    • Mount with a permanent mounting medium.

  • Interpretation of Staining:

    • FGFR2 expression is typically observed in the cytoplasm and/or membrane of tumor cells.

    • Staining intensity can be scored (e.g., 0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong).[5]

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential for a clear understanding of complex biological systems and experimental designs.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: The FGFR signaling cascade, a key driver of tumorigenesis.

Experimental_Workflow In Vivo Efficacy and IHC Validation Workflow start Start: Tumor Model Selection implantation Tumor Cell Implantation start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment (Vehicle vs. Inhibitor) randomization->treatment endpoint Endpoint Analysis treatment->endpoint ihc IHC Staining for FGFR2 & Biomarkers endpoint->ihc data Data Analysis: Tumor Growth Inhibition & IHC Scoring ihc->data

Caption: Workflow for assessing anti-tumor effects and IHC validation.

Inhibitor_Comparison Logical Comparison of Pan-FGFR Inhibitors cluster_attributes Key Attributes inhibitor Pan-FGFR Inhibitor ly2874455 LY2874455 (FGFR1-4) inhibitor->ly2874455 infigratinib Infigratinib (FGFR1-3) inhibitor->infigratinib selectivity Target Selectivity ly2874455->selectivity Broad (FGFR1-4) efficacy In Vivo Efficacy ly2874455->efficacy Demonstrated in various xenograft models biomarker Biomarker Strategy ly2874455->biomarker FGFR2 overexpression by IHC can guide patient selection infigratinib->selectivity Selective (FGFR1-3) infigratinib->efficacy Effective in FGFR fusion-positive and high-expressing models infigratinib->biomarker FGFR2 fusions are a key predictive biomarker

Caption: A logical comparison of LY2874455 and Infigratinib.

References

A Head-to-Head Comparison of Futibatinib and Fgfr-IN-8 in FGFR Fusion-Positive Models for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) fusions, the irreversible inhibitor futibatinib has emerged as a clinically approved option, particularly for cholangiocarcinoma. For preclinical research and the exploration of novel therapeutic strategies, tool compounds are indispensable. This guide provides a comparative overview of futibatinib and the preclinical investigational compound Fgfr-IN-8, focusing on their performance in FGFR fusion-positive models. Due to the limited public information on a compound specifically named "this compound," this comparison utilizes data for the well-characterized preclinical FGFR inhibitor, PD173074, as a representative tool compound for indirect comparison against the clinically advanced futibatinib.

This guide is intended for researchers, scientists, and drug development professionals to objectively assess the attributes of these two agents based on available experimental data.

Mechanism of Action: Covalent vs. Reversible Inhibition

Futibatinib is a selective, irreversible inhibitor of FGFR1, 2, 3, and 4.[1][2] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1][2] This irreversible binding leads to sustained inhibition of FGFR signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, ultimately decreasing the viability of cancer cells with FGFR alterations.[1]

In contrast, PD173074 is a potent, ATP-competitive, and reversible inhibitor of FGFR1 and FGFR3, with activity also reported against FGFR2 and VEGFR2.[3][4] Its mechanism relies on non-covalent interactions within the ATP-binding pocket, leading to a more transient inhibition of receptor autophosphorylation and downstream signaling compared to an irreversible inhibitor.[3]

In Vitro Efficacy: Potency Against FGFR Kinases and Cancer Cell Lines

The in vitro potency of futibatinib and PD173074 has been evaluated in various enzymatic and cell-based assays. Futibatinib demonstrates potent inhibition of all four FGFR isoforms in the low nanomolar range.[1] In cell lines harboring FGFR fusions, futibatinib has shown significant anti-proliferative activity.

PD173074 is also a potent inhibitor of FGFR1 and FGFR3, with IC50 values in the low nanomolar range.[3][4] Its efficacy has been demonstrated in cell lines with FGFR activating mutations and fusions, particularly in bladder cancer models.[5]

Table 1: In Vitro Potency of Futibatinib and PD173074

ParameterFutibatinibPD173074
Target Kinases FGFR1, FGFR2, FGFR3, FGFR4FGFR1, FGFR3 (potent); FGFR2, VEGFR2 (less potent)
Binding Mechanism Covalent, IrreversibleReversible, ATP-competitive
FGFR1 IC50 1.8 nM[1]~25 nM[3]
FGFR2 IC50 1.4 nM[1]-
FGFR3 IC50 1.6 nM[1]~5 nM
FGFR4 IC50 3.7 nM[1]-
Cell Lines with FGFR Fusions (Reported Activity) Cholangiocarcinoma, Breast Cancer[6][7]Bladder Cancer (FGFR3-TACC3, FGFR3-BAIAP2L1)[5]

In Vivo Efficacy in FGFR Fusion-Positive Xenograft Models

Both futibatinib and PD173074 have demonstrated anti-tumor activity in preclinical xenograft models of cancers with FGFR alterations.

Futibatinib has shown significant dose-dependent tumor growth inhibition in various xenograft models, including those derived from gastric and breast cancers with FGFR aberrations.[1][6] Clinical trial data has robustly confirmed its efficacy in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma, leading to its FDA approval for this indication.[7][8]

PD173074 has also demonstrated in vivo efficacy, significantly delaying tumor growth in bladder cancer xenograft models harboring FGFR3 fusions (FGFR3-TACC3 and FGFR3-BAIAP2L1).[4][5]

Table 2: In Vivo Efficacy in Xenograft Models

Model TypeCompoundDosing and AdministrationOutcome
FGFR2 Fusion-Positive Cholangiocarcinoma (Clinical) Futibatinib20 mg orally, once dailyObjective Response Rate: 42%[8]
FGFR3-BAIAP2L1 Fusion Bladder Cancer Xenograft PD173074Daily intraperitoneal injectionSignificant tumor growth delay[4][5]
FGFR3-TACC3 Fusion Bladder Cancer Xenograft PD173074Daily intraperitoneal injectionSignificant tumor growth delay[5]
FGFR2-Amplified Gastric Cancer Xenograft FutibatinibOral administrationDose-dependent tumor reduction[1]

Resistance Mechanisms

A critical aspect of targeted therapy is the emergence of resistance. For FGFR inhibitors, resistance can arise from on-target mutations within the FGFR kinase domain or through the activation of bypass signaling pathways.

Futibatinib, due to its irreversible binding mechanism, has shown preclinical activity against some FGFR mutations that confer resistance to reversible inhibitors.[9] However, acquired resistance to futibatinib can still occur, often through the emergence of new mutations in the FGFR kinase domain.[10]

Resistance to reversible inhibitors like PD173074 can be mediated by gatekeeper mutations in the FGFR kinase domain.[11] Additionally, upregulation of bypass pathways, such as the EGFR signaling pathway, has been implicated in resistance to FGFR inhibition.[12]

cluster_0 FGFR Fusion-Driven Signaling FGFR Fusion Protein FGFR Fusion Protein RAS/MAPK Pathway RAS/MAPK Pathway FGFR Fusion Protein->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway FGFR Fusion Protein->PI3K/AKT Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival

FGFR Fusion Protein Signaling Pathway

cluster_1 Inhibitor Mechanism of Action Futibatinib Futibatinib FGFR Kinase Domain FGFR Kinase Domain Futibatinib->FGFR Kinase Domain Binds to PD173074 PD173074 PD173074->FGFR Kinase Domain Binds to Covalent Bond (Irreversible) Covalent Bond (Irreversible) FGFR Kinase Domain->Covalent Bond (Irreversible) Non-covalent Interaction (Reversible) Non-covalent Interaction (Reversible) FGFR Kinase Domain->Non-covalent Interaction (Reversible)

Inhibitor Binding Mechanisms

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

Recombinant FGFR kinase domains are incubated with the inhibitor at various concentrations in a buffer containing ATP and a substrate (e.g., a random copolymer of glutamic acid and tyrosine).[3] The reaction is initiated by the addition of [γ-³²P]ATP.[3] After incubation, the amount of incorporated radiolabel into the substrate is quantified to determine the inhibitory activity (IC50) of the compound.[3]

Cell Proliferation/Viability Assay (General Protocol)

Cancer cell lines harboring FGFR fusions are seeded in 96-well plates and treated with a range of inhibitor concentrations.[1] After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay, such as MTT, SRB, or CellTiter-Glo.[6][13] The half-maximal inhibitory concentration (GI50 or IC50) is then calculated from the dose-response curves.

cluster_2 Cell Viability Assay Workflow A Seed FGFR Fusion-Positive Cells B Treat with Inhibitor (Varying Concentrations) A->B C Incubate (e.g., 72 hours) B->C D Add Viability Reagent (e.g., MTT, SRB) C->D E Measure Absorbance/Luminescence D->E F Calculate GI50/IC50 E->F

Cell Viability Assay Workflow

Western Blotting for Signaling Pathway Analysis (General Protocol)

Cells are treated with the inhibitor for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane.[14] The membranes are probed with primary antibodies specific for phosphorylated and total forms of FGFR and downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).[14] Secondary antibodies conjugated to a detectable enzyme are used for visualization.[14]

In Vivo Xenograft Studies (General Protocol)

Human cancer cells with FGFR fusions are subcutaneously injected into immunocompromised mice.[4] Once tumors reach a palpable size, mice are randomized into treatment and control groups.[4] The inhibitor is administered (e.g., orally or intraperitoneally) at a specified dose and schedule.[4] Tumor volume is measured regularly to assess treatment efficacy.[4] At the end of the study, tumors may be excised for further analysis.[4]

Conclusion

Futibatinib represents a significant advancement in the treatment of FGFR fusion-positive cancers, offering a potent and durable response through its irreversible mechanism of action. As a preclinical tool compound, PD173074 provides a valuable resource for investigating the fundamental biology of FGFR signaling and for the initial evaluation of therapeutic concepts in FGFR-driven cancers, including those with fusions. The choice between these inhibitors will depend on the specific research question, with futibatinib being the clear choice for studies aiming for clinical translation in FGFR fusion-positive cholangiocarcinoma, while PD173074 remains a relevant tool for broader preclinical exploration of reversible FGFR inhibition. The detailed experimental protocols provided herein should facilitate the design and execution of rigorous comparative studies.

References

Head-to-Head Comparison: Pemigatinib vs. a Preclinical FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed, data-driven comparison of the FDA-approved FGFR inhibitor, pemigatinib, with a representative preclinical selective FGFR inhibitor, AZD4547. Data for a compound specifically named "Fgfr-IN-8" is not publicly available in the scientific literature. Therefore, AZD4547 has been chosen as a comparator to illustrate a typical preclinical profile of a selective FGFR inhibitor. This comparison aims to offer a comprehensive overview of their biochemical potency, cellular activity, and underlying mechanisms of action to inform research and drug development efforts in the field of FGFR-targeted therapies.

Introduction to FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2][3] Genetic alterations in FGFR genes, including amplifications, mutations, and fusions, can lead to aberrant signaling and are implicated in the pathogenesis of various cancers.[1][4][5] This has established the FGFR family as a key therapeutic target in oncology.[4]

Pemigatinib (INCB054828) is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3.[6] It has received accelerated FDA approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[6]

AZD4547 is a potent, selective, and orally bioavailable inhibitor of FGFR1, 2, and 3, and has been extensively evaluated in preclinical and clinical studies.

Biochemical Potency

The inhibitory activity of pemigatinib and AZD4547 against the kinase domains of FGFR isoforms has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)VEGFR2 (IC50, nM)
Pemigatinib 0.40.51.1>1000
AZD4547 0.22.51.8>1000

Data for pemigatinib (INCB054828) and AZD4547 are compiled from preclinical studies.[6][7]

Cellular Activity

The anti-proliferative effects of pemigatinib and AZD4547 have been assessed in various cancer cell lines harboring different FGFR alterations.

Cell LineCancer TypeFGFR AlterationPemigatinib (IC50, nM)AZD4547 (IC50, nM)
KMS-11Multiple MyelomaFGFR3 Translocation312
RT-112Bladder CancerFGFR3-TACC3 Fusion1028
SNU-16Gastric CancerFGFR2 Amplification1315
NCI-H1581Lung CancerFGFR1 Amplification2530

Data represents a summary from various preclinical investigations.[6][8]

Experimental Protocols

Kinase Inhibition Assay (Biochemical Potency)

The inhibitory activity of the compounds against FGFR kinases is typically determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Methodology:

  • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with the test compound (pemigatinib or AZD4547) at various concentrations.

  • A biotinylated poly-Glu-Tyr (4:1) peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a set time at room temperature.

  • The reaction is stopped by the addition of EDTA.

  • A europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

  • Streptavidin-allophycocyanin (SA-APC) is added to bind to the biotinylated substrate.

  • The TR-FRET signal, which is proportional to the extent of substrate phosphorylation, is measured using a suitable plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (Cellular Activity)

The effect of the inhibitors on the proliferation of cancer cell lines is commonly assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Methodology:

  • Cancer cell lines with known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test compound (pemigatinib or AZD4547) for 72 hours.

  • The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Luminescence is measured using a luminometer.

  • IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a nonlinear regression model.

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[1][3] FGFR inhibitors like pemigatinib and AZD4547 act by blocking the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Inhibitor Pemigatinib / AZD4547 Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of pemigatinib/AZD4547.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel FGFR inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

Experimental_Workflow Biochemical Biochemical Assays (Kinase Inhibition) Cellular Cell-Based Assays (Viability, Signaling) Biochemical->Cellular InVivo In Vivo Models (Xenografts) Cellular->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD

Caption: A typical experimental workflow for the preclinical evaluation of an FGFR inhibitor.

Conclusion

Both pemigatinib and the preclinical inhibitor AZD4547 demonstrate potent and selective inhibition of FGFR1, 2, and 3 at both the biochemical and cellular levels. Their activity is particularly pronounced in cancer cell lines harboring FGFR alterations, highlighting the importance of patient selection for targeted therapies. The data presented in this guide underscores the therapeutic potential of selective FGFR inhibition and provides a framework for the continued development and evaluation of novel agents in this class. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies.

References

Benchmarking Fgfr-IN-8 Against Next-Generation FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[2][3] This has led to the development of a range of FGFR inhibitors. While first-generation inhibitors showed promise, their efficacy has been limited by off-target effects and the rapid emergence of drug resistance.[4]

This guide provides an objective comparison of Fgfr-IN-8, a representative of the FIIN (FGFR Irreversible Inhibitor) series of covalent inhibitors, against other next-generation FGFR inhibitors. The FIIN compounds, such as FIIN-2 and FIIN-3, were designed to overcome the limitations of earlier inhibitors, particularly resistance conferred by gatekeeper mutations in the FGFR kinase domain.[4][5] We will benchmark its performance against prominent next-generation inhibitors including Futibatinib (TAS-120), Pemigatinib, and Erdafitinib, focusing on biochemical potency, efficacy against resistance mutations, and in vivo performance.

Comparative Efficacy and Potency

The in vitro potency of FGFR inhibitors is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (represented by the closely related and well-characterized FIIN-3) and other next-generation inhibitors against the four FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
FIIN-3 13.1[6]21[6]31.4[6]35.3[6]
Futibatinib (TAS-120) 1.91.11.12.9
Pemigatinib 0.40.51.230
Erdafitinib 1.22.56.4130
Infigratinib (BGJ398) 0.91.01.160

Note: Data for Futibatinib, Pemigatinib, Erdafitinib, and Infigratinib are compiled from various sources for comparative purposes. Direct head-to-head studies may yield slightly different values.

Efficacy Against Resistance Mutations

A significant challenge in FGFR-targeted therapy is the emergence of resistance mutations within the kinase domain. Gatekeeper mutations, such as V564F in FGFR2, are a common mechanism of acquired resistance to ATP-competitive inhibitors.[3][7] Covalent inhibitors like the FIIN series were specifically developed to overcome this challenge.

InhibitorActivity Against Gatekeeper Mutations (e.g., FGFR2 V564F/M)
FIIN-2 & FIIN-3 Potent activity; FIIN-3 has an EC50 of 64 nM against FGFR2 V564M.[5][6]
Futibatinib (TAS-120) Shows robust inhibition of FGFR2 gatekeeper mutants and other resistance mutations.[8]
Pemigatinib Reduced activity against some gatekeeper mutations.
Erdafitinib Reduced activity against some gatekeeper mutations.
Infigratinib (BGJ398) Resistance observed with the emergence of the V564F gatekeeper mutation.[3]

Kinase Selectivity

While potent inhibition of the target is crucial, selectivity is key to minimizing off-target toxicities. The FIIN series of inhibitors were developed to be highly selective for FGFRs. For instance, FIIN-1 was profiled against a panel of 402 kinases and found to be highly selective for the FGFR family.[9] Next-generation inhibitors like Futibatinib also exhibit high selectivity for FGFRs over other kinases, such as VEGFR, which is often associated with dose-limiting toxicities in less selective inhibitors.[10]

In Vivo Efficacy

Preclinical in vivo studies are critical for evaluating the therapeutic potential of FGFR inhibitors. In xenograft models, these inhibitors have demonstrated significant anti-tumor activity. For example, in a patient-derived xenograft (PDX) model of cholangiocarcinoma with an FGFR2-CCDC6 fusion, BGJ398 (Infigratinib) was shown to be highly potent in inhibiting tumor growth.[11] Similarly, FIIN-4, a derivative of the FIIN series, potently inhibited the growth of metastatic, patient-derived breast cancer xenografts.[12]

InhibitorAnimal ModelDosingTumor Growth Inhibition
FIIN-4 Patient-derived breast cancer xenograftsNot specifiedPotent inhibition of metastatic tumor growth.[12]
Infigratinib (BGJ398) Cholangiocarcinoma PDX (FGFR2 fusion)15 mg/kgSuperior potency compared to ponatinib and dovitinib in this model.[11]
Dovitinib GIST xenograftsNot specifiedAntitumor efficacy in GIST xenografts with different imatinib resistance patterns.[13][14]
AZD4547 Mesothelioma xenograftsNot specifiedSignificant reduction in tumor growth in sensitive cell lines.[15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FGFR inhibitors.

Biochemical Kinase Assay (Luminescence-based)

This assay measures the activity of a purified FGFR kinase and the inhibitory effect of a compound.

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR2)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[16]

  • ATP

  • Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (5% DMSO).[16]

  • Add 2 µL of a solution containing the FGFR kinase in kinase buffer.

  • Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.[16]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • To stop the reaction and measure kinase activity, add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This depletes the remaining ATP.[16]

  • Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes. This converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.[16]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Cell-Based Proliferation Assay

This assay determines the effect of an inhibitor on the proliferation of cancer cells that are dependent on FGFR signaling.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, KMS-11)[17]

  • Complete cell culture medium

  • Test inhibitor

  • 96-well clear-bottom cell culture plates

  • Cell proliferation assay kit (e.g., BrdU Cell Proliferation Assay Kit, Cell Signaling Technology)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[18]

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Following the manufacturer's protocol for the BrdU assay, add BrdU to the wells and incubate to allow its incorporation into the DNA of proliferating cells.[18]

  • Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

  • Add the substrate and measure the absorbance or fluorescence using a plate reader.

  • Determine the EC50 value by plotting the signal against the inhibitor concentration.

In Vivo Xenograft Study

This protocol outlines a typical study to evaluate the anti-tumor efficacy of an FGFR inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nu/nu NMRI mice)[19]

  • FGFR-dependent tumor cells or patient-derived tumor fragments

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Procedure:

  • Establish patient- or cell-line-derived GIST xenografts by subcutaneous transplantation of human GIST tissue into the flanks of the mice.[14]

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor (e.g., by oral gavage) or vehicle control to the respective groups at a predetermined dose and schedule.[11][14]

  • Monitor the health of the animals and measure their body weight regularly to assess toxicity.[19]

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.[19]

  • Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).[14]

  • Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitor.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binds HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 Phosphorylates PLCg PLCγ FGFR:f2->PLCg STAT STAT FGFR:f2->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.

Experimental Workflow for FGFR Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Kinase Assay (IC50 Determination) cell_based Cell-Based Proliferation Assay (EC50 Determination) biochemical->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity decision Lead Candidate Selection selectivity->decision xenograft Xenograft/PDX Model Efficacy Study pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd toxicity Toxicity Assessment pk_pd->toxicity start Compound Synthesis (e.g., this compound) start->biochemical decision->xenograft Promising Candidate

Caption: A typical workflow for the preclinical evaluation of novel FGFR inhibitors.

References

A Comparative Guide to the Validation of Fgfr-IN-8 Activity Using Fluorescence In Situ Hybridization (FISH) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to validate the activity of a selective FGFR inhibitor, Fgfr-IN-8, with a focus on utilizing Fluorescence In Situ Hybridization (FISH) analysis. While specific experimental data for this compound using FISH is not publicly available, this document outlines a robust, data-supported framework based on established methodologies for other FGFR inhibitors. We will compare this validation strategy with alternative approaches and provide detailed experimental protocols and data presentation formats.

The FGFR Signaling Pathway: A Key Target in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Aberrations in this pathway, such as gene fusions, amplifications, or activating mutations, are known oncogenic drivers in a variety of cancers.[3][4] These alterations lead to constitutive activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, promoting tumor growth and survival.[2][5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFRs have emerged as a promising therapeutic strategy.[1][7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus PLCG->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: Simplified FGFR signaling pathway.
Validating this compound Activity: A Hypothetical Workflow Using FISH

To validate the efficacy of an FGFR inhibitor like this compound, it is essential to demonstrate its activity in cancer models harboring the specific genetic alterations it is designed to target. FISH is a powerful cytogenetic technique used to visualize specific DNA sequences within a chromosome, making it a gold-standard for identifying gene fusions and amplifications.[8][9] An FGFR break-apart FISH assay, for instance, can reliably detect FGFR2 translocations, which are critical for selecting patients who may benefit from FGFR inhibitor therapy.[10]

Experimental_Workflow A 1. Cell Line Panel Selection (e.g., Gastric, Cholangiocarcinoma) B 2. FISH Analysis (FGFR1/2 Break-Apart Probes) A->B C 3. Cell Line Stratification B->C D FGFR-Fusion Positive C->D E FGFR-Wild Type C->E F 4. In Vitro Drug Treatment (Dose-response with this compound) D->F E->F G 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) F->G H 6. Data Analysis (Calculate IC50 values) G->H I 7. Correlate FISH Status with Drug Sensitivity H->I

Caption: Workflow for validating inhibitor activity with FISH.

Experimental Protocols

Protocol: FGFR2 Break-Apart FISH Assay on FFPE Cell Line Blocks

This protocol is adapted from standard procedures for detecting gene rearrangements in formalin-fixed, paraffin-embedded (FFPE) samples.[11]

  • Sample Preparation:

    • Culture selected cancer cell lines and prepare FFPE cell blocks.

    • Cut 4-5 micron thick sections and mount on positively charged slides.

  • Deparaffinization and Pretreatment:

    • Bake slides at 60°C for 1 hour.

    • Deparaffinize in xylene (2 x 10 minutes).

    • Rehydrate through an ethanol series (100%, 95%, 70%; 2 minutes each) and rinse in deionized water.

    • Perform heat-induced epitope retrieval in a citrate buffer (pH 6.0) at 95°C for 20 minutes.

    • Digest with pepsin solution at 37°C for 10-15 minutes.

    • Wash in 2x SSC buffer and dehydrate again through an ethanol series. Air dry.

  • Probe Hybridization:

    • Apply an FGFR2 break-apart probe mix (containing probes labeled with different fluorophores, e.g., SpectrumOrange and SpectrumGreen, flanking the FGFR2 gene) to the slide.

    • Co-denature the slide and probe on a heat block at 75°C for 5 minutes.

    • Hybridize overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash slides in a post-hybridization wash buffer (e.g., 2x SSC/0.3% NP-40) at 72°C for 2 minutes to remove non-specifically bound probe.

    • Wash in 2x SSC at room temperature for 2 minutes.

  • Counterstaining and Mounting:

    • Dehydrate the slides through an ethanol series and air dry in the dark.

    • Apply DAPI (4',6-diamidino-2-phenylindole) counterstain and mount with a coverslip.

  • Image Acquisition and Analysis:

    • Analyze slides using a fluorescence microscope with appropriate filters.

    • Score a minimum of 100 non-overlapping interphase nuclei.

    • Interpretation:

      • Normal/Negative: Fused green and red signals (or two yellow/orange fusion signals).

      • Positive (Rearrangement): Separation of green and red signals (one red and one green signal) in addition to a normal fusion signal. A cutoff of ≥15% of cells with a break-apart signal pattern is typically considered positive.[8]

Data Presentation and Comparison

Table 1: Hypothetical this compound Activity vs. FGFR2 FISH Status

The primary goal of the validation is to demonstrate a strong correlation between the presence of an FGFR rearrangement (detected by FISH) and sensitivity to this compound.

Cell LineCancer TypeFGFR2 FISH StatusThis compound IC50 (nM)
SNU-16Gastric CancerAmplification/Fusion Positive15
KATO IIIGastric CancerAmplification/Fusion Positive25
EGI-1CholangiocarcinomaFusion Positive40
AGSGastric CancerWild Type> 10,000
HCT-116Colon CancerWild Type> 10,000

Data is hypothetical and for illustrative purposes only.

This table clearly shows that cell lines with positive FGFR2 alterations are significantly more sensitive to this compound, validating its on-target activity.

Table 2: Comparison of FGFR Inhibitor Classes

This compound is a selective TKI. It is important to understand how it compares to other therapeutic strategies targeting the FGFR pathway.[3][7][12]

Inhibitor ClassMechanism of ActionExamplesAdvantagesDisadvantages
Selective TKIs Competitively bind to the ATP-binding pocket of the FGFR kinase domain.[3]Erdafitinib, Pemigatinib, this compound (hypothetical)High potency and selectivity for FGFRs, potentially reducing off-target toxicity.Susceptible to resistance via gatekeeper mutations in the kinase domain.[12][13]
Non-Selective TKIs Inhibit multiple tyrosine kinases, including FGFR, VEGFR, and PDGFR.[7]Lenvatinib, DovitinibCan be effective in tumors driven by multiple signaling pathways.Higher potential for off-target side effects due to lack of specificity.[7]
Monoclonal Antibodies Bind to the extracellular domain of FGFR, blocking ligand binding and receptor dimerization.-High specificity for a particular FGFR isoform.Limited to extracellular targets; may not inhibit constitutively active receptors.
FGF Ligand Traps Soluble fusion proteins that sequester FGF ligands, preventing them from binding to FGFRs.[5]FP-1039Can inhibit signaling from multiple FGFR isoforms by targeting the ligands.Efficacy can be overcome by high local concentrations of FGF ligands.

Conclusion

The validation of a targeted inhibitor like this compound is a multi-step process. As outlined, FISH analysis serves as an indispensable tool to stratify cancer models based on the presence of specific oncogenic drivers—in this case, FGFR gene rearrangements. By correlating the genetic status as determined by FISH with in vitro drug sensitivity, researchers can robustly demonstrate the on-target activity and selectivity of the inhibitor. This approach not only provides critical preclinical validation but also establishes a clear biomarker strategy for identifying patient populations most likely to respond to therapy, paving the way for successful clinical development.

References

Comparative Toxicity Profiles of Fgfr-IN-8 and Infigratinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of the available safety data for two fibroblast growth factor receptor inhibitors reveals a significant disparity in their toxicological evaluation. While infigratinib has undergone extensive preclinical and clinical testing, providing a well-documented safety profile, public data on the toxicity of Fgfr-IN-8 is not available, precluding a direct comparative analysis.

This guide provides a comprehensive overview of the known toxicity of infigratinib and outlines the standard experimental protocols for assessing the safety of fibroblast growth factor receptor (FGFR) inhibitors. This information is intended to aid researchers, scientists, and drug development professionals in understanding the potential toxicities associated with this class of compounds and the necessary evaluations for novel agents like this compound.

Infigratinib: A Summary of Preclinical and Clinical Toxicity

Infigratinib (formerly BGJ398) is an orally administered, selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1] Its development has provided a wealth of information on the on-target and off-target toxicities associated with FGFR inhibition.

Preclinical Toxicology of Infigratinib

Good Laboratory Practice (GLP) compliant toxicology studies in rats and dogs have been conducted for infigratinib, with daily oral administration for up to 39 weeks. These studies identified the bone and liver as primary target organs for toxicity.[2]

Clinical Adverse Events of Infigratinib

Clinical trials with infigratinib have identified several common and serious adverse events. The most frequently reported toxicities are summarized in the table below.[3][4]

Toxicity ClassSpecific Adverse Events
Metabolic Hyperphosphatemia: An on-target effect of FGFR1 inhibition, leading to elevated phosphate levels in the blood. This can result in soft tissue mineralization, including cutaneous calcinosis and vascular calcification.[4]
Ocular Retinal Pigment Epithelial Detachment (RPED): A serious ocular toxicity that can manifest as blurred vision or other visual disturbances.[5] Other common ocular toxicities include dry eye and blurred vision.[4]
Dermatologic & Mucosal Stomatitis: Inflammation and ulceration in the mouth.[4] Hand-Foot Syndrome (Palmar-Plantar Erythrodysesthesia): Redness, swelling, and pain on the palms of the hands and/or soles of the feet. Nail Toxicity: Changes in the nails, such as discoloration or brittleness. Alopecia: Hair loss.[4] Dry Skin: [3]
Gastrointestinal Diarrhea, constipation, abdominal pain, dry mouth, decreased appetite, and vomiting.[3][4]
Hepatobiliary Elevated Liver Enzymes: Increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed.[6]
General Fatigue and arthralgia (joint pain).[4]

This compound: An Investigational Compound with Undisclosed Toxicity Profile

This compound is a potent and selective inhibitor of FGFR kinases, primarily used as a research tool in in-vitro cancer studies. At present, there is no publicly available data on the preclinical or clinical toxicity profile of this compound. To progress a compound like this compound into clinical development, a series of IND-enabling toxicology studies would be required.

Standard Experimental Protocols for Toxicity Assessment of FGFR Inhibitors

The following outlines a typical experimental protocol for a key preclinical toxicity study for a kinase inhibitor, which would be applicable to a compound like this compound.

Repeated-Dose Toxicology Study in Rodents (e.g., Rats)

Objective: To evaluate the potential toxicity of the test compound following repeated daily administration over a specified period (e.g., 28 days) and to identify target organs of toxicity and a No-Observed-Adverse-Effect-Level (NOAEL).

Methodology:

  • Animal Model: Sprague-Dawley or Wistar rats (equal numbers of males and females).

  • Groups:

    • Control group (vehicle only)

    • Low-dose group

    • Mid-dose group

    • High-dose group

    • Recovery groups (for control and high-dose) to assess the reversibility of any toxic effects.

  • Administration: The test compound is administered orally (gavage) once daily for 28 consecutive days.

  • In-life Observations:

    • Clinical Signs: Daily observation for any changes in appearance, behavior, or signs of toxicity.

    • Body Weight: Measured weekly.

    • Food Consumption: Measured weekly.

    • Ophthalmology: Examination prior to the study and at termination.

  • Clinical Pathology: Blood and urine samples are collected at termination for:

    • Hematology: Complete blood count.

    • Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, and phosphate levels.

    • Urinalysis: Standard parameters.

  • Terminal Procedures:

    • Necropsy: Gross pathological examination of all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs identified in the high-dose group are also examined in the lower dose groups.

Visualizing Key Pathways and Processes

FGFR Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical FGFR signaling pathway and highlights the point of inhibition by small molecule inhibitors like this compound and infigratinib. These inhibitors typically act by competing with ATP for binding to the intracellular kinase domain of the receptor, thereby preventing downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[7]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 Recruits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor This compound / Infigratinib Inhibitor->P1 Inhibits Experimental_Workflow start Study Initiation (Protocol Design, Animal Acclimation) dosing Dosing Period (Daily Administration) start->dosing in_life In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->in_life clinical_pathology Clinical Pathology (Blood & Urine Collection) in_life->clinical_pathology necropsy Terminal Necropsy & Organ Weight clinical_pathology->necropsy histopathology Histopathology (Microscopic Examination of Tissues) necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis report Final Report Generation data_analysis->report

References

Efficacy of FGFR Inhibitors in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fibroblast growth factor receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation through mutations, amplifications, or fusions is a known driver in various cancers. Consequently, FGFR inhibitors have emerged as a promising class of targeted therapies. Patient-derived xenograft (PDX) models, which closely recapitulate the heterogeneity and molecular characteristics of human tumors, serve as a crucial preclinical platform for evaluating the efficacy of these inhibitors. This guide provides a comparative overview of the performance of several FGFR inhibitors in PDX models, supported by experimental data and detailed protocols.

Comparative Efficacy of FGFR Inhibitors in PDX Models

The following table summarizes the in vivo efficacy of various FGFR inhibitors across different cancer types in patient-derived xenograft models. The data highlights the tumor growth inhibition (TGI) and other relevant metrics as reported in preclinical studies.

InhibitorCancer TypePDX Model DetailsDosing RegimenTumor Growth Inhibition (TGI) / EfficacyReference
AZD4547 Triple-Negative Breast Cancer (TNBC)KCC_P_4043 (FGFR2-SKI fusion)Not SpecifiedHigh sensitivity, significant decrease in tumor growth.[1][2][1][2]
BLU9931 Luminal B Breast CancerHigh FGFR4 phosphorylation modelNot SpecifiedSignificantly decreased tumor growth.[1][2][1][2]
Lenvatinib Hepatocellular Carcinoma (HCC)Models with high FGFR1 expressionNot SpecifiedGreater efficacy than sorafenib.[3][3]
Dovitinib Lung Squamous Cell Carcinoma (LSCC)FGFR1-amplified models30 mg/kg daily by gavageModest tumor growth inhibition (TGI = 63.6%).[4][4]
Ponatinib CholangiocarcinomaLIV31 (FGFR2-CCDC6 fusion)25 mg/kgSignificant tumor growth inhibition.[4][4]
BGJ398 (Infigratinib) CholangiocarcinomaLIV31 (FGFR2-CCDC6 fusion)15 mg/kgSuperior potency compared to ponatinib and dovitinib in this model.[4][4]
Erdafitinib Urothelial CarcinomaModels with FGFR3 mutationsNot SpecifiedFDA-approved for urothelial carcinoma with FGFR3 alterations, suggesting significant efficacy in relevant models.[5][5]

Experimental Protocols

The successful evaluation of FGFR inhibitors in PDX models relies on standardized and well-documented experimental procedures. Below is a generalized protocol based on common practices in the field.

PDX Model Establishment and Expansion
  • Tumor Implantation: Patient tumor fragments are subcutaneously implanted into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using digital calipers. The formula (Length x Width^2) / 2 is commonly used to estimate tumor volume.

  • Passaging: Once tumors reach a specific volume (e.g., 1000-1500 mm³), they are harvested and passaged into new cohorts of mice for expansion and subsequent efficacy studies.

In Vivo Efficacy Studies
  • Cohort Formation: Once tumors in the expanded cohort reach a designated volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The FGFR inhibitor is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the control group should be identical to that used for the drug.

  • Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Pharmacodynamic Analysis: To confirm target engagement, tumor samples can be collected at specific time points after treatment to assess the phosphorylation status of FGFR and its downstream signaling proteins (e.g., FRS2, ERK) via methods like immunohistochemistry or Western blotting.[4]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the FGFR signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors in PDX models.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Inhibitor Fgfr-IN-8 (or other FGFR inhibitor) Inhibitor->FGFR Blocks Kinase Activity

Caption: The FGFR signaling cascade and the mechanism of action of FGFR inhibitors.

PDX_Experimental_Workflow cluster_establishment Model Establishment cluster_expansion Model Expansion cluster_efficacy Efficacy Study PatientTumor Patient Tumor Sample Implantation Subcutaneous Implantation in Immunocompromised Mice PatientTumor->Implantation P0_Tumor Passage 0 (P0) Tumor Growth Implantation->P0_Tumor Passaging Passaging of P0 Tumor Fragments P0_Tumor->Passaging P1_Cohort Passage 1 (P1) Cohort Expansion Passaging->P1_Cohort Randomization Randomization into Treatment & Control Groups P1_Cohort->Randomization Treatment Treatment with FGFR Inhibitor (or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamics Monitoring->Endpoint

Caption: A generalized workflow for evaluating FGFR inhibitor efficacy in PDX models.

References

Safety Operating Guide

Proper Disposal of Fgfr-IN-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Fgfr-IN-8, a small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR).

This compound is a chemical compound used in laboratory research. As with any chemical, it is crucial to follow established safety protocols to minimize risk to personnel and the environment. This document outlines the necessary steps for the safe handling and disposal of this compound, based on general laboratory safety principles for similar chemical compounds.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information about the compound's potential hazards, necessary personal protective equipment (PPE), and emergency procedures.

General handling precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.[1][2]

  • Ingestion: Do not eat, drink, or smoke in areas where this compound is handled. If ingested, rinse your mouth with water and seek immediate medical attention. Do not induce vomiting.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound, like other chemical waste, must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

General Disposal Workflow:

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams.

    • Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container, also clearly labeled for chemical waste. Avoid mixing with incompatible chemicals.

    • Contaminated Materials: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, sealed container.

  • Waste Storage:

    • Store all waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure all containers are properly labeled with the chemical name ("this compound"), concentration (if applicable), and hazard warnings.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash.[1] This can lead to environmental contamination.

Quantitative Data Summary

ParameterInformationSource
Physical State Solid (powder)General knowledge of small molecule inhibitors
Storage Temperature Refer to manufacturer's specificationsGeneral laboratory practice
Solubility Refer to manufacturer's specificationsGeneral laboratory practice

Experimental Protocols

While this document focuses on disposal, it is important to note that all experimental protocols involving this compound should be designed to minimize waste generation. This can be achieved by:

  • Accurately calculating the required amount of the compound for each experiment.

  • Preparing solutions in appropriate volumes to avoid excess.

  • Decontaminating equipment and work surfaces thoroughly after use.

Visualizing the Disposal Workflow

To further clarify the proper disposal process, the following diagrams illustrate the key steps and logical relationships involved.

cluster_handling Initial Handling cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal consult_sds Consult Safety Data Sheet (SDS) wear_ppe Wear Appropriate PPE consult_sds->wear_ppe work_ventilated Work in Ventilated Area wear_ppe->work_ventilated solid_waste Solid this compound Waste work_ventilated->solid_waste liquid_waste This compound Solutions work_ventilated->liquid_waste contaminated_materials Contaminated Labware work_ventilated->contaminated_materials solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container contaminated_container Labeled Contaminated Waste Container contaminated_materials->contaminated_container store_waste Store Waste Appropriately solid_container->store_waste liquid_container->store_waste contaminated_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Scheduled Waste Pickup contact_ehs->waste_pickup proper_disposal Proper Disposal by Certified Vendor waste_pickup->proper_disposal

Caption: this compound Disposal Workflow

cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimerization Receptor Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Downstream Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream->Cellular_Response Fgfr_IN_8 This compound Fgfr_IN_8->Autophosphorylation Inhibits

Caption: this compound Mechanism of Action

References

Personal protective equipment for handling Fgfr-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fgfr-IN-8, a potent fibroblast growth factor receptor (FGFR) inhibitor. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on best practices for handling potent kinase inhibitors and hazardous chemicals in a research setting. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The required level of PPE depends on the specific task being performed.

Activity Required Personal Protective Equipment
Receiving/Unpacking Nitrile gloves
Weighing/Aliquoting (Solid) Double nitrile gloves, disposable gown, safety glasses with side shields, and an N95 respirator (or work within a certified chemical fume hood or powder containment hood)
Solution Preparation Double nitrile gloves, disposable gown, safety glasses with side shields (or face shield if there is a splash hazard), and work within a certified chemical fume hood
In Vitro/In Vivo Dosing Double nitrile gloves, disposable gown, and safety glasses with side shields
Waste Disposal Double nitrile gloves, disposable gown, and safety glasses with side shields

Operational Plan

A clear operational plan is essential for the safe handling of potent compounds like this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear single-use nitrile gloves when opening the package.

  • Verify that the container is sealed and labeled correctly.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed.[1]

2. Weighing and Solution Preparation:

  • All weighing of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of the powder.

  • Use dedicated spatulas and weigh boats.

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Work within a chemical fume hood during all solution preparation steps.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.

  • When performing experiments, ensure adequate ventilation.[1]

  • Avoid the generation of aerosols.

4. Spill Management:

  • In case of a spill, evacuate the immediate area and alert your supervisor and EHS office.

  • For small spills, if trained to do so, use an appropriate chemical spill kit.

  • Wear appropriate PPE, including double gloves, a gown, and eye protection, during cleanup.

  • Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, weigh boats, and paper towels, in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and leak-proof hazardous waste container. Do not pour this compound waste down the drain.[1][2]

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

Experimental Workflow for Handling Potent Compounds

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Decontamination & Disposal Receive Receive Compound Store Store Appropriately Receive->Store Weigh Weigh in Fume Hood Store->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Spill Spill Response Experiment->Spill Dispose_Liquid Dispose Liquid Waste Decontaminate->Dispose_Liquid Dispose_Solid Dispose Solid Waste Decontaminate->Dispose_Solid Spill->Decontaminate FGF FGF FGFR FGFR FGF->FGFR Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Fgfr_IN_8 This compound Fgfr_IN_8->FGFR Inhibits Cellular Cellular Responses (Proliferation, Survival) Downstream->Cellular

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.